Monoisobutyl Phthalate-d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSUWQGFCHNFS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858136 | |
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219802-26-2 | |
| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and metabolic context of Monoisobutyl Phthalate-d4 (MiBP-d4). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards in their studies.
Core Chemical Properties
This compound is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP).[1] Its structural similarity to the endogenous metabolite, with the exception of the four deuterium atoms on the benzene ring, makes it an ideal internal standard for quantitative analysis.[2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1219802-26-2 | [3][4] |
| Molecular Formula | C₁₂H₁₀D₄O₄ | [4] |
| Molecular Weight | 226.26 g/mol | |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, mono-iso-Butyl Phthalate-3,4,5,6 D4, 2-(isobutoxycarbonyl)benzoic-3,4,5,6-d4 Acid | |
| Physical Form | Solid | |
| Appearance | White to Off-White | |
| Purity | >95% (HPLC) | |
| Storage Temperature | +4°C |
Synthesis and Application
General Synthesis Approach
Application as an Internal Standard
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Monoisobutyl Phthalate in various biological and environmental matrices. Its nearly identical physicochemical properties to the unlabeled analyte allow it to co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Analytical Methodology for Quantification
The determination of Monoisobutyl Phthalate, using this compound as an internal standard, is commonly performed using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).
Sample Preparation (Human Urine):
-
Human urine samples are subjected to β-glucuronidase hydrolysis to deconjugate the phthalate metabolites.
-
This is followed by solid-phase extraction (SPE) to isolate and concentrate the analytes.
-
The eluate is then concentrated before analysis.
UPLC-ESI-MS/MS Parameters: A typical method for the simultaneous determination of Diisobutyl Phthalate and Monoisobutyl Phthalate in rat plasma, urine, feces, and various tissues has been described with the following parameters:
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Column: KINETEX core-shell C₁₈-column (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid and acetonitrile
-
Flow Rate: 0.3 mL/min
-
Mass Transitions (m/z):
-
Diisobutyl Phthalate (DiBP): 279.1 → 149.0
-
Monoisobutyl Phthalate (MiBP): 221.0 → 77.0
-
Diisobutyl Phthalate-d₄ (Internal Standard): 283.2 → 153.0
-
The lower limits of quantification for this method were reported as 0.01 ng/mL for DiBP and 0.1 ng/mL for MiBP in all biological matrices.
Metabolic Pathway
Monoisobutyl Phthalate is a major and rapidly formed metabolite of Diisobutyl Phthalate (DiBP) in both rats and humans. The metabolism primarily involves the hydrolysis of one of the ester linkages of DiBP by esterases.
Caption: Metabolic conversion of Diisobutyl Phthalate to Monoisobutyl Phthalate.
Further metabolism of Monoisobutyl Phthalate can occur, leading to oxidative metabolites. A proposed pathway for the degradation of dibutylphthalate by Micrococcus sp. strain 12B suggests a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. This pathway involves the initial hydrolysis to monobutylphthalate, followed by further degradation.
Caption: Proposed pathway for the microbial degradation of dibutylphthalate.
Toxicological Profile
The toxicological properties of this compound are expected to be very similar to its non-deuterated analog. Phthalates, as a class of compounds, are recognized as endocrine disruptors. Monoisobutyl Phthalate has been shown to possess anti-androgenic effects and is considered an embryotoxicant. It can interfere with hormone regulation, potentially affecting reproductive health and fetal development. The primary health concerns associated with phthalate exposure stem from their ability to disrupt the endocrine system.
Conclusion
This compound is an essential tool for researchers studying human exposure to Diisobutyl Phthalate and its metabolites. Its well-characterized chemical properties and its role as a reliable internal standard in advanced analytical techniques, such as UPLC-ESI-MS/MS, enable accurate and precise quantification of Monoisobutyl Phthalate in complex biological samples. Understanding its metabolic origin and the analytical methods for its detection is crucial for advancing research in toxicology, environmental health, and drug development.
References
Synthesis of Deuterated Monoisobutyl Phthalate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated monoisobutyl phthalate, a critical internal standard for analytical and metabolic studies. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visual workflows to facilitate a thorough understanding of the synthetic process.
Introduction
Monoisobutyl phthalate (MiBP) is the primary metabolite of diisobutyl phthalate (DIBP), a widely used plasticizer.[1] Accurate quantification of MiBP in biological and environmental matrices is crucial for assessing human exposure and understanding its potential health effects. Deuterium-labeled internal standards, such as monoisobutyl phthalate-d4, are indispensable for precise and reliable quantification using isotope dilution mass spectrometry.[2] This guide outlines the synthetic route to obtain ring-deuterated monoisobutyl phthalate.
Core Synthesis Strategy
The primary and most direct method for the synthesis of this compound, with deuterium atoms on the aromatic ring, is the controlled mono-esterification of phthalic anhydride-d4 with isobutanol.[2] This reaction is typically acid-catalyzed.
The overall reaction is as follows:
Phthalic Anhydride-d4 + Isobutanol --(H+)--> this compound
Careful control of reaction conditions is necessary to favor the formation of the monoester over the diester, diisobutyl phthalate-d4.
Data Presentation
Quantitative data for the synthesis and the final product are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₀D₄O₄ |
| Molecular Weight | 226.26 g/mol [3] |
| CAS Number | 1219802-26-2 |
| Appearance | White to Off-White Solid |
| Purity | ≥ 98% |
Table 2: Key Reagents and Their Roles
| Reagent | Molar Mass ( g/mol ) | Role |
| Phthalic Anhydride-d4 | 152.15 | Deuterated Starting Material |
| Isobutanol | 74.12 | Reactant |
| Sulfuric Acid | 98.08 | Catalyst |
Experimental Protocol: Synthesis of this compound
This section details a generalized laboratory-scale procedure for the synthesis of this compound.
4.1. Materials and Equipment
-
Reagents: Phthalic anhydride-d4, isobutanol, concentrated sulfuric acid, sodium bicarbonate (saturated solution), brine, anhydrous magnesium sulfate, ethyl acetate, and hexanes.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and standard laboratory glassware.
4.2. Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine phthalic anhydride-d4 and a stoichiometric equivalent of isobutanol. To favor mono-esterification, a 1:1 molar ratio is recommended as a starting point.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the mixture under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and the organic layer is extracted.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monoester.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
5.1. Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of deuterated monoisobutyl phthalate.
Caption: Synthesis pathway of deuterated monoisobutyl phthalate.
5.2. Experimental Workflow
The logical flow of the experimental procedure is depicted below.
Caption: Experimental workflow for the synthesis.
References
Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
CAS Number: 1219802-26-2
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Monoisobutyl Phthalate-d4. This deuterated internal standard is pivotal for the accurate quantification of its unlabeled counterpart, a key metabolite of diisobutyl phthalate (DiBP). Given the increasing focus on the environmental and health impacts of phthalates, precise measurement of their metabolites is crucial for exposure and toxicological studies.
Core Physicochemical and Analytical Data
This compound is a stable, isotopically labeled analog of monoisobutyl phthalate. Its physical and chemical properties are nearly identical to the native compound, with the exception of its increased mass due to the presence of four deuterium atoms on the benzene ring. This mass difference is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.
Summary of Quantitative Data
| Property | Value | Reference |
| CAS Number | 1219802-26-2 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₀D₄O₄ | [1] |
| Molecular Weight | 226.26 g/mol | |
| Appearance | White to Off-White Solid | |
| Purity | >95% (HPLC) | |
| Storage Conditions | 2-8°C, Refrigerator | |
| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. In vivo solvent suggestions include combinations of DMSO, PEG300, Tween-80, and saline. | |
| Unlabeled CAS Number | 30833-53-5 |
Experimental Protocols: Quantification of Phthalate Metabolites
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of monoisobutyl phthalate in biological matrices such as urine, plasma, and meconium. The following is a representative experimental protocol synthesized from established methodologies for the analysis of phthalate metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Human Urine
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Enzymatic Deconjugation: To measure the total concentration of monoisobutyl phthalate (both free and glucuronidated), an enzymatic hydrolysis step is typically performed.
-
To 100 µL of urine sample, add a solution of β-glucuronidase in a suitable buffer (e.g., ammonium acetate).
-
Add the internal standard solution, containing this compound, to the sample.
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Incubate the mixture to allow for the complete hydrolysis of the glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE): This step is crucial for cleaning up the sample and concentrating the analytes of interest.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the phthalate metabolites with an organic solvent such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly employed for phthalate monoesters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte (monoisobutyl phthalate) and the internal standard (this compound).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Phthalate Metabolite Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
In-Depth Technical Guide: Monoisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of Monoisobutyl Phthalate-d4, a deuterated analog of Monoisobutyl Phthalate. The inclusion of deuterium isotopes makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development applications, particularly in pharmacokinetic and metabolic studies.
Physicochemical Data Summary
The key quantitative data for this compound and its unlabeled counterpart are summarized in the table below for direct comparison.
| Property | This compound | Monoisobutyl Phthalate |
| Molecular Weight | 226.26 g/mol [1][2][3][4] | 222.24 g/mol [5] |
| Molecular Formula | C₁₂H₁₀D₄O₄ | C₁₂H₁₄O₄ |
| CAS Number | 1219802-26-2 | 30833-53-5 |
Experimental Considerations
While specific experimental protocols are proprietary to the manufacturer, the general application of this compound as an internal standard involves its addition to a sample matrix (e.g., plasma, urine, tissue homogenate) at a known concentration prior to sample extraction and analysis by liquid chromatography-mass spectrometry (LC-MS). The distinct mass-to-charge ratio (m/z) of the deuterated standard allows for its differentiation from the endogenous or unlabeled analyte, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Logical Relationship: Analyte and Internal Standard
The relationship between the analyte (Monoisobutyl Phthalate) and the internal standard (this compound) in a quantitative bioanalytical workflow is depicted below.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Monoisobutyl Phthalate-d4 (MiBP-d4), a deuterated internal standard crucial for the accurate quantification of phthalate metabolites in various biological matrices. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in understanding the metabolic and toxicological pathways of its parent compound, Diisobutyl Phthalate (DiBP).
Chemical Properties and Data
This compound is the isotopically labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP). The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀D₄O₄ | [1][2][3] |
| Molecular Weight | 226.26 g/mol | [2] |
| CAS Number | 1219802-26-2 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of phthalic acid-d4 with isobutanol. While specific laboratory protocols may vary, the general procedure is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by the direct esterification of phthalic acid-d4.
Materials:
-
Phthalic acid-d4
-
Isobutanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phthalic acid-d4 and a molar excess of isobutanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound using column chromatography or distillation to obtain the final product of high purity.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Application in Isotope Dilution Mass Spectrometry
This compound is primarily utilized as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of MiBP in biological samples like urine, blood, and tissue. This method is the gold standard for biomonitoring studies assessing human exposure to DiBP.
Experimental Protocol: Quantification of MiBP in Urine using LC-MS/MS
Objective: To quantify the concentration of Monoisobutyl Phthalate in human urine samples using isotope dilution LC-MS/MS with this compound as an internal standard.
Materials and Equipment:
-
Urine samples
-
This compound (internal standard)
-
Monoisobutyl Phthalate (analytical standard for calibration curve)
-
β-glucuronidase enzyme
-
Ammonium acetate buffer
-
Solid-phase extraction (SPE) cartridges
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid
-
Ultra-high-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature.
-
To a known volume of urine, add a precise amount of this compound solution.
-
Add β-glucuronidase in an ammonium acetate buffer to deconjugate the glucuronidated metabolites.
-
Incubate the mixture to allow for enzymatic hydrolysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (MiBP and MiBP-d4) with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in a suitable mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the analytes using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing formic acid.
-
Detect and quantify the analytes using the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The mass transitions for MiBP and MiBP-d4 are monitored.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the MiBP analytical standard spiked with a constant concentration of MiBP-d4.
-
Calculate the concentration of MiBP in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
| Parameter | Typical Value |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (MiBP) | m/z 221.1 → 77.0 |
| MRM Transition (MiBP-d4) | m/z 225.1 → 77.0 or m/z 225.1 → 153.0 |
Note: The exact MRM transitions may vary slightly depending on the instrument and specific deuteration pattern.
Metabolic and Signaling Pathways
Metabolic Pathway of Diisobutyl Phthalate (DiBP)
Diisobutyl Phthalate is metabolized in the body to its primary active metabolite, Monoisobutyl Phthalate (MiBP). This biotransformation is a critical step in its toxicokinetics.
Caption: Metabolic conversion of DiBP to MiBP and subsequent metabolites.
Experimental Workflow for MiBP Quantification
The quantification of MiBP in biological samples involves a multi-step process from sample collection to data analysis.
Caption: Workflow for quantifying MiBP in biological samples.
Anti-Androgenic Signaling Pathway of Monoisobutyl Phthalate
MiBP is known to exert anti-androgenic effects by disrupting steroidogenesis, primarily by inhibiting the expression of key genes involved in testosterone synthesis.
Caption: MiBP's inhibitory effects on key enzymes in testosterone synthesis.
References
- 1. scbt.com [scbt.com]
- 2. Monobutyl phthalate inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose monobutyl phthalate stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Monoisobutyl Phthalate-d4: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and application of Monoisobutyl Phthalate-d4 as an internal standard in analytical chemistry.
This guide provides comprehensive technical information on this compound, a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, diisobutyl phthalate (DiBP). Its principle application lies in its use as an internal standard for isotope dilution mass spectrometry, enabling accurate quantification of MiBP in various biological and environmental matrices.
Chemical Identity and Properties
This compound is a stable, isotopically labeled form of Monoisobutyl Phthalate where four hydrogen atoms on the benzene ring are replaced with deuterium. This substitution results in a mass shift that allows for its differentiation from the endogenous, non-labeled MiBP in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.
IUPAC Name: 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid[1][2]
Synonyms: mono-iso-Butyl Phthalate-3,4,5,6-d4; 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; 2-(isobutoxycarbonyl)benzoic-3,4,5,6-d4 Acid[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-deuterated analog. The physical properties of the deuterated form are expected to be very similar to the non-deuterated compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | This compound | Monoisobutyl Phthalate |
| CAS Number | 1219802-26-2[4][5] | 30833-53-5 |
| Molecular Formula | C₁₂H₁₀D₄O₄ | C₁₂H₁₄O₄ |
| Molecular Weight | 226.26 g/mol | 222.24 g/mol |
| Exact Mass | 226.1143 u | 222.08920892 u |
| Isotopic Purity | >95% (typically) | N/A |
Table 2: Physical and Chemical Properties
| Property | Value (Monoisobutyl Phthalate) | Reference |
| Physical State | Solid | |
| Appearance | White to Off-White | |
| Melting Point | 73.5 °C | |
| Boiling Point (est.) | 283.41 °C | |
| Density (est.) | 1.0643 g/cm³ | |
| pKa (est.) | 3.38 ± 0.36 | |
| LogP (est.) | 2.19760 | |
| Storage Temperature | 2-8°C |
Synthesis and Manufacturing
The synthesis of this compound typically involves the esterification of a deuterated precursor. The most common method starts with phthalic acid-d4, where the deuterium labels are on the aromatic ring. This is followed by a controlled esterification with isobutanol.
A general laboratory-scale synthesis can be adapted from the synthesis of related deuterated phthalates:
-
Reagent Setup: Phthalic anhydride-d4 is combined with isobutanol in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reflux Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen). The progress of the reaction is monitored using a suitable technique like thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled and neutralized. The organic layer containing the product is then extracted.
-
Purification: The crude product is purified using techniques such as column chromatography to yield high-purity this compound.
Role in Biological Systems: The Metabolic Pathway of Diisobutyl Phthalate (DiBP)
This compound itself is not biologically active and is used as a tracer. However, its non-deuterated counterpart, Monoisobutyl Phthalate (MiBP), is the primary and major metabolite of Diisobutyl Phthalate (DiBP), a widely used plasticizer. Understanding the metabolic fate of DiBP is crucial for exposure assessment studies where MiBP-d4 is used.
Upon ingestion, inhalation, or dermal absorption, DiBP is rapidly hydrolyzed by esterases, primarily in the intestines and other tissues, to form MiBP. MiBP can be further metabolized through oxidation by cytochrome P450 enzymes in the liver to form hydroxylated metabolites, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and 3-hydroxy-monoisobutyl phthalate (3OH-MiBP). These metabolites can then be conjugated with glucuronic acid to facilitate their excretion in the urine.
Application as an Internal Standard in Analytical Chemistry
The primary and critical application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of MiBP. Due to its structural similarity to the analyte, the deuterated standard co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.
By adding a known amount of this compound to a sample prior to extraction and analysis, any loss of the analyte during sample preparation can be corrected for by measuring the ratio of the analyte to the internal standard. This approach significantly improves the accuracy and precision of the quantification, especially in complex biological matrices like urine, blood, and tissue samples.
Experimental Protocol: Quantification of Monoisobutyl Phthalate in Urine by UPLC-MS/MS
This section provides a representative experimental protocol for the analysis of MiBP in human urine using this compound as an internal standard.
4.1.1. Materials and Reagents
-
Monoisobutyl Phthalate (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples
4.1.2. Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of urine, add a known amount of this compound solution in methanol.
-
Vortex the sample again.
-
(Optional, depending on sample complexity) Perform enzymatic deconjugation to measure total MiBP (free and glucuronidated).
-
(Optional) Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
4.1.3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: An ultra-performance liquid chromatography system.
-
Analytical Column: A reverse-phase column, such as a KINETEX core-shell C18 column (50 × 2.1 mm, 1.7 μm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A suitable gradient to separate MiBP from other matrix components.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is often used for phthalate metabolites.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both MiBP and MiBP-d4. A representative mass transition for MiBP is m/z 221.0 → 77.0. The mass transition for the internal standard would be shifted due to the deuterium labeling.
4.1.4. Data Analysis
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of MiBP and a fixed concentration of MiBP-d4.
-
Plot the ratio of the peak area of MiBP to the peak area of MiBP-d4 against the concentration of MiBP.
-
Quantify the concentration of MiBP in the unknown samples by interpolating the measured peak area ratio from the calibration curve.
Safety and Handling
For research use only. Not for human or veterinary use.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes. Avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of toxicology, environmental science, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of Monoisobutyl Phthalate, a key biomarker of exposure to diisobutyl phthalate. This technical guide provides a comprehensive overview of its properties, synthesis, and application to aid in the design and execution of rigorous analytical studies.
References
A Technical Guide to Monoisobutyl Phthalate-d4: Structure, Properties, and Applications
Introduction: Monoisobutyl Phthalate (MiBP) is a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP), and is of significant interest in toxicological and environmental health research.[1] Accurate quantification of MiBP in biological and environmental samples is crucial for assessing human exposure and understanding its potential health implications.[2] Monoisobutyl Phthalate-d4 (MiBP-d4) is a stable isotope-labeled analogue of MiBP, where four hydrogen atoms on the aromatic ring are replaced with deuterium. This isotopic substitution makes it an indispensable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry.[2][3] This guide provides an in-depth overview of the structure, properties, synthesis, and analytical applications of MiBP-d4 for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is structurally identical to its non-labeled counterpart, except for the mass difference imparted by the four deuterium atoms on the benzene ring. This key difference allows it to be distinguished by mass spectrometry while ensuring its chemical and physical behaviors—such as extraction efficiency, chromatographic retention time, and ionization response—are virtually identical to the native analyte. This characteristic is fundamental to its role in isotope dilution mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methylpropoxycarbonyl)benzoic-3,4,5,6-d4 acid |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; mono-iso-Butyl Phthalate-3,4,5,6 D4 |
| CAS Number | 1219802-26-2 |
| Molecular Formula | C₁₂H₁₀D₄O₄ |
| Molecular Weight | 226.26 g/mol |
| Exact Mass | 226.1143 Da |
| Appearance | White to Off-White Solid |
| Purity | Typically >95% (HPLC) |
| Storage Conditions | +4°C or Room Temperature |
| Isotopic Enrichment | 99 atom % D |
Synthesis of this compound
The synthesis of MiBP-d4, where the deuterium labels are on the aromatic ring, begins with a deuterated precursor, phthalic acid-d4. This is followed by a controlled mono-esterification reaction with isobutanol.
Experimental Protocol: Synthesis
This protocol describes a general laboratory-scale method for the synthesis of this compound.
-
Reagent Setup: In a round-bottom flask, combine phthalic acid-d4 with a molar equivalent of isobutanol in a suitable solvent (e.g., toluene).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture under an inert nitrogen atmosphere. The progress of the reaction should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC) to observe the formation of the monoester and minimize the production of the diester.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to isolate the product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Final Purification: Purify the crude product using column chromatography to isolate the high-purity this compound.
Caption: Generalized workflow for the synthesis of this compound.
Application in Quantitative Analysis
The primary application of MiBP-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of MiBP. This technique is considered the gold standard for analyzing substances at trace levels in complex matrices like urine, blood, and environmental samples.
The core principle involves adding a known quantity of MiBP-d4 to a sample before any processing. Because MiBP-d4 and the native MiBP behave identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, analysts can accurately calculate the initial concentration of the analyte, effectively canceling out variations from matrix effects or extraction inconsistencies.
Experimental Protocol: Quantification of MiBP in Urine via ID-HPLC-MS/MS
-
Sample Preparation:
-
Pipette 1.0 mL of a urine sample into a clean glass tube.
-
Spike the sample with a known amount (e.g., 50 ng) of this compound solution (the internal standard).
-
Add a buffering agent to adjust the pH and an enzymatic solution (e.g., β-glucuronidase) to deconjugate any glucuronidated metabolites.
-
Incubate the sample to allow for complete deconjugation.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge appropriate for phthalate metabolites.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and the internal standard from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.
-
Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable C18 column.
-
-
Quantification:
-
Monitor specific precursor-to-product ion transitions for both MiBP and MiBP-d4 using Multiple Reaction Monitoring (MRM).
-
Calculate the ratio of the peak area of the native MiBP to the peak area of the MiBP-d4 internal standard.
-
Determine the concentration of MiBP in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of MiBP and a constant concentration of MiBP-d4.
-
Caption: Analytical workflow for MiBP quantification using MiBP-d4 as an internal standard.
Biological Context and Metabolism
Monoisobutyl Phthalate (MiBP) is not typically manufactured directly but is formed in the body after exposure to its parent compound, Diisobutyl Phthalate (DiBP), or other related phthalates. In humans and animals, ingested phthalate diesters are rapidly metabolized by esterase enzymes, primarily in the intestine, to their corresponding monoester metabolites. MiBP is considered a biologically active metabolite and is often studied for its potential endocrine-disrupting effects. Because MiBP-d4 is chemically almost identical to MiBP, it is presumed to follow the same metabolic and excretory pathways, making it an excellent tracer for pharmacokinetic studies without altering the natural fate of the compound.
References
physical and chemical characteristics of Monoisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical characteristics of Monoisobutyl Phthalate-d4. It includes a summary of its properties, analytical methodologies, and its relevance in the context of endocrine disruption research.
Core Physical and Chemical Characteristics
This compound is the deuterated form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP).[1] Its isotopic labeling makes it an invaluable internal standard for accurate quantification of MiBP in various biological and environmental matrices.[2]
Summary of Physical and Chemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀D₄O₄ | [3][4][5] |
| Molecular Weight | 226.26 g/mol | |
| CAS Number | 1219802-26-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 72-74 °C (for Monobutyl Phthalate-d4) | |
| Boiling Point | Data not available | |
| Purity | >95% (HPLC), 98+% | , |
| Storage Temperature | +4°C, 2-8°C, Room Temperature | ,, |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |
Solubility:
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | |
| Ethyl Acetate | Slightly soluble | |
| DMSO | 100 mg/mL (441.97 mM) with sonication | |
| DMSO + PEG300 + Tween-80 + Saline (10%/40%/5%/45%) | ≥ 2.5 mg/mL (11.05 mM) | |
| DMSO + 20% SBE-β-CD in saline (10%/90%) | ≥ 2.5 mg/mL (11.05 mM) | |
| DMSO + Corn oil (10%/90%) | ≥ 2.5 mg/mL (11.05 mM) |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, a general approach for the synthesis of deuterated phthalate monoesters can be inferred. The synthesis would likely involve the esterification of phthalic anhydride-d4 with isobutanol under acidic catalysis. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the final product would be purified using methods like column chromatography.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is primarily used as an internal standard for the quantification of Monoisobutyl Phthalate in biological samples. Below is a representative LC-MS/MS protocol based on methods described for phthalate analysis.
Objective: To quantify the concentration of Monoisobutyl Phthalate (MiBP) in a biological matrix (e.g., urine, plasma) using this compound as an internal standard.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Monoisobutyl Phthalate standard
-
This compound (internal standard)
-
Sample matrix (e.g., urine, plasma)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation:
-
Thaw biological samples to room temperature.
-
Spike a known concentration of this compound into each sample, calibrator, and quality control sample.
-
Perform enzymatic deconjugation (e.g., using β-glucuronidase) to release conjugated phthalate metabolites.
-
Conduct solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the analytes using a gradient elution program. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MiBP and MiBP-d4.
-
For MiBP, a common transition is m/z 221 -> 77.
-
For a deuterated analog like DiBP-d4, a transition of m/z 283.2 -> 153.0 has been noted, indicating a similar fragmentation pattern would be expected for MiBP-d4.
-
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the MiBP to the peak area of the this compound against the concentration of the MiBP standards.
-
Determine the concentration of MiBP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Relevance and Signaling Pathways
The non-deuterated form of this compound, Monoisobutyl Phthalate (MiBP), is a known endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and phthalates, in particular, have been shown to possess anti-androgenic effects. This interference can occur through various mechanisms, including the disruption of steroid hormone synthesis (steroidogenesis) and interference with androgen receptor signaling.
Disruption of Steroidogenesis
Phthalates can interfere with the production of steroid hormones, such as testosterone, by affecting the expression and activity of key enzymes in the steroidogenesis pathway. This pathway begins with cholesterol and involves a series of enzymatic reactions to produce various steroid hormones.
Caption: Simplified steroidogenesis pathway and potential points of disruption by MiBP.
Interference with Androgen Receptor Signaling
MiBP can act as an antagonist to the androgen receptor (AR). In the canonical AR signaling pathway, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding causes a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. MiBP can interfere with this process, likely by competing with androgens for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.
References
Monoisobutyl Phthalate-d4: A Technical Safety and Data Guide
This guide provides a detailed overview of Monoisobutyl Phthalate-d4, a deuterated stable isotope-labeled version of Monoisobutyl Phthalate (MiBP). It is intended for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an internal standard for analytical and research purposes. This document compiles essential data regarding its chemical and physical properties, handling, storage, and known biological context.
Section 1: Chemical and Physical Properties
This compound is the deuterium-labeled form of Monoisobutyl Phthalate, a primary metabolite of Diisobutyl Phthalate (DIBP). The incorporation of deuterium atoms makes it a valuable tool in mass spectrometry-based applications for accurate quantification of its non-labeled counterpart.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester, mono-iso-Butyl Phthalate-3,4,5,6 D4 | [1][3] |
| CAS Number | 1219802-26-2 | [3] |
| Unlabeled CAS Number | 131-70-4 (for Monoisobutyl Phthalate) | |
| Molecular Formula | C₁₂H₁₀D₄O₄ | |
| Molecular Weight | 226.26 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | 99 atom % D |
Section 2: Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | |
| +4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
For general laboratory use, it is recommended to store the compound at 2-8°C in a refrigerator. The product is considered stable if stored under the recommended conditions.
Section 3: Solubility
The solubility of this compound is a critical parameter for the preparation of stock solutions for experimental use.
Table 3: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (441.97 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. |
Table 4: Stock Solution Preparation Examples
| Desired Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg | Solvent Volume for 10 mg | Source(s) |
| 1 mM | 4.4197 mL | 22.0985 mL | 44.1969 mL | |
| 5 mM | 0.8839 mL | 4.4197 mL | 8.8394 mL | |
| 10 mM | 0.4420 mL | 2.2098 mL | 4.4197 mL |
Section 4: Biological Context and Metabolism
This compound serves as an internal standard for its unlabeled analogue, MiBP. MiBP is a major metabolite of Diisobutyl Phthalate (DIBP), a widely used plasticizer. Phthalates are known endocrine disruptors, and their metabolites are often the subject of toxicological and exposure studies. DIBP is readily absorbed and rapidly metabolized to MiBP. The primary route of excretion for MiBP is through urine.
The metabolic pathway from the parent compound DIBP to the primary metabolite MiBP is a straightforward hydrolysis reaction.
Caption: Metabolic conversion of DIBP to MiBP and subsequent excretion.
Section 5: Toxicological Information
There is no specific, comprehensive toxicological data available for this compound. The toxicity profile is generally inferred from its non-deuterated counterpart, Monoisobutyl Phthalate, and the parent compound, Diisobutyl Phthalate.
Phthalates as a class are recognized as endocrine disruptors. The parent compound, DIBP, has a low order of acute toxicity. The primary health concerns are related to reproductive and developmental toxicity. The non-deuterated metabolite, MiBP, is often monitored in human biomonitoring studies to assess exposure to DIBP. For research purposes, this compound is not intended for diagnostic or therapeutic use.
Section 6: Experimental Protocols
Detailed experimental protocols for the synthesis or safety testing of this compound are not publicly available in the searched documents. However, its primary application is as an internal standard in analytical methods, such as isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the quantification of MiBP in biological matrices.
A general workflow for using a deuterated internal standard in a bioanalytical assay is outlined below.
Caption: General workflow for quantification using a stable isotope standard.
Disclaimer: This document is intended for informational purposes for research professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the manufacturer-provided SDS before handling the chemical and adhere to all recommended safety precautions. The product has not been fully validated for medical applications and is for research use only.
References
Stability and Storage of Monoisobutyl Phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Monoisobutyl Phthalate-d4 (MiBP-d4). Ensuring the integrity of this isotopically labeled internal standard is critical for accurate and reproducible analytical results in research and development. This document outlines known stability data, potential degradation pathways, and detailed experimental protocols for stability assessment, adhering to industry best practices.
Overview of this compound Stability
This compound is a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of diisobutyl phthalate (DiBP). As with other phthalate monoesters, its stability is influenced by temperature, light, pH, and the storage solvent. The deuterium labeling on the aromatic ring is generally stable and not expected to exchange under typical analytical conditions. However, the ester and carboxylic acid functional groups are susceptible to degradation.
Recommended Storage Conditions
Data from various suppliers and scientific literature suggest the following storage conditions to maximize the shelf-life of this compound. It is crucial to note that for critical applications, in-house stability verification is always recommended.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Additional Notes |
| Solid (Neat) | -20°C | Up to 3 years[1] | Store in a tightly sealed, light-resistant container in a dry environment. |
| 4°C (39.2°F) | Up to 2 years[1] | Suitable for shorter-term storage. | |
| Room Temperature | Re-analyze after 3 years[2] | Some suppliers suggest stability at room temperature, but for long-term assurance, colder temperatures are preferable. | |
| In Solvent | -80°C (-112°F) | Up to 6 months[1] | Recommended for long-term storage of stock solutions. Use of amber vials is advised to protect from light. |
| -20°C (-4°F) | Up to 1 month[1] | Suitable for working solutions and short-term storage. |
Potential Degradation Pathways
The primary chemical degradation pathways for this compound are anticipated to be hydrolysis and photodegradation, similar to its non-deuterated counterpart and other phthalate esters.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process would result in the formation of phthalic acid-d4 and isobutanol. The rate of hydrolysis is generally slow at neutral pH but can be accelerated at pH extremes.
Caption: Hydrolysis degradation pathway of this compound.
Photodegradation
Exposure to ultraviolet (UV) light can induce photodegradation of phthalates. The aromatic ring can absorb UV radiation, leading to the formation of reactive species and subsequent degradation products. Studies on other phthalates have shown that photodegradation can lead to the formation of hydroxylated byproducts and even ring-opening under certain conditions. To mitigate this, it is crucial to store this compound in light-resistant containers, such as amber vials.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to establish the shelf-life and optimal storage conditions for this compound in your laboratory's specific formulations and storage environments. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and can be adapted as needed.
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.
Materials:
-
This compound (solid)
-
High-purity solvent(s) (e.g., acetonitrile, methanol)
-
Calibrated stability chambers
-
Validated stability-indicating analytical method (e.g., LC-MS/MS)
-
Light-resistant containers (e.g., amber glass vials)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent. Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of a single stock.
-
Storage Conditions: Place the vials in stability chambers set to the conditions outlined in Table 2.
-
Testing Intervals: Analyze the samples at the specified time points.
-
Analysis: At each time point, retrieve samples from each storage condition. Allow them to equilibrate to room temperature before analysis. Use a validated, stability-indicating analytical method to determine the concentration and purity of this compound. The method should be able to separate the parent compound from any potential degradants.
-
Data Evaluation: Compare the results at each time point to the initial (time zero) analysis. A significant change is often defined as a greater than 5-10% decrease in the concentration of the parent compound.
Table 2: ICH Guideline-Based Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Methodology: Subject solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (for solid and solution).
-
Photostability: Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and characterize any degradation products.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is paramount for its effective use as an internal standard. While general guidelines are provided by suppliers, a thorough in-house stability assessment is crucial for ensuring data integrity in critical research and regulated environments. By understanding the potential degradation pathways and implementing robust stability testing protocols, researchers can confidently use this compound and contribute to the generation of high-quality, reliable scientific data.
References
Monoisobutyl Phthalate-d4 certificate of analysis
An In-depth Technical Guide to Monoisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated analogue of the phthalate metabolite, Monoisobutyl Phthalate (MiBP). This document collates available data on its chemical and physical properties, analytical applications, and likely synthesis methodologies.
Core Concepts and Applications
This compound is a stable isotope-labeled internal standard primarily utilized in quantitative mass spectrometry (MS) for the precise measurement of its non-labeled counterpart, MiBP, and other related phthalate metabolites.[1] The key advantage of using a deuterated standard lies in its chemical and physical properties being nearly identical to the analyte of interest.[1] This similarity ensures that the standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or matrix effects.[1] The mass difference due to the deuterium labels allows for their distinct detection by a mass spectrometer.[1] This technique, known as isotope dilution mass spectrometry, is considered a gold standard for accurate quantification of analytes at low concentrations in complex matrices such as urine, blood, and environmental samples.[1]
Quantitative Data
The following tables summarize the key quantitative information available for this compound from various suppliers.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1219802-26-2 | |
| Unlabelled CAS Number | 30833-53-5 | |
| Molecular Formula | C₁₂H₁₀D₄O₄ | |
| Molecular Weight | 226.26 g/mol | |
| Accurate Mass | 226.1143 | |
| Synonyms | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid |
Table 2: Physical and Chemical Specifications
| Specification | Value | Source |
| Appearance | White to Off-White Solid | |
| Purity | >95% (by HPLC), 98+% | |
| Storage Temperature | +4°C, 2-8°C, Room Temperature | |
| Product Format | Neat Solid | |
| Isotopic Enrichment | 99 atom % D |
Experimental Protocols
While a specific, detailed experimental protocol for a single study is not available in the provided search results, the primary application of this compound as an internal standard in isotope dilution mass spectrometry allows for the description of a generalized experimental workflow.
Methodology: Quantification of Monoisobutyl Phthalate in Biological Samples using LC-MS/MS and this compound as an Internal Standard
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of the non-labeled Monoisobutyl Phthalate at varying known concentrations.
-
Spike a known amount of the this compound internal standard stock solution into each calibration standard and into the unknown biological samples.
-
-
Sample Preparation:
-
For liquid samples (e.g., urine, plasma), an enzymatic deconjugation step may be necessary to release the conjugated phthalate metabolites.
-
Perform a sample clean-up and extraction, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the phthalate metabolites from the sample matrix.
-
-
Chromatographic Separation:
-
Employ a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, to separate the analytes.
-
The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.
-
The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode.
-
Specific precursor-to-product ion transitions for both Monoisobutyl Phthalate and this compound are monitored using Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
-
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte (Monoisobutyl Phthalate) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.
-
The concentration of Monoisobutyl Phthalate in the unknown samples is then calculated from the calibration curve based on the measured peak area ratio in those samples.
-
Visualizations
The following diagrams illustrate the experimental workflow and a likely synthesis pathway.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
A general synthesis route for deuterated phthalate monoesters involves the reaction of a deuterated precursor with a phthalate derivative. For this compound, where the deuterium labels are on the aromatic ring, the synthesis would likely start with phthalic acid-d4 followed by a controlled esterification.
Caption: General synthesis pathway for this compound.
References
The Critical Role of Monoisobutyl Phthalate-d4 in Advancing Toxicology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monoisobutyl Phthalate-d4 (MIBP-d4) serves as an indispensable tool in modern toxicology, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart, Monoisobutyl Phthalate (MIBP). MIBP is the primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DIBP), an agent linked to endocrine disruption and reproductive toxicity. This guide delves into the pivotal role of MIBP-d4 in toxicology studies, detailing its application in analytical methodologies, outlining the metabolic pathways of DIBP, and summarizing key toxicological findings that have been elucidated through its use.
Introduction to Phthalates and the Need for Accurate Biomonitoring
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer products, including toys, cosmetics, medical devices, and food packaging.[1][2] Diisobutyl Phthalate (DIBP) is a common phthalate ester that can leach from these products, leading to widespread human exposure through ingestion, inhalation, and dermal absorption.[1][3]
Upon entering the body, DIBP is rapidly metabolized to Monoisobutyl Phthalate (MIBP), its primary hydrolytic monoester, which is then excreted in urine.[3] MIBP is a key biomarker for assessing human exposure to DIBP. Given the association of DIBP and other phthalates with adverse health effects, particularly endocrine disruption and reproductive system disorders, accurate and sensitive measurement of MIBP in biological matrices is paramount for toxicological risk assessment. The ubiquitous nature of phthalates in the laboratory environment, however, presents a significant analytical challenge due to the high risk of sample contamination.
The Role of MIBP-d4 as an Internal Standard
To overcome the challenges of background contamination and variations in sample preparation and instrument response, stable isotope-labeled internal standards are employed in analytical methods. MIBP-d4, a deuterated form of MIBP, is the gold standard for this purpose.
Principle of Isotope Dilution Mass Spectrometry:
The use of MIBP-d4 is based on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of MIBP-d4 is added to a biological sample (e.g., urine, plasma) at the beginning of the analytical process. Since MIBP-d4 is chemically identical to MIBP, it behaves similarly during all subsequent steps, including extraction, purification, and chromatographic separation.
However, MIBP-d4 is distinguishable from the endogenous MIBP by its higher mass due to the presence of deuterium atoms. A mass spectrometer can selectively detect and quantify both the native analyte (MIBP) and the labeled internal standard (MIBP-d4). By measuring the ratio of the signal from MIBP to that of MIBP-d4, the concentration of MIBP in the original sample can be calculated with high accuracy and precision, effectively correcting for any analyte loss during sample processing or fluctuations in instrument performance.
Metabolic Pathway of Diisobutyl Phthalate (DIBP)
The primary metabolic pathway of DIBP in humans and animals is a rapid hydrolysis to MIBP. This initial step is followed by further oxidative metabolism. The major metabolites excreted in urine are MIBP and its oxidized derivatives, such as 2-hydroxy-monoisobutyl phthalate (2OH-MiBP). MIBP typically constitutes the largest fraction of the excreted metabolites.
References
Methodological & Application
Application Notes and Protocols for the Use of Monoisobutyl Phthalate-d4 in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Monoisobutyl Phthalate-d4 (MiBP-d4) as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The focus is on the quantitative determination of Monoisobutyl Phthalate (MiBP) and other related phthalate metabolites in biological matrices.
Introduction
This compound (MiBP-d4) is a deuterated analog of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Diisobutyl Phthalate (DiBP). Due to its chemical and physical properties being nearly identical to its non-labeled counterpart, MiBP-d4 serves as an excellent internal standard for quantitative analysis by isotope dilution mass spectrometry.[1] Its use is crucial for correcting variations during sample preparation and analysis, thereby ensuring accurate and reliable quantification of MiBP and other phthalate metabolites in complex matrices such as human urine and serum.[1]
The incorporation of four deuterium atoms in the benzene ring of MiBP-d4 results in a distinct mass shift, allowing for its differentiation from the native analyte by the mass spectrometer without significantly altering its chromatographic behavior.[1] This makes it an indispensable tool in biomonitoring studies for assessing human exposure to phthalates.
Experimental Protocols
Sample Preparation: Extraction of Phthalate Metabolites from Human Urine
This protocol describes an automated solid-phase extraction (SPE) method for the extraction of phthalate metabolites from human urine, a common matrix for biomonitoring studies.[1][2]
Materials:
-
Human urine samples
-
This compound (MiBP-d4) internal standard solution
-
β-glucuronidase enzyme
-
Ammonium acetate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Spiking: To 200 µL of each urine sample, add a known concentration of the MiBP-d4 internal standard solution. This allows for the correction of any analyte loss during the subsequent steps.
-
Enzymatic Hydrolysis: Add β-glucuronidase in an ammonium acetate buffer to the samples to deconjugate the glucuronidated phthalate metabolites. Incubate the mixture under appropriate conditions (e.g., 37°C for 90 minutes).
-
SPE Cartridge Conditioning: Condition the SPE cartridges by washing them sequentially with methanol and then with LC-MS grade water.
-
Sample Loading: Load the hydrolyzed urine samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with a series of aqueous solutions to remove interfering substances.
-
Elution: Elute the phthalate metabolites and the internal standard from the cartridges using an appropriate organic solvent, such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent mixture (e.g., water:acetonitrile) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the typical Liquid Chromatography and Tandem Mass Spectrometry conditions for the analysis of MiBP and its deuterated internal standard.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | KINETEX core-shell C18 (50 × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% (v/v) Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is typically used to achieve optimal separation. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-10 µL |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | MiBP: m/z 221.0 → 77.0 MiBP-d4: m/z 225.1 → 125.1 (example, exact mass may vary based on deuteration pattern) |
| Ion Source Temperature | 100 °C |
| Drying Gas Temperature | 300 °C |
| Collision Energy | Optimized for each analyte, typically in the range of 16-19 eV |
Data Presentation
The use of MiBP-d4 as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of LC-MS/MS methods for phthalate metabolite analysis.
Table 1: Method Validation Parameters for Phthalate Metabolite Analysis
| Parameter | Typical Range | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | |
| Accuracy | 85 - 115% | |
| Precision (CV) | < 15% | |
| Recovery | 80 - 99% |
Table 2: Example MRM Transitions for Selected Phthalate Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Monomethyl Phthalate (MMP) | 179.0 | 121.0 |
| Monoethyl Phthalate (MEP) | 193.0 | 121.0 |
| Monoisobutyl Phthalate (MiBP) | 221.0 | 77.0 |
| Monobutyl Phthalate (MBP) | 221.0 | 121.0 |
| Mono-(2-ethylhexyl) Phthalate (MEHP) | 277.1 | 134.0 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in LC-MS/MS analysis.
Caption: Experimental workflow for the analysis of MiBP using MiBP-d4.
Caption: Logic of quantification using an internal standard.
References
Application Notes and Protocols for the Quantification of Monoisobutyl Phthalate using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisobutyl phthalate (MiBP) is a primary metabolite of diisobutyl phthalate (DiBP), a widely used plasticizer and common environmental contaminant. Due to its potential endocrine-disrupting properties, accurate and sensitive quantification of MiBP in biological matrices is crucial for assessing human exposure and understanding its toxicokinetics. Isotope dilution mass spectrometry (ID-MS) has emerged as the gold standard for the quantitative analysis of MiBP, offering high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and experimental protocols for the determination of MiBP in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte of interest to the sample prior to any sample processing steps. This isotopically labeled compound, often referred to as the internal standard (IS), is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).
The underlying principle is that the native analyte and the isotopically labeled internal standard will behave identically during sample extraction, cleanup, and chromatographic separation. Any losses of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the internal standard are distinguished by their different masses. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately determined, as this ratio remains constant regardless of sample losses.[1][2][3]
Experimental Protocols
This section outlines a general protocol for the quantification of MiBP in human urine using isotope dilution LC-MS/MS. This protocol can be adapted for other biological matrices such as plasma or serum with appropriate modifications.
Materials and Reagents
-
Monoisobutyl phthalate (MiBP) analytical standard
-
¹³C-labeled Monoisobutyl phthalate (¹³C-MiBP) internal standard[4]
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Ammonium acetate
-
β-glucuronidase from E. coli[5]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine samples
Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity. To a 1 mL aliquot of urine in a glass tube, add a known amount of ¹³C-MiBP internal standard solution. The final concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated MiBP metabolites, add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution to each sample. Vortex the samples and incubate at 37°C for 2 hours in a shaking water bath.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the MiBP and ¹³C-MiBP with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for MiBP.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion masses for MiBP and its isotopically labeled internal standard need to be optimized on the specific mass spectrometer being used. A common transition for MiBP is m/z 221.0 → 77.0. The transition for the ¹³C-labeled internal standard will be shifted by the number of ¹³C atoms incorporated.
Data Presentation
The following tables summarize typical quantitative data and LC-MS/MS parameters for the analysis of Monoisobutyl Phthalate.
Table 1: Summary of Method Validation Parameters for MiBP Analysis by ID-LC-MS/MS
| Parameter | Urine | Plasma/Serum | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 0.1 - 1.0 ng/mL | |
| Recovery | 85 - 115% | 90 - 110% | |
| Intra-day Precision (%RSD) | < 10% | < 10% | |
| Inter-day Precision (%RSD) | < 15% | < 15% |
Table 2: Typical LC-MS/MS Parameters for MiBP and ¹³C-MiBP
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Monoisobutyl Phthalate (MiBP) | 221.0 | 77.0 | Optimized for instrument | |
| ¹³C-Monoisobutyl Phthalate | 227.0 (assuming 6 ¹³C atoms) | 80.0 (or other specific fragment) | Optimized for instrument |
Visualizations
Caption: Experimental workflow for MiBP analysis.
Caption: Principle of Isotope Dilution.
References
Application Note: Quantitative Analysis of Phthalate Metabolites in Human Urine using Isotope Dilution LC-MS/MS with Monoisobutyl Phthalate-d4
Introduction
Phthalates are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics.[1] Human exposure to phthalates is widespread due to their presence in numerous consumer products, including food packaging, cosmetics, and medical devices.[2] Once in the body, phthalate diesters are rapidly metabolized to their corresponding monoesters, which can be further oxidized.[3] These metabolites, excreted in urine, are considered reliable biomarkers for assessing human exposure.[4] Due to concerns about the potential endocrine-disrupting effects and other adverse health outcomes associated with phthalate exposure, accurate and sensitive quantification of their metabolites is crucial for epidemiological studies and risk assessment.[5]
This application note details a robust and sensitive method for the simultaneous quantitative analysis of several key phthalate metabolites in human urine. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity, which is advantageous over methods like GC-MS as it often requires simpler sample pretreatment without derivatization. To ensure the highest accuracy and precision, the method employs isotope dilution using Monoisobutyl Phthalate-d4 (MiBP-d4) and other deuterated or 13C-labeled analogues as internal standards. These stable isotope-labeled standards are chemically almost identical to the target analytes, allowing them to correct for variations during sample preparation and analysis, such as extraction losses and matrix effects.
Experimental Protocol
This protocol is intended for the analysis of common phthalate metabolites in human urine, including but not limited to: Mono-ethyl Phthalate (MEP), Mono-n-butyl Phthalate (MBP), Monoisobutyl Phthalate (MiBP), Mono-benzyl Phthalate (MBzP), and Mono-(2-ethylhexyl) Phthalate (MEHP).
1. Materials and Reagents
-
Standards: Analytical standards of phthalate metabolites and their corresponding isotope-labeled internal standards (e.g., MEP-d4, MBP-d4, MiBP-d4, MBzP-d4, MEHP-d4).
-
Enzyme: β-glucuronidase from E. coli.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Buffers: Ammonium acetate.
-
Solid-Phase Extraction (SPE): C18 or specialized polymer-based SPE cartridges.
-
Urine Samples: Collected in phthalate-free containers and stored at -20°C or below.
2. Sample Preparation
The sample preparation workflow is critical for accurate quantification and involves enzymatic hydrolysis to deconjugate glucuronidated metabolites, followed by solid-phase extraction for cleanup and concentration.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. s4science.at [s4science.at]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phthalate Metabolites in Human Urine Using Monoisobutyl Phthalate-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates are a class of industrial chemicals widely used as plasticizers, leading to ubiquitous human exposure. Biomonitoring of phthalate metabolites in urine is the most effective method for assessing this exposure. Accurate and precise quantification of these metabolites is critical for toxicological studies and regulatory assessments. The use of stable isotope-labeled internal standards is essential to correct for matrix effects and variations during sample preparation and analysis. This application note provides a detailed protocol for the quantification of phthalate metabolites in human urine using Monoisobutyl Phthalate-d4 (MIBP-d4) as an internal standard with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The methodology described is based on established isotope dilution techniques.[1][2][3]
Principle
The method involves the enzymatic hydrolysis of conjugated phthalate metabolites in urine, followed by solid-phase extraction (SPE) for sample cleanup and concentration.[2][4] MIBP-d4 is added to the urine sample prior to preparation to serve as an internal standard for Monoisobutyl Phthalate (MIBP) and other structurally related phthalate monoesters. The quantification is performed by HPLC-MS/MS, which provides high selectivity and sensitivity for the detection of target analytes. Isotope dilution mass spectrometry allows for the correction of analyte losses during sample processing and compensates for matrix-induced ionization suppression or enhancement, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of target phthalate metabolites and this compound (MIBP-d4).
-
Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia).
-
Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Buffers: Ammonium acetate.
-
Solid-Phase Extraction (SPE) Cartridges: C18 reversed-phase cartridges.
-
Urine Samples: Human urine collected in polypropylene containers.
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a clean polypropylene tube.
-
Internal Standard Spiking: Spike the urine samples with a solution of MIBP-d4 and other relevant isotopically labeled internal standards.
-
Enzymatic Deconjugation: Add β-glucuronidase/arylsulfatase enzyme solution to the urine samples. Incubate the samples at 37°C for at least 90 minutes to hydrolyze the glucuronidated metabolites.
-
Reaction Quenching: Stop the enzymatic reaction by adding an acidic solution, such as acetic acid.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridges with methanol followed by water.
-
Load the enzyme-digested urine samples onto the cartridges.
-
Wash the cartridges with water to remove interfering substances.
-
Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent, such as a mixture of mobile phases.
HPLC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of the target analytes.
-
Flow Rate: A typical flow rate for this type of analysis is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phthalate metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two precursor/product ion transitions are often monitored for each analyte for quantification and confirmation.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of phthalate metabolites in urine using isotope dilution HPLC-MS/MS.
Table 1: Limits of Detection (LOD) for Common Phthalate Metabolites in Urine
| Phthalate Metabolite | Abbreviation | Typical LOD (ng/mL) |
| Monoethyl Phthalate | MEP | 0.11 - 0.90 |
| Monoisobutyl Phthalate | MIBP | 0.11 - 0.90 |
| Mono-n-butyl Phthalate | MBP | 0.11 - 0.90 |
| Monobenzyl Phthalate | MBzP | 0.11 - 0.90 |
| Mono(2-ethylhexyl) Phthalate | MEHP | 0.11 - 0.90 |
| Mono(2-ethyl-5-hydroxyhexyl) Phthalate | MEHHP | 0.11 - 0.90 |
| Mono(2-ethyl-5-oxohexyl) Phthalate | MEOHP | 0.11 - 0.90 |
| Mono(3-carboxypropyl) Phthalate | MCPP | 0.11 - 0.90 |
LODs can vary depending on the specific instrumentation and method parameters.
Table 2: Method Precision and Accuracy
| Parameter | Typical Value | Reference |
| Inter-day Coefficient of Variation (%CV) | < 10% | |
| Intra-day Coefficient of Variation (%CV) | < 10% | |
| Spiked Recoveries | ~100% |
Visualizations
Caption: Experimental workflow for urine analysis.
Caption: Phthalate metabolism and excretion pathway.
Conclusion
The use of this compound as an internal standard in an isotope dilution HPLC-MS/MS method provides a robust, accurate, and precise approach for the quantification of Monoisobutyl Phthalate and other phthalate metabolites in human urine. The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the fields of environmental health, toxicology, and drug development. The high sensitivity and specificity of this method make it suitable for large-scale biomonitoring studies.
References
- 1. Quantification of 22 phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Environmental Monitoring of Phthalates Using Deuterated Standards
Introduction
Phthalates, or phthalate esters, are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] They are present in a vast array of consumer and industrial products, including food packaging, toys, medical devices, and building materials.[1] Due to their weak chemical bonds with the polymer matrix, phthalates can easily leach into the environment, leading to widespread human and environmental exposure.[1][2] Growing concerns over their potential adverse health effects, such as endocrine disruption, have prompted regulatory scrutiny and the need for sensitive and reliable analytical methods for their detection.[3]
The analysis of phthalates in environmental matrices is challenging due to the complexity of the samples and the potential for contamination during sample handling. Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards is considered the gold standard for the quantitative analysis of organic micropollutants like phthalates. Deuterated standards are chemically identical to the target analytes but have a different mass, allowing them to be distinguished by mass spectrometry. By adding a known amount of a deuterated standard to a sample before processing, it is possible to compensate for the loss of analyte during extraction and cleanup, and to correct for matrix-induced signal suppression or enhancement in the analytical instrument.
This document provides detailed application notes and protocols for the environmental monitoring of phthalates in various matrices using deuterated standards, intended for researchers, scientists, and drug development professionals.
Analytical Approaches
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of phthalates.
-
GC-MS: This technique offers high-resolution separation and is effective for a wide range of phthalates.
-
LC-MS/MS: This method provides high sensitivity and selectivity and is particularly advantageous as it often requires simpler sample pretreatment without the need for derivatization.
Data Presentation: Quantitative Method Performance
The use of deuterated standards in conjunction with mass spectrometry allows for the achievement of low detection limits and high accuracy and precision. The following tables summarize typical quantitative data for the analysis of phthalates in various environmental matrices.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Phthalates in Water Samples
| Phthalate | MDL (µg/L) | LOQ (µg/L) | Analytical Method | Reference |
| Dimethyl phthalate (DMP) | 0.125 (pg/µL) | - | LC-MS/MS | |
| Diethyl phthalate (DEP) | 0.125 (pg/µL) | - | LC-MS/MS | |
| Di-n-butyl phthalate (DBP) | < 0.1 | - | GC-MS | |
| Di-(2-ethylhexyl) phthalate (DEHP) | < 0.1 | - | GC-MS | |
| Di-n-octyl phthalate (DNOP) | < 0.1 | - | GC-MS | |
| Butylbenzylphthalate (BBP) | - | 1 | HPLC-UV | |
| Di-(2-ethylhexyl)phthalate (DEHP) | - | 0.1 | HPLC-UV |
Note: Data presented as pg/µL was from a direct instrument performance evaluation and not a water sample MDL.
Table 2: Recoveries of Phthalates from Spiked Environmental Samples
| Phthalate | Matrix | Spiking Level | Recovery (%) | Analytical Method | Reference |
| Various Phthalates | Soil | 0.1 and 0.5 µg/g | 84 - 115 | HPLC | |
| Dibutyl-, di-2-ethylhexyl- and di-n-octyl-phthalate | Bottled Water | Not Specified | >90 | GC-MS | |
| Four Phthalate Esters | Water | Not Specified | 97.99 - 100.56 | HPLC | |
| Four Phthalate Esters | Beverage | Not Specified | 97.93 - 100.23 | HPLC | |
| Five Phthalate Esters | Human Urine | 3.91, 7.81, and 15.63 ng/mL | 81.84 - 125.32 | LC-MS/MS |
Experimental Protocols
The following are generalized protocols for the analysis of phthalates in water and soil samples using deuterated internal standards. These should be adapted and validated by the user for their specific application and instrumentation.
Protocol 1: Analysis of Phthalates in Water Samples
1. Materials and Reagents
-
Deuterated phthalate internal standard mix (e.g., Diethyl phthalate-d4, bis(2-ethylhexyl) phthalate-d4) in a suitable solvent.
-
Native phthalate standard mix.
-
Solvents: Methanol, Acetonitrile, n-Hexane, Methylene chloride (Pesticide or HPLC grade).
-
Reagent Water: Water in which no interferents are observed at the method detection limit.
-
Sodium Sulfate (anhydrous, granular): Heated to 400°C for 4 hours to remove phthalates.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-based).
-
Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.
2. Sample Collection and Preparation
-
Collect water samples in pre-cleaned glass bottles.
-
Mark the water meniscus for later volume determination.
-
Spike the sample with a known amount of the deuterated internal standard solution at the beginning of the sample preparation process.
3. Extraction (Liquid-Liquid Extraction - LLE)
-
Pour the entire sample into a 2-L separatory funnel.
-
Add 60 mL of methylene chloride to the sample bottle, shake for 30 seconds to rinse, and transfer the solvent to the separatory funnel.
-
Extract the sample by shaking the funnel for two minutes with periodic venting.
-
Allow the organic layer to separate from the water phase.
-
Collect the methylene chloride layer.
-
Repeat the extraction two more times with fresh portions of methylene chloride.
-
Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
4. Analysis by GC-MS
-
Instrument Conditions (Example):
-
Injector: Splitless mode.
-
Column: DB-5MS or equivalent.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the native phthalates and the deuterated standards.
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of native phthalates and a constant concentration of the deuterated internal standards.
-
Analyze the standards to generate a calibration curve.
-
-
Quantification:
-
Calculate the concentration of each phthalate in the sample using the response factor determined from the calibration curve and the measured ratio of the native analyte to its deuterated standard.
-
Protocol 2: Analysis of Phthalates in Soil and Sediment Samples
1. Materials and Reagents
-
Same as Protocol 1.
-
Extraction Solvent: Acetonitrile or a mixture of acetone and hexane.
-
Florisil for cleanup.
2. Sample Preparation and Extraction (Microwave-Assisted Extraction - MAE)
-
Homogenize the soil or sediment sample.
-
Weigh a portion of the sample (e.g., 5-10 g) into a microwave extraction vessel.
-
Spike the sample with the deuterated internal standard solution.
-
Add the extraction solvent (e.g., 30 mL of acetonitrile).
-
Seal the vessel and place it in the microwave extraction system.
-
Heat the sample according to an optimized temperature program (e.g., 100°C for 10 minutes).
-
Allow the vessel to cool, then filter the extract.
3. Cleanup (if necessary)
-
If the extract is complex, a cleanup step using a Florisil column may be required to remove interferences.
4. Analysis by GC-MS or LC-MS/MS
-
Follow the analysis and quantification steps outlined in Protocol 1.
Visualizations
References
Application Note: Analysis of Monoisobutyl Phthalate in Water Samples by SPE-GC/MS and SPE-LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisobutyl phthalate (MiBP) is a primary metabolite of diisobutyl phthalate (DiBP), a widely used plasticizer in various consumer products. Due to its potential endocrine-disrupting properties and widespread presence in the environment, accurate and sensitive methods for the determination of MiBP in water sources are crucial for environmental monitoring and human health risk assessment. This application note provides detailed protocols for the analysis of MiBP in water samples using solid-phase extraction (SPE) followed by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Methods
The two primary analytical techniques for the quantification of MiBP in water samples are GC-MS and LC-MS/MS. Both methods offer high sensitivity and selectivity, but the choice of instrument may depend on availability and specific analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and widely used method for the analysis of semi-volatile organic compounds like phthalate metabolites. After extraction and concentration, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then detects and quantifies the target analytes. For polar metabolites like MiBP, derivatization is sometimes employed to improve volatility and chromatographic peak shape, although methods without derivatization are also available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and thermally labile compounds like MiBP without the need for derivatization. The liquid chromatograph separates the components of the sample mixture, and the tandem mass spectrometer provides two stages of mass analysis for highly selective detection and quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Collection and Handling
Proper sample collection is critical to avoid contamination. Use pre-cleaned amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps. Rinse the bottle with the sample water before filling. Collect the sample, leaving minimal headspace, and immediately cap the bottle. Store samples at 4°C and analyze within 48 hours of collection.
Solid-Phase Extraction (SPE) Protocol
This protocol is applicable for both GC-MS and LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Ultrapure water
-
Methanol (HPLC grade)
-
Ethyl acetate (GC or LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and then 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any polar impurities. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained MiBP from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for instrumental analysis.
GC-MS Instrumental Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp to 220°C at 20°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for MiBP: m/z 149 (quantifier), 177, 222 (qualifiers)
LC-MS/MS Instrumental Analysis
Instrumentation:
-
Liquid chromatograph with a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for MiBP:
-
Quantifier: 221 > 121
-
Qualifier: 221 > 177
-
Data Presentation
Table 1: Summary of Quantitative Data for MiBP Analysis
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.005 - 0.05 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.015 - 0.15 µg/L | [1][2] |
| Recovery (SPE) | 85 - 105% | 90 - 110% | [3] |
| Linearity (R²) | > 0.995 | > 0.998 | |
| Precision (RSD) | < 15% | < 10% |
Mandatory Visualization
Caption: Experimental workflow for MiBP analysis.
Conclusion
The described SPE-GC/MS and SPE-LC/MS/MS methods provide reliable and sensitive approaches for the determination of Monoisobutyl Phthalate in water samples. The choice of the analytical technique will depend on the specific requirements of the study, including desired sensitivity and laboratory instrumentation availability. Proper sample handling and adherence to the detailed protocols are essential for obtaining accurate and reproducible results.
References
- 1. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Mo… [ouci.dntb.gov.ua]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for Monoisobutyl Phthalate-d4 in Human Biomonitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisobutyl Phthalate-d4 (MiBP-d4) is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of the widely used plasticizer, Di-isobutyl Phthalate (DiBP). Due to the ubiquitous nature of phthalates in consumer products, human exposure is widespread.[1][2] Biomonitoring of phthalate metabolites in human samples is crucial for assessing exposure levels and understanding potential health risks.[1] MiBP-d4 serves as an essential tool in these studies, acting as an internal standard for the accurate quantification of MiBP.[3]
Principle of Use
In quantitative analytical chemistry, particularly in isotope dilution mass spectrometry, an internal standard is a compound added to a sample in a known quantity before processing.[3] The ideal internal standard is chemically and physically similar to the analyte of interest. MiBP-d4 is nearly identical to MiBP, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. By comparing the instrument's response to the analyte (MiBP) with its response to the known concentration of the internal standard (MiBP-d4), analysts can correct for variations during sample preparation, extraction, and analysis, leading to highly accurate and precise measurements. This is especially critical when dealing with complex biological matrices like urine and blood, where matrix effects can interfere with quantification.
Applications in Human Biomonitoring
The primary application of MiBP-d4 is as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify MiBP in human biological samples. Urine is the most frequently used matrix for assessing phthalate exposure due to the rapid metabolism and excretion of phthalates. However, MiBP can also be measured in other matrices such as blood (plasma and serum), breast milk, and semen.
Quantitative Data from Human Biomonitoring Studies
The following table summarizes typical concentration ranges of MiBP found in human urine from large-scale biomonitoring studies. These values are obtained using analytical methods that rely on internal standards like MiBP-d4 for accurate quantification.
| Population/Study | Matrix | Analyte | Concentration Range (µg/L) | Reference |
| NHANES (U.S.) | Urine | MiBP | 95th Percentile: 99.7 - 160.2 | |
| HBM4EU (Europe) | Urine | MiBP | HBM-GV for adults: 230 |
HBM-GV: Human Biomonitoring Guidance Value
Experimental Protocol: Quantification of MiBP in Human Urine using LC-MS/MS with MiBP-d4 Internal Standard
This protocol describes a general method for the analysis of MiBP in human urine.
1. Materials and Reagents
-
Monoisobutyl Phthalate (MiBP) analytical standard
-
This compound (MiBP-d4) internal standard solution (in methanol or acetonitrile)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Beta-glucuronidase enzyme
-
Ammonium acetate
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Thaw frozen human urine samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of urine, add the β-glucuronidase enzyme solution to deconjugate the MiBP glucuronide.
-
Spike the samples with a known amount of MiBP-d4 internal standard solution.
-
Incubate the samples to allow for enzymatic hydrolysis.
-
Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the MiBP and MiBP-d4 from the cartridge with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The following table outlines typical LC-MS/MS parameters for the analysis of MiBP.
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-20 µL |
| Gradient | A suitable gradient to separate MiBP from other components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MiBP) | m/z 221.0 → 77.0 |
| MRM Transition (DiBP-d4 as a related internal standard) | m/z 283.2 → 153.0 |
Note: The exact MRM transition for MiBP-d4 should be determined based on the specific labeled positions of the deuterium atoms.
4. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of MiBP standard spiked with the same constant concentration of MiBP-d4 internal standard.
-
Plot the ratio of the peak area of MiBP to the peak area of MiBP-d4 against the concentration of MiBP.
-
Calculate the concentration of MiBP in the urine samples by comparing the analyte/internal standard peak area ratio from the sample to the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of MiBP in human urine.
Caption: Logic of using an internal standard for accurate quantification.
References
Application of Monoisobutyl Phthalate-d4 in Exposure Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisobutyl phthalate (MiBP) is a primary metabolite of diisobutyl phthalate (DiBP), a widely used plasticizer in various consumer products.[1] Due to the ubiquitous nature of phthalates and concerns over their potential as endocrine disruptors, accurate assessment of human exposure is of paramount importance.[2][3] Biomonitoring of urinary concentrations of phthalate metabolites is the preferred method for evaluating human exposure, as it provides an integrated measure from multiple sources and routes.[2] Monoisobutyl Phthalate-d4 (MIBP-d4) is a stable isotope-labeled internal standard crucial for the accurate quantification of MiBP in biological and environmental matrices. Its application in isotope dilution mass spectrometry is considered the gold standard for achieving high precision and accuracy in exposure assessment studies.
The primary role of MIBP-d4 is to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects in the mass spectrometer. Since MIBP-d4 is chemically and physically almost identical to the native MiBP, it behaves similarly throughout the analytical process. By adding a known amount of MIBP-d4 to a sample and comparing the analytical response of the target analyte (MiBP) to the internal standard, researchers can achieve more reliable and accurate quantification.
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of Monoisobutyl Phthalate (MiBP) using this compound (MIBP-d4) as an internal standard.
Table 1: LC-MS/MS Parameters for MiBP and MIBP-d4 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| MiBP | 221.0 | 77.0 | Negative ESI |
| MIBP-d4 | 225.0 | 77.0 | Negative ESI |
Note: The precursor and product ions are based on typical fragmentation patterns for phthalate monoesters. The d4-label on the phthalic acid ring of MIBP-d4 results in a 4-unit mass shift in the precursor ion compared to MiBP, while the product ion from the carboxyl group remains the same.
Table 2: Representative Performance Data for Phthalate Metabolite Analysis in Urine using Isotope Dilution LC-MS/MS
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL | |
| Recovery | 84.3 - 123.0% | |
| Inter-day Precision (%RSD) | < 10% | |
| Intra-day Precision (%RSD) | < 10% |
This table presents a summary of typical performance characteristics for methods analyzing phthalate metabolites in urine. The values are representative of what can be achieved with a validated isotope dilution LC-MS/MS method.
Table 3: Concentration of MiBP in Human Urine from Biomonitoring Studies
| Population | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Reference |
| Pregnant Women (late gestation) | 8.8 | 65.1 | |
| Women from a Fertility Center | ~10 (stable over 2005-2015) | Not Reported | |
| General Adult Population | 22.5 | Not Reported |
This table provides context for the expected concentration range of MiBP in human urine samples, which is essential for designing analytical methods with an appropriate calibration range.
Experimental Protocols
Protocol 1: Quantification of Monoisobutyl Phthalate (MiBP) in Human Urine using LC-MS/MS and MIBP-d4 Internal Standard
This protocol describes the quantitative analysis of total MiBP (free and conjugated) in human urine.
1. Materials and Reagents
-
Monoisobutyl Phthalate (MiBP) analytical standard
-
This compound (MIBP-d4) internal standard
-
β-glucuronidase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Centrifuge samples to pellet any precipitate. Transfer a 950 µL aliquot of the supernatant to a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of a working solution of MIBP-d4 (e.g., 1 µg/mL in methanol) to each urine sample, quality control sample, and calibration standard.
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated MiBP, add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase (e.g., 200 U/mL) to each tube. Vortex the samples and incubate at 37°C for 90 minutes in a shaking water bath.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges by passing 1 mL of methanol, followed by 1 mL of acetonitrile, and finally 1 mL of phosphate buffer (pH 2.0) through the cartridge.
-
Loading: Dilute the hydrolyzed urine sample with 1 mL of phosphate buffer (pH 2.0) and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M formic acid solution, followed by 1 mL of water to remove interferences. Dry the cartridge under negative pressure.
-
Elution: Elute the analytes with 1 mL of acetonitrile, followed by 1 mL of ethyl acetate. Collect the eluate.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Ion Spray Voltage: -3,700 V
-
Source Temperature: 600°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transitions specified in Table 1 for MiBP and MIBP-d4.
-
4. Quantification
Create a calibration curve by plotting the peak area ratio of MiBP to MIBP-d4 against the concentration of the calibration standards. Determine the concentration of MiBP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of MiBP in urine.
Caption: Simplified signaling pathway for phthalate-induced endocrine disruption.
References
Application Note: Determination of Monoisobutyl Phthalate in Consumer Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoisobutyl phthalate (MiBP) is the primary metabolite of Diisobutyl Phthalate (DiBP), a plasticizer commonly used to enhance the flexibility and durability of polymers.[1] DiBP is found in a wide range of consumer products, including cosmetics, nail polish, lacquers, toys, and food packaging materials.[1][2] As plasticizers are not chemically bound to the polymer matrix, they can leach into the environment and be absorbed by humans through ingestion, inhalation, or dermal contact.[3][4] Upon entering the body, DiBP is rapidly hydrolyzed by esterases into MiBP.
Concerns over phthalates stem from their classification as endocrine-disrupting chemicals (EDCs). MiBP, as the active metabolite, can interfere with hormonal signaling pathways, potentially leading to adverse effects on the reproductive and developmental systems. Therefore, accurate and sensitive quantification of MiBP in consumer products is crucial for exposure assessment and ensuring product safety. This application note provides detailed protocols for the extraction and analysis of MiBP from various consumer product matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Laboratory Precautions
To avoid sample contamination, which can lead to erroneously high results, strict precautions must be taken. Phthalates are ubiquitous in the laboratory environment.
-
Use Glassware Exclusively: All sample handling, preparation, and storage must be performed using scrupulously clean glassware. Avoid all plastic containers, pipette tips, vials, and caps unless they are certified phthalate-free.
-
Solvent Purity: Use high-purity, pesticide-grade, or LC-MS-grade solvents. Run solvent blanks regularly to check for contamination.
-
Lab Environment: Keep the workspace clean. Potential sources of contamination include vinyl flooring, paint, and personal care products worn by lab personnel. Installing a charcoal filter in the GC gas supply line can help reduce instrument blanks.
Experimental Protocols
Two primary protocols are presented based on the sample matrix: solid products and liquid/semi-solid products.
Protocol 1: Solid Consumer Products (e.g., Plastics, Toys)
This protocol is based on the principle of dissolving the polymer matrix to release the analyte, followed by precipitation of the polymer.
Methodology: Solvent Dissolution & Precipitation
-
Sample Preparation: Reduce the sample to small particles by cutting, grinding, or drilling. This increases the surface area for efficient extraction.
-
Weighing: Accurately weigh approximately 0.1 g of the prepared sample into a clean glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial. Cap securely with a solvent-resistant cap and vortex until the polymer is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Precipitation: Add 10 mL of a precipitating solvent (e.g., methanol or hexane) to the solution. This will cause the polymer (e.g., PVC) to precipitate out of the solution.
-
Incubation: Shake or vortex the mixture and allow it to stand for at least 5 minutes for the polymer to settle. For improved precipitation, the mixture can be cooled.
-
Filtration/Centrifugation: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial. Alternatively, centrifuge the sample at high speed (e.g., 10,000 rpm) and collect the supernatant.
-
Final Preparation: An aliquot of the filtrate/supernatant can be taken and diluted with the initial mobile phase (for LC-MS/MS) or an appropriate solvent like cyclohexane (for GC-MS) before analysis.
Protocol 2: Liquid & Semi-Solid Products (e.g., Cosmetics, Lotions, Perfumes)
This protocol utilizes ultrasonic-assisted solvent extraction to separate MiBP from complex liquid or cream-based matrices.
Methodology: Ultrasonic-Assisted Solvent Extraction
-
Sample Preparation: Accurately weigh approximately 0.2 g of the sample into a glass centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol or acetonitrile to the tube. For complex matrices, a combination of solvents may be necessary.
-
Extraction: Tightly cap the tube and vortex for 2 minutes. Following this, place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid excipients.
-
Collection: Carefully transfer the clear supernatant to a new glass vial.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.
Analytical Methodologies
While both GC-MS and LC-MS/MS can be used for phthalate analysis, LC-MS/MS is often preferred for monoester metabolites like MiBP due to their higher polarity and thermal lability, which can make GC analysis challenging without derivatization.
Method 1: LC-MS/MS Analysis
This method provides high sensitivity and selectivity for the direct analysis of MiBP.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient of water with 10 mM ammonium acetate and methanol or acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Ionization Mode: ESI Negative.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MiBP must be optimized. A representative transition for MiBP (molecular weight 222.24 g/mol ) could be m/z 221.0 → 77.0.
Method 2: GC-MS Analysis
GC-MS is a robust and widely available technique for screening a broad range of phthalates.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector.
-
GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a common choice.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Program: A typical program starts at 75-100°C, holds for 1 minute, then ramps at 10°C/min to 280°C, and finally ramps at 5°C/min to 310°C, holding for 5 minutes.
-
MS Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. The characteristic fragment ion at m/z 149 is common to many phthalates; however, specific ions for MiBP should be used for confirmation.
Data Presentation
The performance of analytical methods for MiBP and related phthalates is summarized below. Values are compiled from various studies and may vary based on matrix and instrumentation.
Table 1: Typical Quantitative Performance Data for Phthalate Analysis
| Analyte / Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference(s) |
| MiBP (LC-MS/MS) | Rat Plasma | 0.1 - 100 ng/mL | - | 0.1 ng/mL | >90% | |
| Phthalate Monoesters (LC-MS/MS) | Human Urine | 0.3 - 100 ng/mL | - | 0.3 - 1 ng/mL | 95-105% | |
| Phthalates (GC-MS) | Cosmetics | N/A | 0.1 ng | - | 92-110% | |
| Phthalates (GC-MS) | Fragrances | 0.01 - 10 µg/mL | 0.001-0.002 µg/mL | - | 95-106% | |
| Phthalates (LC-MS/MS) | General | 0.01 - 10 µg/mL | 0.125 - 5 pg/µL | - | 85-115% |
LOD: Limit of Detection; LOQ: Limit of Quantification; N/A: Not Available
Visualizations
Experimental Workflow and Signaling Pathways
References
Application Note and Protocols for Food Safety Analysis using Monoisobutyl Phthalate-d4
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1] They are found in a vast array of consumer products, including food packaging materials, from which they can migrate into foodstuffs, leading to human exposure.[1] Due to concerns about their potential adverse health effects, including endocrine disruption, regulatory bodies worldwide have established maximum permissible levels for certain phthalates in food products.[2][3]
Accurate and reliable quantification of phthalates in complex food matrices is crucial for ensuring food safety and regulatory compliance. The use of isotope-labeled internal standards, such as Monoisobutyl Phthalate-d4, is a highly effective strategy to overcome challenges in analytical quantification.[1] Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for the quantitative analysis of organic micropollutants. By introducing a known amount of the deuterated standard into the sample at the beginning of the analytical process, it is possible to compensate for analyte loss during sample preparation and to correct for matrix effects in the analytical instrument.
This document provides detailed application notes and protocols for the analysis of isobutyl phthalates in various food matrices using this compound as an internal standard, primarily with Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Principle
The methodology is based on the principle of isotope dilution analysis. A known quantity of this compound (the internal standard) is added to the food sample prior to extraction. The sample is then subjected to an extraction and cleanup procedure to isolate the phthalates from the sample matrix. The final extract is analyzed by GC-MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the target analyte to that of the internal standard, accurate quantification can be achieved, regardless of variations in extraction recovery or matrix-induced signal suppression or enhancement.
Experimental Protocols
Extreme care must be taken to avoid contamination with phthalates from the laboratory environment. All glassware should be scrupulously cleaned, and contact with plastic materials should be minimized throughout the entire procedure.
Protocol 1: Analysis of Phthalates in Liquid Food Matrices (e.g., Beverages, Sauces)
1. Materials and Reagents
-
Solvents: n-Hexane, Dichloromethane, Acetonitrile (all high purity, pesticide residue grade).
-
Internal Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like methanol or hexane. From this, prepare a working solution of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phthalate analytes and a constant concentration of the this compound internal standard.
-
Sodium Chloride (NaCl) solution (10%)
-
Glassware: Separatory funnels, centrifuge tubes, vials with PTFE-lined caps. All glassware should be rinsed with acetone and hexane before use.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize the liquid food sample.
-
Measure 5.0 mL of the sample into a 50 mL glass centrifuge tube.
-
Spike the sample with a known volume of the this compound internal standard working solution (e.g., 100 µL of 10 µg/mL solution).
-
Add 5 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts.
-
If an emulsion forms, add 0.5 mL of 10% NaCl solution to aid phase separation.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Analysis of Phthalates in Solid and Fatty Food Matrices (e.g., Meats, Cheeses, Cereals)
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Extraction Solvent: Acetonitrile or a mixture of Dichloromethane and Hexane.
-
Solid Phase Extraction (SPE) Cartridges: Florisil or other suitable sorbent for cleanup if necessary.
2. Sample Preparation
-
Homogenize the solid food sample to a fine consistency.
-
Weigh 1.0 g of the homogenized sample into a glass centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard.
-
For fatty foods: Add 10 mL of acetonitrile and vortex for 5 minutes. Acetonitrile is used for a more selective extraction of phthalates from fatty matrices.
-
For non-fatty solid foods: Add 10 mL of a dichloromethane/hexane (1:1, v/v) mixture and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the solid residue with another 10 mL of the respective solvent.
-
Combine the extracts.
-
Cleanup (if necessary for fatty foods): The extract can be cleaned up using Solid Phase Extraction (SPE) with a Florisil cartridge to remove lipids.
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 20 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification and Qualifier Ions: Specific m/z values for the target phthalates and this compound should be selected based on their mass spectra. For this compound, the molecular ion and characteristic fragment ions will be shifted by +4 m/z compared to the unlabeled compound.
Data Presentation
The following tables summarize typical performance data for phthalate analysis in food matrices using isotope dilution GC-MS. The values are representative and may vary depending on the specific matrix and instrumentation.
Table 1: Method Validation Data for Phthalate Analysis
| Parameter | Liquid Samples | Solid Samples |
| Linearity Range | 1 - 200 µg/L | 10 - 2000 µg/kg |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.3 µg/L | 3 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/L | 10 µg/kg |
| Recovery | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 10% | < 15% |
Table 2: Example of Phthalate Levels in Spiked Food Samples
| Food Matrix | Spiked Concentration | Measured Concentration (mean ± SD) | Recovery (%) |
| Bottled Water | 10 µg/L | 9.8 ± 0.8 µg/L | 98 |
| Fruit Juice | 50 µg/L | 47.5 ± 4.2 µg/L | 95 |
| Milk | 100 µg/kg | 92.1 ± 8.5 µg/kg | 92 |
| Cereal | 200 µg/kg | 188.4 ± 21.3 µg/kg | 94 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of phthalates in food samples using this compound as an internal standard.
Caption: Experimental workflow for food safety analysis of phthalates.
Caption: Logic of isotope dilution for accurate quantification.
References
Application Notes and Protocols for Monoisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoisobutyl Phthalate-d4 (MiBP-d4) is the deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a primary metabolite of diisobutyl phthalate (DiBP). Due to its chemical and physical similarity to the unlabeled analyte, MiBP-d4 is an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[1] This technique is crucial for accurately assessing human exposure to phthalates by analyzing biological matrices such as urine and serum.[1] The use of a stable isotope-labeled internal standard like MiBP-d4 corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[1][2]
These application notes provide detailed protocols for the quantification of MiBP in human urine and serum using MiBP-d4 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 1219802-26-2 |
| Molecular Formula | C₁₂H₁₀D₄O₄ |
| Molecular Weight | 226.26 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, keep container tightly closed in a dry and well-ventilated place. |
(Data sourced from multiple chemical suppliers)
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phthalate metabolites using methods similar to the ones described below.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Biological Matrices
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Phthalate Monoesters | Serum | 0.6 - 1.3 | - | [2] |
| Phthalate Metabolites | Urine | 0.11 - 0.90 | - | |
| Phthalate Monoesters | Urine | 0.85 - 5.33 | 2.82 - 17.76 | |
| Monobutyl Phthalate (MBP) | Plasma | 6.9 | 25.0 | |
| Phthalate Metabolites | Urine | 0.3 - 1.0 | - |
Table 2: Recovery and Precision Data
| Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Serum (Automated SPE) | 80 - 99 | - | - | |
| Urine | 81.84 - 125.32 | 1.74 - 14.24 | <15 | |
| Plasma | > 92 | ≤ 10.1 | ≤ 10.1 | |
| Urine | ~100 | <10 | <10 |
Experimental Protocols
Protocol 1: Analysis of Monoisobutyl Phthalate in Human Urine
This protocol involves enzymatic deconjugation to measure total MiBP (free and glucuronidated), followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
1. Materials and Reagents
-
This compound (MiBP-d4) internal standard stock solution
-
Native Monoisobutyl Phthalate (MiBP) for calibration standards
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Formic acid
-
Methanol, Acetonitrile, and Water (HPLC or LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass tubes (to minimize phthalate contamination)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to mix.
-
Pipette 950 µL of urine into a glass tube.
-
Add 50 µL of the MiBP-d4 internal standard working solution.
-
Add 245 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 5 µL of β-glucuronidase (e.g., 200 U/mL).
-
Vortex the mixture and incubate at 37°C for 90 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
After incubation, acidify the urine sample with formic acid.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M formic acid in water.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both MiBP and MiBP-d4. For MiBP (MW: 222.24), a potential transition is m/z 221.0 → 77.0. For MiBP-d4 (MW: 226.26), the precursor ion will be shifted by +4 m/z. The exact transitions should be optimized for the specific instrument.
Protocol 2: Analysis of Monoisobutyl Phthalate in Human Serum
This protocol uses protein precipitation and automated SPE for the extraction of MiBP from serum.
1. Materials and Reagents
-
Same as for the urine protocol, with the addition of phosphoric acid.
2. Sample Preparation
-
Thaw frozen serum samples to room temperature.
-
To 1.0 mL of serum in a glass tube, add 125 µL of 1M phosphoric acid to denature proteins and enzymes.
-
Vortex and sonicate for 10 minutes.
-
Spike the sample with the MiBP-d4 internal standard.
-
If total MiBP is to be measured, proceed with the enzymatic deconjugation as described in the urine protocol (steps 4-6), adjusting buffer volumes as needed.
3. Automated Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., Oasis HLB, 60 mg/3 mL) with 2 mL of methanol and 1 mL of 0.1 M formic acid.
-
Dilute the serum sample with 5 mL of 0.1 M formic acid and load it onto the cartridge at a rate of 0.5 mL/min.
-
Wash the cartridge with 1 mL of water, followed by 2 mL of 10% methanol in water at 1 mL/min.
-
Elute the analytes with 0.5 mL of acetonitrile at 0.5 mL/min.
-
Evaporate the eluate and reconstitute as in the urine protocol.
4. LC-MS/MS Analysis
-
The LC-MS/MS parameters would be similar to those used for the urine analysis, with potential minor adjustments to the gradient to account for any matrix differences.
Experimental Workflow and Diagrams
The overall workflow for the analysis of MiBP in biological samples using MiBP-d4 as an internal standard is depicted below.
Caption: General workflow for the quantification of Monoisobutyl Phthalate.
The use of an internal standard is a critical part of the quantitative workflow, as it allows for the correction of analyte loss during sample processing and variations in instrument response.
Caption: Principle of isotope dilution mass spectrometry.
References
Application Note: Preparation and Use of Monoisobutyl Phthalate-d4 (MIBP-d4) Internal Standard Solution for Accurate Quantitation by LC-MS
[AN001]
Abstract
This application note provides a detailed protocol for the preparation of a Monoisobutyl Phthalate-d4 (MIBP-d4) solution for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The use of a stable isotope-labeled internal standard is a critical component for achieving accurate and precise quantification of Monoisobutyl Phthalate (MiBP) and other related phthalate monoesters in various matrices. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for phthalate analysis.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Due to their potential endocrine-disrupting properties, regulatory bodies worldwide have set limits on their presence in food, beverages, and consumer goods. Accurate and reliable quantification of phthalates and their metabolites, such as Monoisobutyl Phthalate (MiBP), is therefore essential.
LC-MS has emerged as a powerful technique for the analysis of phthalates due to its high sensitivity and selectivity. However, sample preparation procedures and instrumental variations can introduce errors in quantification. The use of a stable isotope-labeled internal standard, such as this compound (MIBP-d4), can effectively compensate for these variations.[1][2] MIBP-d4 is an ideal internal standard as it shares nearly identical physicochemical properties with the target analyte (MiBP) but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[3]
This application note details the preparation of MIBP-d4 stock and working solutions and provides a general workflow for its application in LC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (MIBP-d4), neat solid (>98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Class A volumetric flasks (glass)
-
Adjustable micropipettes
-
Analytical balance
-
Vortex mixer
-
Autosampler vials (glass, with PTFE-lined caps)
Note: To avoid phthalate contamination, it is crucial to use glassware for all standard preparations and avoid contact with plastic materials wherever possible.[4] All glassware should be thoroughly rinsed with methanol or another suitable solvent before use.
Preparation of MIBP-d4 Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1.0 mg of neat MIBP-d4 solid using an analytical balance.
-
Quantitatively transfer the weighed MIBP-d4 to a 10 mL glass volumetric flask.
-
Add approximately 5 mL of LC-MS grade methanol to the flask.
-
Vortex the solution for 1-2 minutes, or until the MIBP-d4 is completely dissolved.
-
Bring the flask to the final volume of 10 mL with LC-MS grade methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled glass vial with a PTFE-lined cap.
-
Store the stock solution at 2-8°C when not in use. For long-term storage, refer to the manufacturer's recommendations, which may suggest storage at -20°C.
Preparation of MIBP-d4 Working Solution (1.0 µg/mL)
-
Pipette 100 µL of the 100 µg/mL MIBP-d4 stock solution into a 10 mL glass volumetric flask.
-
Dilute to the final volume of 10 mL with a solvent appropriate for the analytical method (e.g., methanol, acetonitrile, or a mixture that matches the initial mobile phase conditions).
-
Cap the flask and vortex to ensure thorough mixing.
-
This working solution is now ready to be spiked into calibration standards, quality control samples, and unknown samples.
The concentration of the working solution may need to be adjusted based on the expected concentration range of the analyte in the samples and the sensitivity of the LC-MS instrument.
LC-MS Analysis Workflow
The prepared MIBP-d4 internal standard working solution is incorporated into the analytical workflow as follows:
-
Sample Preparation: A fixed volume of the MIBP-d4 working solution is added to all samples (calibration standards, QCs, and unknowns) at the beginning of the sample preparation process.[5] This ensures that any loss of analyte during extraction, evaporation, and reconstitution steps is corrected for.
-
Calibration Curve: A series of calibration standards are prepared by spiking known concentrations of the target analyte(s) into a blank matrix. Each calibration standard is fortified with the same constant concentration of the MIBP-d4 internal standard.
-
LC-MS Analysis: The samples are then analyzed by LC-MS. A C18 reversed-phase column is commonly used for the separation of phthalates. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.
-
Data Processing: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then calculated from this calibration curve.
Data Presentation
The use of an internal standard like MIBP-d4 allows for the generation of robust and linear calibration curves. The following table provides representative performance data for the analysis of phthalate metabolites using an internal standard-based LC-MS method.
| Parameter | Typical Value |
| Calibration Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision (CV%) at LLOQ | < 15% |
| Accuracy (across range) | 90 - 110% |
| Precision (CV%) (across range) | < 10% |
Note: These values are illustrative and may vary depending on the specific analyte, matrix, instrumentation, and method validation protocol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of the MIBP-d4 internal standard and its use in a typical LC-MS analytical run.
Caption: Workflow for MIBP-d4 internal standard preparation and use.
Conclusion
The protocol described in this application note provides a reliable method for the preparation of this compound (MIBP-d4) solutions for use as an internal standard in LC-MS analysis. The proper implementation of a stable isotope-labeled internal standard is paramount for mitigating variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative results for phthalate metabolites.
References
- 1. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. nebiolab.com [nebiolab.com]
- 3. This compound | 1219802-26-2 | Benchchem [benchchem.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
Technical Support Center: Monoisobutyl Phthalate-d4 (MiBP-d4) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Monoisobutyl Phthalate-d4 (MiBP-d4) in analytical experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the analysis of MiBP-d4, a common internal standard for quantifying its non-labeled counterpart, Monoisobutyl Phthalate (MiBP).
Q1: Why is my signal-to-noise (S/N) ratio for MiBP-d4 poor?
A poor S/N ratio is generally caused by either a low signal (analyte response) or high noise (background interference). For phthalates like MiBP-d4, the most common issue is high background noise due to environmental contamination.[1][2] Other factors can include suboptimal instrument settings, matrix effects, and inefficient sample preparation.
Q2: What are the primary sources of background noise in phthalate analysis?
Phthalates are ubiquitous plasticizers, leading to their pervasive presence in laboratory environments.[2] This is often referred to as the "blank problem."[3] Key sources of contamination include:
-
Laboratory Consumables: Plasticware such as pipette tips, vials, caps, and tubing can leach phthalates into your samples and solvents.[2]
-
Solvents and Reagents: Even high-purity or LC-MS grade solvents can contain trace levels of phthalates.
-
Glassware: Glass surfaces can become contaminated through improper cleaning or by adsorbing phthalates from the air.
-
Laboratory Air: Phthalates can be present in the air and deposit onto samples, equipment, and glassware.
-
Instrumentation: Carryover from previous injections can be a significant source of background signal. The LC system, including tubing and fittings, can also contribute.
Q3: How can I identify the source of contamination?
A systematic approach is necessary to pinpoint the source of high background noise.
-
Analyze Blanks: Start by running a series of blank injections. A solvent blank can help identify contamination from the mobile phase. A method blank (a sample that goes through the entire preparation process without the matrix) will help identify contamination from reagents, glassware, or the overall procedure.
-
Isolate System Components: To distinguish between LC system and mass spectrometer (MS) source contamination, divert the LC flow to waste before it enters the MS. If the background noise decreases significantly, the contamination originates from the LC system (solvents, tubing, column). If the noise persists, the MS source is likely contaminated and may require cleaning.
-
Use a Delay Column: Installing a delay column before the injector can help chromatographically separate contaminant peaks originating from the LC system from the analyte peaks of interest.
Q4: My background is clean, but my MiBP-d4 signal is still weak. What should I check?
If background noise is low, a weak signal may be the issue. Consider the following:
-
MS Source Optimization: Ensure that MS source parameters (e.g., spray voltage, gas flows, desolvation temperature) are optimized for MiBP-d4. This can be done by infusing a standard solution and adjusting parameters to maximize the signal.
-
LC Method: The choice of mobile phase additives and the analytical column are critical. A Raptor Biphenyl column, for instance, can offer superior resolution for phthalates compared to a standard C18 column. Using inert LC hardware can also significantly increase peak height and area.
-
Sample Preparation: Inefficient extraction and recovery during sample preparation will lead to a low signal. Optimize your sample preparation method, such as Solid-Phase Extraction (SPE), to ensure high recovery of MiBP-d4.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of MiBP-d4 in the MS source. While MiBP-d4 is used to correct for matrix effects on the native analyte, severe suppression can still lower its own signal intensity. Improving sample clean-up or chromatographic separation can mitigate this.
Q5: How can I minimize matrix effects in my analysis?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge.
-
Effective Sample Clean-up: Use robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Adjust your LC method to separate MiBP-d4 from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may also lower the analyte signal to an unacceptable level.
-
Use of Internal Standards: The primary role of MiBP-d4 is to serve as an internal standard to compensate for matrix effects on the native MiBP analyte, as they behave almost identically during sample processing and ionization.
Data and Parameters
For accurate and sensitive detection, it is crucial to use optimized instrument parameters. The following table summarizes typical mass spectrometry parameters for MiBP-d4.
| Parameter | Value | Reference |
| Analyte | This compound (MiBP-d4) | |
| Molecular Formula | C₁₂H₁₀D₄O₄ | |
| Molecular Weight | 226.26 g/mol | |
| Precursor Ion (m/z) | Varies by adduct (e.g., [M-H]⁻) | |
| Typical Product Ion (m/z) | 77.0 (for MiBP, d4 version may differ) | |
| Ionization Mode | Electrospray Ionization (ESI), often negative |
Note: Specific precursor and product ions should be optimized for your instrument and method. The values provided are illustrative.
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
This protocol is designed to minimize background contamination from glassware.
-
Initial Wash: If glassware is dirty, wash with a laboratory-grade detergent and hot water.
-
Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.
-
Solvent Rinse: Rinse the glassware with high-purity acetone and then with high-purity hexane to remove organic residues.
-
Baking (Muffle Furnace): Bake the glassware in a muffle furnace at a high temperature (e.g., 400-550°C) for at least 1-2 hours.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator). Immediately cover all openings with cleaned aluminum foil to prevent atmospheric contamination.
Protocol 2: General Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general workflow for cleaning up samples to reduce matrix interference.
-
Cartridge Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., reagent water). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte of interest.
-
Drying: Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen to remove the wash solvent.
-
Elution: Elute MiBP-d4 and the target analytes using a small volume of a strong organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentration: Concentrate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.
Visualizations
The following diagrams illustrate key workflows and concepts for improving MiBP-d4 analysis.
References
addressing peak tailing of Monoisobutyl Phthalate-d4 in HPLC
Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed answers and protocols to address peak tailing specifically for Monoisobutyl Phthalate-d4 (MIBP-d4) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for MIBP-d4 analysis?
A: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[1] This issue is problematic because it can mask smaller, closely eluting peaks, leading to inaccurate quantification and reduced overall method sensitivity and reliability.[1] MIBP-d4, containing a carboxylic acid group, is prone to interactions that cause tailing.
Q2: What are the most common causes of peak tailing for an acidic compound like MIBP-d4?
A: The primary causes of peak tailing for MIBP-d4 and similar acidic analytes in reversed-phase HPLC include:
-
Secondary Silanol Interactions: This is a major contributor to peak tailing.[1][2] Acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the polar carboxyl group of MIBP-d4, causing a secondary retention mechanism that leads to tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mix of ionized and unionized species can exist, causing peak distortion. For acidic compounds, a low pH is generally needed to suppress ionization and minimize unwanted interactions.
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Column Contamination or Degradation: The buildup of contaminants on the column frit or stationary phase can disrupt the sample path, leading to distorted peaks. Physical degradation, such as the formation of a void at the column inlet, can also cause tailing.
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Extra-Column Effects: Issues outside the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can increase dead volume and contribute to band broadening and peak tailing.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving peak tailing for MIBP-d4.
Problem: My MIBP-d4 peak is exhibiting significant tailing. How do I identify and fix the root cause?
The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting peak tailing.
Q: How do I address secondary interactions with silanol groups?
A: Secondary interactions between the MIBP-d4 carboxyl group and active silanol sites on the silica packing are a primary cause of tailing. These interactions can be minimized by controlling the mobile phase pH.
Mechanism:
Caption: Interaction between MIBP-d4 and a column's active silanol site.
Solution: Mobile Phase pH Optimization
For an acidic analyte like MIBP-d4, lowering the mobile phase pH suppresses the ionization of both the analyte's carboxyl group and the column's residual silanol groups. This protonation minimizes the unwanted secondary ionic interactions, leading to a more symmetrical peak shape. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.
Quantitative Impact of Mobile Phase pH on Peak Asymmetry
The following table illustrates the expected effect of adjusting mobile phase pH on the peak shape of an acidic analyte.
| Mobile Phase pH | Analyte State | Silanol State | Expected Asymmetry Factor (As) | Peak Shape |
| pH 5.5 (Near pKa) | Partially Ionized | Partially Ionized | > 2.0 | Severe Tailing |
| pH 4.0 | Mostly Unionized | Partially Ionized | ~1.6 | Moderate Tailing |
| pH 2.7 | Fully Unionized | Fully Protonated | 1.0 - 1.2 | Symmetrical |
Q: What should I do if adjusting the pH isn't enough? Could my column be the problem?
A: Yes, if pH optimization does not resolve the tailing, the issue may be related to the column's condition. Column contamination and degradation are common culprits.
Solutions:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap strongly retained impurities and prevent contamination of the main column.
-
Perform a Column Wash: If the column is contaminated, a thorough cleaning procedure can restore its performance.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Determine pKa: Identify the pKa of Monoisobutyl Phthalate.
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Initial Analysis: Perform an injection using your current method and record the chromatogram, noting the peak asymmetry factor.
-
Prepare Acidified Mobile Phase: Prepare a new aqueous mobile phase containing an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to achieve a pH at least 2 units below the pKa. Measure and adjust the pH of the aqueous component before mixing with the organic solvent.
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Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.
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Re-analysis: Inject the MIBP-d4 standard again. A significant improvement in peak symmetry confirms that silanol interactions were a primary cause.
Protocol 2: Reversed-Phase C18 Column Cleaning and Regeneration
This protocol uses a series of solvents to remove contaminants of varying polarity. Disconnect the column from the detector to avoid contamination. For a standard 4.6 mm ID column, use a flow rate of 1 mL/min.
-
Flush with Water: Wash the column with 10-20 column volumes of HPLC-grade water to remove salts and buffers.
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Intermediate Solvent: Flush with 10-20 column volumes of Isopropanol. This is crucial for miscibility when transitioning between aqueous and strong non-polar solvents.
-
Non-Polar Wash: Wash with 10-20 column volumes of a strong non-polar solvent like Hexane or Methylene Chloride to remove strongly bound non-polar contaminants.
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Return to Intermediate Solvent: Flush again with 10-20 column volumes of Isopropanol.
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Organic Solvent Wash: Wash with 10-20 column volumes of 100% Acetonitrile or Methanol.
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Re-equilibration: Finally, re-equilibrate the column with your mobile phase (starting with the initial, contaminant-free conditions) until the baseline is stable.
References
potential for deuterium exchange in Monoisobutyl Phthalate-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Monoisobutyl Phthalate-d4 (MiBP-d4). Below are troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you might encounter during your experiments, with a focus on the potential for deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MiBP-d4) and what is its primary application?
This compound is a deuterium-labeled form of Monoisobutyl Phthalate (MiBP), a metabolite of Diisobutyl Phthalate (DiBP).[1] Its primary application is as an internal standard in quantitative mass spectrometry techniques, such as isotope dilution mass spectrometry (IDMS).[2] Because its chemical and physical properties are nearly identical to the unlabeled MiBP, it serves as an excellent tool to correct for matrix effects and improve analytical precision in complex samples like blood and urine.[2] The mass difference allows the mass spectrometer to differentiate the standard from the native analyte.[2]
Q2: Where are the deuterium atoms located on the MiBP-d4 molecule?
The four deuterium atoms in MiBP-d4 are strategically placed on the aromatic benzene ring.[2] The chemical name is 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester. This position is critical for the stability of the isotopic label.
Q3: Are the deuterium labels on this compound susceptible to exchange?
The deuterium labels on the aromatic ring of MiBP-d4 are highly stable and not susceptible to back-exchange with hydrogen under typical analytical conditions. Hydrogen-deuterium exchange reactions are more common for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or carbons adjacent to carbonyl groups. Aromatic carbons, like those in the benzene ring of MiBP-d4, do not readily undergo exchange.
Q4: Under what conditions could deuterium exchange potentially occur?
While highly unlikely for MiBP-d4, deuterium exchange can be catalyzed by strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is best practice to maintain a neutral pH whenever possible during sample preparation and storage. Mildly acidic conditions, such as the use of 0.1% formic acid in a mobile phase for LC-MS, are common for phthalate analysis and are not expected to cause exchange of the aromatic deuterium labels.
Q5: What are the ideal storage and handling conditions for MiBP-d4?
To ensure the integrity of the standard, proper storage and handling are crucial.
-
Temperature: For solutions, refrigeration between 2°C and 8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.
-
Containers: Store the standard in well-sealed, airtight containers to prevent solvent evaporation. Using amber glass vials is preferred to protect the compound from light.
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Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination, it is best practice to aliquot the standard into smaller, single-use volumes upon receipt.
Q6: How can I verify the isotopic and chemical purity of my standard?
The Certificate of Analysis (CoA) provided by the supplier is the primary source of information regarding the isotopic and chemical purity of the standard. You can independently verify the purity by injecting a high-concentration solution of the MiBP-d4 standard alone into your mass spectrometer. This allows you to check for the presence of the unlabeled analyte (MiBP) and assess the isotopic distribution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
When your quantitative results show poor accuracy or reproducibility, several factors related to the internal standard could be the cause.
Caption: Troubleshooting logic for inaccurate quantification.
Table 1: Troubleshooting Summary for Inaccurate Quantification
| Possible Cause | Symptoms | Recommended Action |
| Unlabeled Impurity in Standard | Positive bias in results, especially at low analyte concentrations. Signal for the unlabeled analyte is present when injecting only the internal standard. | Check the Certificate of Analysis (CoA) for the stated purity. If a significant unlabeled signal is detected, contact the supplier for a higher purity batch. |
| Chromatographic Shift (Isotope Effect) | The deuterated standard and the native analyte have slightly different retention times. This can lead to inadequate correction for matrix effects if they do not co-elute perfectly. | Overlay the chromatograms to verify co-elution. Adjust the mobile phase, gradient, or column to achieve better co-elution. |
| In-Source Fragmentation | The deuterated standard loses a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal. | Adjust source parameters such as collision energy and cone voltage to minimize fragmentation. |
| Deuterium Exchange (Unlikely for MiBP-d4) | Loss of isotopic purity over time, leading to a decrease in the internal standard signal and an increase in the unlabeled analyte signal. | This is highly improbable for MiBP-d4 due to the stable aromatic label position. However, if suspected, assess the stability by incubating the standard in your sample diluent (see protocol below). Ensure all solvents are maintained at a neutral pH. |
Experimental Protocols
Protocol 1: Assessing Deuterium Exchange Stability
This protocol is designed to test the stability of the deuterium labels on MiBP-d4 in your specific experimental solutions.
Caption: Workflow for assessing deuterium exchange stability.
Methodology:
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Prepare Solutions:
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Solution A: Prepare the MiBP-d4 internal standard in your final sample diluent or initial mobile phase at the working concentration.
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Solution B (Control): Prepare the unlabeled MiBP analyte in the same solvent at a known concentration.
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-
Initial Analysis (T=0):
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Inject Solution A and B into the LC-MS/MS system.
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Confirm the absence of a significant signal for unlabeled MiBP in Solution A. Establish the baseline response for both the analyte and the internal standard.
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-
Incubation:
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Store Solution A at your autosampler's temperature for a duration equivalent to your maximum expected analytical run time (e.g., 24 hours).
-
-
Final Analysis (T=Final):
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After the incubation period, re-inject Solution A.
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-
Data Evaluation:
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Compare the chromatograms from T=0 and T=Final for Solution A. A significant increase in the signal corresponding to the unlabeled MiBP would suggest that deuterium exchange has occurred. Given the stability of the label on MiBP-d4, no change is expected.
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Data Presentation
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester | |
| CAS Number | 1219802-26-2 | |
| Molecular Formula | C₁₂H₁₀D₄O₄ | |
| Molecular Weight | ~226.26 g/mol | |
| Typical Purity | >95% (HPLC) | |
| Recommended Storage | +4°C (short-term), -20°C (long-term) |
References
Technical Support Center: Purity Considerations for Monoisobutyl Phthalate-d4 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter regarding the purity of Monoisobutyl Phthalate-d4 when used as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (MiBP-d4) is a deuterium-labeled version of Monoisobutyl Phthalate (MiBP), a primary metabolite of the plasticizer diisobutyl phthalate (DiBP).[1][2] In analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), MiBP-d4 is used as an internal standard. Because it is chemically almost identical to the non-labeled MiBP, it behaves similarly during sample preparation and analysis, but its higher mass allows it to be distinguished by the mass spectrometer. This helps to correct for analyte loss during sample processing and for variations in instrument response, leading to more accurate quantification of MiBP.
Q2: What are the key purity considerations for this compound?
There are two primary aspects of purity to consider for deuterated internal standards like MiBP-d4:
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Chemical Purity: This refers to the percentage of the material that is the specified compound, MiBP-d4. Impurities could include other phthalates or residual reactants from synthesis.
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Isotopic Purity: This indicates the percentage of the MiBP-d4 that is fully deuterated at the specified positions and also accounts for the presence of unlabeled analyte (MiBP) in the internal standard material.[3]
Q3: What are the consequences of using an impure this compound internal standard?
Using an impure internal standard can lead to significant errors in quantification.
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Low Chemical Purity: Can introduce interfering peaks in the chromatogram, potentially co-eluting with the analyte or other compounds of interest, leading to inaccurate integration and quantification.
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Low Isotopic Purity: The presence of unlabeled MiBP in the MiBP-d4 standard will lead to an overestimation of the analyte concentration in your samples.[4] This is a critical issue, especially when measuring low concentrations of the analyte.
Q4: How can I check the purity of my this compound standard?
The Certificate of Analysis (CoA) provided by the supplier is the first point of reference and should state the chemical and isotopic purity. However, it is good laboratory practice to verify the purity, especially if you encounter unexpected results. Experimental protocols for purity assessment are detailed in the Troubleshooting section below.
Troubleshooting Guides
Issue 1: Signal for the Analyte (MiBP) Detected in Blank Samples Spiked Only with Internal Standard (MiBP-d4)
This is a common issue that points to the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[3]
Troubleshooting Workflow
Caption: Workflow to diagnose the presence of unlabeled analyte in the internal standard.
Issue 2: Observed Isotopic Crosstalk Between Analyte and Internal Standard
Isotopic crosstalk occurs when the isotopic signal from the analyte contributes to the signal of the internal standard. This is more of a concern with internal standards having a low degree of deuteration. For MiBP-d4, the mass difference of 4 Da generally minimizes this, but it can still be a factor at high analyte concentrations.
Troubleshooting Workflow
Caption: Workflow to assess isotopic crosstalk from the analyte to the internal standard.
Purity Data and Specifications
The following table summarizes typical purity specifications for this compound based on information from various suppliers.
| Parameter | Specification | Potential Impact of Deviation |
| Chemical Purity | >95% - 98+% | Co-eluting impurities can interfere with analyte quantification. |
| Isotopic Purity (D atom %) | Typically ≥98 atom % D | Lower isotopic purity can affect the accuracy of quantification. |
| Unlabeled Analyte | Should be as low as possible | Presence of unlabeled MiBP will lead to overestimation of the analyte. |
Experimental Protocols for Purity Assessment
Protocol 1: Assessment of Chemical Purity by GC-MS
Objective: To determine the chemical purity of the MiBP-d4 internal standard and identify any potential impurities.
Methodology:
-
Standard Preparation: Prepare a solution of the MiBP-d4 internal standard in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 10 µg/mL.
-
GC-MS Analysis:
-
GC Column: Use a standard non-polar or semi-polar capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the standard solution.
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Oven Program: Use a temperature program that allows for the separation of potential impurities. A typical program might start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
Mass Spectrometer: Operate the MS in full scan mode over a mass range of m/z 50-400.
-
-
Data Analysis:
-
Integrate the peak for MiBP-d4 and any other observed peaks.
-
Calculate the chemical purity by dividing the peak area of MiBP-d4 by the total peak area of all components.
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Tentatively identify any significant impurities by comparing their mass spectra to a spectral library (e.g., NIST).
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Protocol 2: Assessment of Isotopic Purity and Unlabeled Analyte by LC-MS/MS
Objective: To determine the isotopic distribution and quantify the amount of unlabeled Monoisobutyl Phthalate (MiBP) present in the MiBP-d4 internal standard.
Methodology:
-
Standard Preparation: Prepare a solution of the MiBP-d4 internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives a strong signal, for example, 100 ng/mL.
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used.
-
Mass Spectrometer: Operate the MS in Multiple Reaction Monitoring (MRM) mode.
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Monitor the transition for MiBP-d4 (e.g., m/z 225.1 → 149.0, specific transitions may vary by instrument).
-
Simultaneously, monitor the transition for unlabeled MiBP (e.g., m/z 221.1 → 149.0).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the MiBP-d4 and the unlabeled MiBP in the same injection.
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To quantify the percentage of unlabeled MiBP, a calibration curve of the unlabeled MiBP should be prepared and analyzed. The concentration of the unlabeled impurity in the MiBP-d4 solution can then be calculated from this curve.
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The isotopic purity can be estimated by comparing the signal intensity of the deuterated species to any partially deuterated species that may be observed.
-
References
- 1. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoisobutyl phthalate | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Monoisobutyl Phthalate (MiBP) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing, identifying, and resolving contamination issues during the analysis of Monoisobutyl Phthalate (MiBP), a primary metabolite of Diisobutyl Phthalate (DiBP).
Frequently Asked Questions (FAQs)
Q1: I'm observing MiBP peaks in my blank samples. What are the common sources of this background contamination?
A1: Phthalate contamination is a pervasive issue in laboratory environments. The most common sources for MiBP contamination include:
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Laboratory Environment: Phthalates are semi-volatile compounds present in the air and dust, originating from building materials, flooring, paints, and furniture.[1][2] These particles can settle on surfaces and contaminate your samples.
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Solvents and Reagents: Even high-purity solvents, reagents, and water from purification systems can contain trace amounts of phthalates.[1][3] Plastic tubing in water purification systems is a known source of contamination.[1]
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Laboratory Consumables: Many common laboratory items made from plastic can leach MiBP and other phthalates. Significant sources include:
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Pipette tips
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Plastic vials and containers
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Tubing, especially PVC
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Disposable gloves (vinyl gloves are a major source)
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Syringe filters and solid-phase extraction (SPE) cartridges
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Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents, leading to cross-contamination.
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Analytical Instruments: Components within your GC-MS or LC-MS/MS system, such as solvent lines, seals, and pump components, can leach phthalates. The injection port of a gas chromatograph is also a potential site for contamination buildup.
Q2: Which phthalates are most commonly found as background contaminants?
A2: The most frequently detected background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), due to their widespread use as plasticizers. Other common contaminants include Diisobutyl phthalate (DiBP), the parent compound of MiBP, Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).
Q3: How can I minimize contamination from my laboratory environment?
A3: To minimize airborne contamination, it is recommended to:
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Work in a clean, well-ventilated area, preferably in a dedicated laboratory space for phthalate analysis.
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Keep samples, standards, and solvent containers covered whenever possible.
-
Regularly clean laboratory surfaces to remove dust.
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Consider using a laminar flow hood for sample preparation to create a particle-free work environment.
Q4: What are the best practices for handling solvents and reagents to avoid MiBP contamination?
A4: To ensure your solvents and reagents are free from MiBP contamination:
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Use the highest purity, phthalate-free grade solvents available. It is good practice to test new batches of solvents for phthalate contamination.
-
Whenever possible, use glass or stainless steel containers for solvent storage and preparation.
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If plastic must be used, polypropylene (PP) is a safer choice than PVC.
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Prepare aqueous solutions and mobile phases fresh daily to prevent leaching from container walls over time.
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Run solvent blanks regularly to monitor for any emerging contamination.
Q5: What type of disposable gloves should I use for MiBP analysis?
A5: The choice of laboratory gloves is critical. Vinyl (PVC) gloves are a significant source of phthalate contamination and should be avoided. Nitrile gloves are a much safer alternative for trace-level phthalate analysis. Always change gloves frequently, especially after touching potentially contaminated surfaces.
Troubleshooting Guides
This section addresses specific issues you may encounter during your MiBP analysis and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High MiBP background in blank injections | Contaminated solvents or reagents. | 1. Analyze a fresh bottle of high-purity solvent directly. 2. If the new solvent is clean, consider purifying your working solvent by passing it through activated aluminum oxide. 3. Purchase solvents in smaller bottles to minimize contamination from laboratory air over time. |
| Leaching from laboratory consumables. | 1. Systematically replace plastic consumables (e.g., pipette tips, vials, caps) with glass or certified phthalate-free alternatives and re-run the blanks. 2. Use glass syringes for liquid transfers instead of plastic ones. | |
| Contaminated glassware. | 1. Ensure all glassware is rigorously cleaned according to the recommended protocol (see Experimental Protocols section). 2. Dedicate a set of glassware solely for phthalate analysis to prevent cross-contamination. | |
| Contaminated GC-MS or LC-MS/MS system. | 1. For GC-MS, replace the injector septum and liner with high-temperature, low-bleed options. 2. Bake out the GC column as per the manufacturer's instructions. 3. For LC-MS/MS, install a trap column before the injector to capture contaminants from the mobile phase. 4. Flush the system with high-purity solvents. | |
| Poor peak shape (tailing or fronting) for MiBP | Active sites in the GC inlet or column. | 1. Use a new, deactivated liner for the GC inlet. 2. Condition the GC column at a high temperature or trim the first few centimeters from the inlet end to remove active sites. |
| Column overload. | 1. If peaks are fronting, the column may be overloaded. Dilute the sample. 2. If using splitless injection, consider switching to a split injection with a low split ratio. | |
| Low sensitivity or poor recovery of MiBP | Inefficient sample extraction. | 1. Optimize the sample preparation method, including solvent type, extraction time, and pH. 2. Consider alternative extraction techniques like solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. |
| Suboptimal MS parameters. | 1. Ensure the mass spectrometer is properly tuned. 2. In Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, verify that the correct quantifier and qualifier ions are selected and that dwell times are optimized for sensitivity. |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
A thorough cleaning procedure is essential to eliminate phthalate contamination from glassware.
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Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained. Follow this with a thorough rinse with tap water.
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Detergent Wash: Wash the glassware with a hot solution of a laboratory-grade, phosphate-free detergent. Use non-abrasive brushes to scrub all surfaces.
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Tap Water Rinse: Rinse the glassware extensively with hot tap water, followed by a cool tap water rinse to remove all detergent residues.
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Deionized Water Rinse: Rinse the glassware a minimum of three times with deionized water.
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Solvent Rinse: Rinse the glassware with high-purity acetone and then with hexane.
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Baking: Place the glassware in a muffle furnace and bake at 400-450°C for at least 2 hours. Do not bake volumetric glassware.
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Storage: After cooling completely, cover the openings of the glassware with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dedicated cabinet to prevent re-contamination from dust.
Protocol 2: Analysis of MiBP in Biological Samples (Urine) by LC-MS/MS
This protocol is a general guideline based on established methods for phthalate metabolite analysis.
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Sample Preparation:
-
Thaw frozen urine samples to room temperature.
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To a 1 mL urine sample, add an internal standard solution containing a stable isotope-labeled MiBP.
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Add a buffer solution (e.g., 1 M ammonium acetate) and β-glucuronidase enzyme to de-conjugate the MiBP-glucuronide.
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Incubate the mixture to allow for complete enzymatic hydrolysis.
-
-
Solid-Phase Extraction (SPE):
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Condition an SPE cartridge (e.g., Agilent Bond Elute Nexus) with acetonitrile followed by a phosphate buffer.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 0.1 M formic acid and then deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the MiBP and other phthalate metabolites with acetonitrile and ethyl acetate.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: KINETEX core-shell C18 (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase A: 0.1% (v/v) aqueous formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Use a gradient elution program to achieve separation.
-
-
MS/MS Conditions (Example for MiBP):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Mass Transition (MRM): m/z 221.0 → 77.0
-
Use optimized collision energy and other source parameters for maximum sensitivity.
-
-
Data Presentation
Table 1: Common Phthalate Contaminants and Their Parent Compounds
| Contaminant | Abbreviation | Parent Compound(s) |
| Monoisobutyl Phthalate | MiBP | Diisobutyl Phthalate (DiBP) |
| Monobutyl Phthalate | MBP | Dibutyl Phthalate (DBP) |
| Mono(2-ethylhexyl) Phthalate | MEHP | Di(2-ethylhexyl) Phthalate (DEHP) |
| Monobenzyl Phthalate | MBzP | Benzyl Butyl Phthalate (BBP) |
| Monoethyl Phthalate | MEP | Diethyl Phthalate (DEP) |
Visualizations
Caption: Workflow for preventing MiBP contamination.
Caption: Troubleshooting logic for MiBP contamination.
References
Technical Support Center: Analysis of Monoisobutyl Phthalate and its d4-Analog
Welcome to the technical support center for the analysis of Monoisobutyl Phthalate (MiBP) and its deuterated analog (MiBP-d4). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for MiBP and MiBP-d4 analysis?
A good starting point for developing an LC gradient for MiBP and its d4-analog is to use a reverse-phase C18 column with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent. A common setup involves a gradient elution with acetonitrile or methanol. For example, a KINETEX core-shell C18 column has been used successfully with a mobile phase of 0.1% (v/v) aqueous formic acid and acetonitrile[1]. Another option is a Phenomenex Kinetex™ C18 column with a mobile phase of water with 10 mM ammonium acetate and methanol[2].
Q2: What are the typical mass transitions for MiBP and MiBP-d4 in LC-MS/MS analysis?
For mass spectrometry detection, the following mass transitions (m/z) are commonly used in Multiple Reaction Monitoring (MRM) mode:
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MiBP: 221.0 → 77.0[1]
-
MiBP-d4 (as an internal standard): A common approach for deuterated standards is to monitor the transition from the deuterated precursor ion to a characteristic product ion. While a specific transition for MiBP-d4 was not found in the provided results, a related deuterated phthalate, DiBP-d4, uses the transition 283.2 → 153.0[1]. The exact masses for MiBP-d4 would need to be calculated based on the position and number of deuterium atoms.
Q3: How can I avoid phthalate contamination in my samples and system?
Phthalate contamination is a common issue due to their ubiquitous presence in laboratory materials. To minimize contamination:
-
Use glassware for all sample preparation and avoid plastic containers, as phthalates can leach from them.[3]
-
Ensure solvents are of high purity (LC-MS grade) to minimize background interference.
-
Include procedural blanks in your analytical runs to monitor for contamination at every stage.
-
Be aware that Solid Phase Extraction (SPE) cartridges can be a source of phthalate contamination.
-
Syringe needles used for injection can be a source of contamination from the laboratory air.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for MiBP and MiBP-d4 are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
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Secondary Interactions: Free silanol groups on the silica-based column packing can interact with the analytes, causing tailing.
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Solution: Ensure your mobile phase has an appropriate pH modifier, like formic acid or acetic acid, to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
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Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can lead to peak distortion.
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Solution: First, try backflushing the column. If that doesn't resolve the issue, a column wash with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) may be necessary. If the column is old, it may need to be replaced.
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
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Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
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| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | Add/optimize mobile phase modifier (e.g., 0.1% formic acid). |
| Column Contamination | Backflush the column; perform a column wash. |
| Column Degradation | Replace the column. |
| Sample Overload | Dilute the sample and reinject. |
Issue 2: Inconsistent Retention Times
Q: The retention times for MiBP and MiBP-d4 are drifting between injections. What should I investigate?
A: Retention time drift can compromise peak identification and integration. Consider the following:
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Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile solvent can alter the elution strength.
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Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure accurate and consistent measurements when preparing mobile phases.
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Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
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Solution: Increase the column equilibration time to ensure the column chemistry is stable before the next injection.
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Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates.
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Solution: Check the pump pressure for fluctuations. Perform routine maintenance on pump seals and check valves.
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| Potential Cause | Troubleshooting Step |
| Mobile Phase Inconsistency | Prepare fresh mobile phase; keep reservoirs capped. |
| Insufficient Column Equilibration | Increase the post-run equilibration time. |
| LC Pump Issues | Monitor pump pressure; perform pump maintenance. |
Issue 3: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for MiBP or my signal-to-noise ratio is very low. What can I do?
A: Low sensitivity can be a complex issue with multiple potential sources:
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Mass Spectrometer Settings: Incorrect MS parameters will result in poor detection.
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Solution: Ensure the correct precursor and product ions are selected for MiBP (e.g., 221.0 → 77.0) and MiBP-d4. Optimize MS parameters such as collision energy, cone voltage, and nebulizer gas flow.
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Sample Preparation: The analyte may be lost during sample extraction and cleanup.
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Solution: Review your sample preparation protocol. Consider a simpler "dilute-and-shoot" approach if the matrix is not overly complex. Use a liquid-liquid extraction for cleaner samples.
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Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes in the MS source.
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Solution: Adjust the LC gradient to better separate MiBP and MiBP-d4 from interfering matrix components. A more thorough sample cleanup may also be necessary.
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| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify and optimize MRM transitions and source parameters. |
| Analyte Loss During Sample Prep | Review and optimize the extraction procedure. |
| Matrix-Induced Ion Suppression | Modify the LC gradient for better separation; improve sample cleanup. |
Experimental Protocols
Recommended LC Method Parameters
The following table summarizes recommended starting parameters for an LC-MS/MS method for MiBP and MiBP-d4.
| Parameter | Condition 1 | Condition 2 |
| Column | KINETEX core-shell C18 (50 x 2.1 mm, 1.7 µm) | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.3 mL/min | 0.5 mL/min |
| Injection Volume | 1-10 µL | 5-20 µL |
| Column Temperature | 40 °C (typical starting point) | 50 °C |
Example Gradient Elution Program
This is a generic gradient that can be adapted and optimized for your specific application.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Visualizations
Logical Workflow for LC Method Optimization
The following diagram illustrates a systematic approach to optimizing your LC method for MiBP and MiBP-d4 analysis.
References
- 1. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. s4science.at [s4science.at]
Technical Support Center: Troubleshooting Low Recovery of Monoisobutyl Phthalate-d4 (MIBP-d4)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of Monoisobutyl Phthalate-d4 (MIBP-d4) during analytical experiments. MIBP-d4 is a deuterated internal standard crucial for the accurate quantification of Monoisobutyl Phthalate (MiBP) and other related phthalate metabolites in various matrices.[1] Low recovery of this internal standard can compromise the reliability and accuracy of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MIBP-d4) and why is it used as an internal standard?
A1: this compound (MIBP-d4) is a stable, isotopically labeled form of Monoisobutyl Phthalate (MiBP).[2] It is used as an internal standard in quantitative mass spectrometry to improve the accuracy and precision of measurements.[1] Because its chemical and physical properties are nearly identical to the native MiBP, it experiences similar effects during sample preparation, extraction, and analysis, such as extraction losses and matrix effects.[1] By comparing the analytical response of the target analyte to the known amount of the internal standard, researchers can correct for these variations.[1]
Q2: What are the most common analytical techniques for MIBP-d4 analysis?
A2: The most common analytical techniques for phthalate analysis, including MIBP-d4, are liquid chromatography (LC) and gas chromatography (GC), coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are frequently used for separation prior to MS detection.
Q3: What are "matrix effects" and how can they affect MIBP-d4 recovery?
A3: Matrix effects occur when components in the sample matrix, other than the analyte of interest, interfere with the ionization of the target analyte in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Since MIBP-d4 has virtually identical physicochemical properties to native MiBP, it experiences the same matrix effects, allowing for their correction when calculating the analyte-to-internal standard ratio.
Q4: Can plastic labware affect my MIBP-d4 recovery?
A4: Yes, it is crucial to avoid contact with plastic materials during sample handling and preparation for phthalate analysis. Phthalates are common plasticizers and can easily leach from plastic labware, contaminating your samples and leading to inaccurate results. It is recommended to use scrupulously clean glassware, glass pipettes, and glass analytical syringes.
Troubleshooting Guide for Low MIBP-d4 Recovery
Low recovery of MIBP-d4 can arise from various stages of the analytical workflow, from sample preparation to data acquisition. The following guide provides a systematic approach to identifying and resolving common issues.
Problem Area 1: Sample Preparation and Extraction
Issue: Inefficient Extraction from the Sample Matrix
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Possible Cause: The chosen extraction solvent may not be optimal for partitioning MIBP-d4 from the sample matrix. For solid samples, insufficient homogenization can lead to incomplete extraction.
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Troubleshooting Steps:
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Optimize Solvent Choice: For liquid-liquid extraction (LLE), experiment with different organic solvents or solvent mixtures to improve partitioning. For solid samples, ensure the chosen solvent has appropriate polarity to effectively extract phthalates.
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Enhance Extraction Conditions: For solid samples, ensure thorough homogenization by grinding or cutting the sample into fine particles. Consider increasing the extraction time, using techniques like sonication or heating, or performing multiple extraction steps.
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Matrix Solid-Phase Dispersion (MSPD): For solid or semi-solid samples, MSPD can be an effective technique that combines extraction and cleanup in a single step.
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Issue: Poor Performance of Solid-Phase Extraction (SPE)
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Possible Cause: Incorrect sorbent selection, inappropriate pH of the sample or solutions, suboptimal wash and elution solvents, or inconsistent flow rates can all lead to low recovery during SPE.
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Troubleshooting Steps:
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Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for the polarity of MIBP-d4. Reversed-phase sorbents like C18 are commonly used for nonpolar compounds.
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Optimize pH: The pH of the sample and solutions can affect the ionization state of MIBP-d4 and its interaction with the sorbent. Adjust the pH to ensure optimal retention.
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Refine Wash and Elution Steps: The wash solvent may be too strong, leading to premature elution of MIBP-d4. Conversely, the elution solvent may be too weak for complete elution. Experiment with different solvent compositions and volumes.
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Control Flow Rates: A flow rate that is too high during sample loading can prevent sufficient interaction with the sorbent, while an inconsistent flow rate can lead to poor reproducibility.
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Problem Area 2: Analyte Stability and Contamination
Issue: Degradation of MIBP-d4
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Possible Cause: Although deuterated standards are generally stable, exposure to harsh chemical conditions, extreme temperatures, or light could potentially lead to degradation.
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Troubleshooting Steps:
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Check Storage Conditions: Ensure MIBP-d4 stock solutions are stored correctly, typically at low temperatures and protected from light as recommended by the manufacturer.
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Evaluate Sample Processing Conditions: Avoid extreme pH or high temperatures during sample preparation if there is a possibility of analyte degradation.
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Issue: Contamination from Lab Environment
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Possible Cause: Phthalates are ubiquitous in the laboratory environment and can be introduced from various sources, including plasticware, solvents, and even the air. While this typically leads to high background rather than low recovery of the internal standard, it can complicate data analysis.
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Troubleshooting Steps:
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Use Glassware Exclusively: Avoid all plastic containers, pipette tips, and other labware.
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Thoroughly Clean Glassware: Rinse glassware with water, followed by acetone and hexane to remove any potential phthalate contamination.
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Use High-Purity Solvents: Employ pesticide-grade or equivalent high-purity solvents to minimize background contamination.
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Problem Area 3: Chromatographic and Mass Spectrometric Analysis
Issue: Poor Chromatographic Peak Shape or Resolution
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Possible Cause: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering compounds, and consequently, inaccurate integration and low calculated recovery.
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Troubleshooting Steps:
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Optimize Mobile Phase Gradient: Adjust the mobile phase gradient to improve the separation of MIBP-d4 from matrix components.
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Select an Appropriate Column: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve resolution.
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Issue: Ion Suppression in the Mass Spectrometer
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Possible Cause: Co-eluting matrix components can compete with MIBP-d4 for ionization in the MS source, leading to a decreased signal (ion suppression).
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Troubleshooting Steps:
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Improve Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis through techniques like SPE or LLE.
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Enhance Chromatographic Separation: Improve the separation of MIBP-d4 from co-eluting matrix components.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples to ensure that standards and samples experience comparable matrix effects.
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Quantitative Data Summary
The following table summarizes typical recovery percentages for phthalate analysis in various matrices, which can serve as a benchmark for your experiments. Note that acceptable recovery can vary depending on the complexity of the matrix and the specific analytical method.
| Matrix | Extraction Method | Analytical Technique | Analyte(s) | Average Recovery (%) | Reference |
| Mussel | Matrix Solid-Phase Dispersion (MSPD) | LC-MS/MS | 7 Phthalates | 75 - 113 | |
| Water | Not specified | Not specified | Phthalates | 82.4 - 123.6 | |
| Low-fat food | Turbulent Flow Chromatography | LC-MS/MS | Phthalates | 63 - 98 | |
| Fish Lipids | Not specified | GC/ECD | Di-(2-ethylhexyl) phthalate | 79 - 86 | |
| Wastewater | Not specified | Not specified | Phthalates | Low (60) at 5x MDL |
Experimental Protocols
A detailed experimental protocol for the analysis of Diisobutyl Phthalate (DiBP) and its metabolite MiBP (for which MIBP-d4 is an internal standard) in various rat tissues can be found in the work by Jeong et al. (2020). The key aspects of their UPLC-ESI-MS/MS method are:
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Chromatography: A KINETEX core-shell C18-column (50 × 2.1 mm, 1.7 μm) was used with a gradient elution of 0.1% (v/v) aqueous formic acid and acetonitrile at a flow rate of 0.3 mL/min.
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Mass Spectrometry: The analysis was performed using an ESI-MS/MS system. The mass transition for MiBP was m/z 221.0 → 77.0.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of MIBP-d4.
Caption: A logical workflow for troubleshooting low recovery of MIBP-d4.
References
Technical Support Center: Monoisobutyl Phthalate-d4 (MIBP-d4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using Monoisobutyl Phthalate-d4 (MIBP-d4) as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific problems that can arise during the use of MIBP-d4, leading to inaccurate and unreliable calibration curves.
Question 1: Why am I observing a signal for my analyte (Monoisobutyl Phthalate) in blank samples that are only spiked with the MIBP-d4 internal standard?
This issue is likely due to either isotopic crosstalk from the MIBP-d4 to the analyte channel or the presence of unlabeled analyte as an impurity in the internal standard material.[1]
Troubleshooting Steps:
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Assess Isotopic Crosstalk:
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Prepare a series of calibration standards of the unlabeled analyte without the MIBP-d4 internal standard.
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Analyze these samples using your established LC-MS/MS method.
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Monitor the multiple reaction monitoring (MRM) transition for MIBP-d4 in all samples.
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If you observe a signal in the internal standard channel that increases with the analyte concentration, it confirms isotopic crosstalk.[1]
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Evaluate the Purity of the Internal Standard:
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Prepare a solution containing only the MIBP-d4 internal standard.
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Analyze this solution and monitor the MRM transition of the unlabeled analyte.
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A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.[1]
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Mitigation Strategies:
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Select an appropriate mass difference: To minimize crosstalk, the mass difference between the analyte and the deuterated internal standard should ideally be at least 4-5 Da.[1]
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Use higher purity internal standards: Purchase MIBP-d4 from reputable suppliers who provide a certificate of analysis with detailed isotopic purity information.
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Optimize chromatography: Improve chromatographic separation between the analyte and any interfering peaks.
Question 2: My MIBP-d4 internal standard elutes slightly earlier than the native Monoisobutyl Phthalate. Is this normal and how can I address it?
Yes, this is a known phenomenon called the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a minor difference in polarity.[2]
Troubleshooting Steps:
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Assess the degree of separation: Integrate the peaks for both the analyte and MIBP-d4 to determine if there is significant peak separation.
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Evaluate the impact on quantification: If the elution times are very close and the peaks are symmetrical, the impact on quantification may be minimal. However, significant separation can lead to differential matrix effects and inaccurate results.
Mitigation Strategies:
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Modify the chromatographic gradient: A shallower gradient can broaden the peaks of both the analyte and the internal standard, promoting better co-elution.
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Adjust the mobile phase composition: Small changes to the organic or aqueous components of the mobile phase can alter the selectivity and reduce the separation.
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Consider a ¹³C-labeled internal standard: Carbon-13 labeled internal standards do not exhibit the same chromatographic shift and can be a more stable alternative.
Question 3: I am experiencing poor linearity (low R-squared value) in my calibration curve. What are the potential causes and solutions?
Poor linearity in calibration curves using MIBP-d4 can stem from several factors, including background contamination, matrix effects, and issues with the internal standard itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution |
| Phthalate Contamination | Phthalates are ubiquitous and can leach from lab equipment. Use high-purity solvents, pre-cleaned glassware, and minimize the use of plastics in sample preparation and analysis. Running solvent blanks can help identify sources of contamination. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard. MIBP-d4 is designed to compensate for these effects, but significant differences in elution time can reduce its effectiveness. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. |
| Deuterium Exchange | The deuterium atoms on MIBP-d4 could be exchanging with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. Maintain a neutral pH for your samples and mobile phases whenever possible. |
| Inaccurate Standard Preparation | Errors in the preparation of stock solutions or serial dilutions of calibration standards can lead to non-linearity. Ensure accurate pipetting and use calibrated equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and storage for MIBP-d4?
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Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
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In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.
Q2: How can I mitigate matrix effects when analyzing MIBP-d4 in complex biological samples like plasma or urine?
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Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
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Use of MIBP-d4: As an isotopically labeled internal standard, MIBP-d4 co-elutes with the analyte and experiences similar matrix effects, which helps to correct for signal suppression or enhancement.
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Chromatographic Separation: Optimize your LC method to separate the analyte and internal standard from co-eluting matrix components.
Q3: What are the key considerations for preparing a calibration curve for Monoisobutyl Phthalate using MIBP-d4?
| Parameter | Recommendation |
| Concentration Range | Should encompass the expected concentration of the analyte in the unknown samples. A typical range for phthalate analysis can be from 1 to 100 ng/mL. |
| Number of Points | A minimum of 5-6 non-zero concentration levels is recommended. |
| Internal Standard Concentration | Should be consistent across all calibration standards and samples. |
| Linearity (R²) | Aim for an R-squared value of >0.99. |
| Weighting Factor | A weighting factor of 1/x is often used for calibration curves in bioanalytical methods. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
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Prepare Stock Solutions:
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Accurately weigh and dissolve Monoisobutyl Phthalate and MIBP-d4 in a suitable solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).
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Prepare Working Solutions:
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Prepare a working standard solution of Monoisobutyl Phthalate by diluting the stock solution.
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Prepare a working internal standard solution of MIBP-d4 at a concentration that will yield a good signal-to-noise ratio.
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Construct Calibration Curve:
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Prepare a series of calibration standards by spiking a known amount of the Monoisobutyl Phthalate working solution into a blank matrix (e.g., analyte-free urine or plasma).
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Add a constant volume of the MIBP-d4 working internal standard solution to each calibration standard.
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The final concentrations should cover the desired linear range.
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
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Sample Pre-treatment:
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For urine samples, an enzymatic deconjugation step using β-glucuronidase is often required to measure the total Monoisobutyl Phthalate concentration.
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SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge by washing with methanol followed by equilibration with deionized water.
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Sample Loading:
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Load the pre-treated sample onto the conditioned SPE cartridge.
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Washing:
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Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
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Elution:
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Elute the analyte and internal standard from the cartridge with an appropriate organic solvent (e.g., methanol, acetonitrile).
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
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Visualizations
Caption: Experimental workflow for MIBP-d4 analysis.
Caption: Troubleshooting decision tree for MIBP-d4.
References
Technical Support Center: Quantification of Monoisobutyl Phthalate-d4
Welcome to the technical support center for the quantification of Monoisobutyl Phthalate-d4 (MIBP-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during LC-MS/MS analysis, with a specific focus on ion suppression effects.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of MIBP-d4?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, MIBP-d4. This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor sensitivity, and reduced reproducibility. The presence of interfering species in the sample matrix can compete for ionization or alter the physical and chemical properties of the electrospray droplets, thereby hindering the efficient formation of gas-phase ions of MIBP-d4.
Q2: Why is a deuterated internal standard like MIBP-d4 used, and can it completely eliminate ion suppression issues?
A2: A deuterated internal standard such as this compound (MIBP-d4) is ideal for quantitative mass spectrometry because it is chemically almost identical to the non-labeled analyte (Monoisobutyl Phthalate, MIBP).[1] This means it co-elutes chromatographically and experiences very similar ionization suppression or enhancement effects from the sample matrix.[1] By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1] While MIBP-d4 is excellent for correcting matrix effects, it does not eliminate the root cause of ion suppression.[2] Significant ion suppression can still lead to low signal intensity for both the analyte and the internal standard, potentially impacting the method's sensitivity and limits of detection.
Q3: I am observing low signal intensity for both MIBP and MIBP-d4. What are the likely causes?
A3: Consistently low signal intensity for both the analyte and the internal standard strongly suggests the presence of significant ion suppression. Common causes include:
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Inadequate Sample Cleanup: Complex biological matrices like urine and plasma contain numerous endogenous compounds (e.g., salts, phospholipids, proteins) that can co-elute with MIBP and cause ion suppression.
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High Matrix Concentration: Injecting a sample that is too concentrated can overload the ion source with matrix components.
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Suboptimal Chromatographic Separation: Poor separation of MIBP-d4 from interfering matrix components can lead to significant signal suppression.
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Mobile Phase Composition: Certain mobile phase additives can contribute to ion suppression.
Q4: My MIBP/MIBP-d4 peak area ratio is inconsistent across different samples. What could be the problem?
A4: Inconsistent analyte-to-internal standard ratios suggest that the degree of ion suppression is variable between samples and is not being uniformly corrected by the internal standard. This can happen if the composition of the matrix differs significantly from one sample to another. For example, variations in patient samples (e.g., lipemic or hemolyzed plasma) can alter the matrix composition and the extent of ion suppression. It is recommended to evaluate the matrix effect across different sources of the biological matrix.
Troubleshooting Guides
Issue 1: Low Signal Intensity for MIBP-d4
This guide provides a systematic approach to troubleshooting low signal intensity for MIBP-d4, which is often indicative of ion suppression.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting low MIBP-d4 signal.
Troubleshooting Steps:
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Verify Mass Spectrometer Performance: Directly infuse a solution of MIBP-d4 into the mass spectrometer to ensure the instrument is functioning correctly and tuned for the specific m/z transition.
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Assess Matrix Effects: Perform a post-column infusion experiment or a post-extraction spike analysis to determine if co-eluting matrix components are causing ion suppression.
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Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
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Optimize Chromatography: Modify the LC method to improve the separation of MIBP-d4 from the region of ion suppression. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.
Issue 2: Inconsistent MIBP/MIBP-d4 Ratios
This guide addresses variability in the analyte to internal standard ratio, which compromises quantitative accuracy.
Logical Relationship for Inconsistent Ratios
Caption: Logical steps to diagnose and resolve inconsistent MIBP/MIBP-d4 ratios.
Troubleshooting Steps:
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Verify Internal Standard Addition: Ensure that the internal standard (MIBP-d4) is being added precisely and consistently to all samples, calibrators, and quality controls.
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Evaluate Matrix Variability: Analyze blank matrix from different sources or lots to assess the variability of the matrix effect.
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Use Matrix-Matched Calibrators: If significant matrix variability is observed, prepare calibration standards in a pooled matrix that is representative of the study samples.
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Enhance Sample Cleanup: A more rigorous sample cleanup procedure can help to minimize the differences in matrix composition between samples.
Quantitative Data on Matrix Effects
The extent of ion suppression can be quantified by calculating the matrix factor (MF). The following table provides a template for summarizing such data. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
| Matrix Source | Analyte | Mean Peak Area (Matrix Spike) | Mean Peak Area (Neat Solution) | Matrix Factor (MF) | %RSD of MF |
| Urine Lot 1 | MIBP | User Data | User Data | User Data | User Data |
| Urine Lot 1 | MIBP-d4 | User Data | User Data | User Data | User Data |
| Urine Lot 2 | MIBP | User Data | User Data | User Data | User Data |
| Urine Lot 2 | MIBP-d4 | User Data | User Data | User Data | User Data |
| Plasma Lot 1 | MIBP | User Data | User Data | User Data | User Data |
| Plasma Lot 1 | MIBP-d4 | User Data | User Data | User Data | User Data |
Users should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol describes how to quantitatively assess the matrix effect for MIBP-d4.
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Prepare Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., urine, plasma) using the established sample preparation method (e.g., SPE).
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Prepare Post-Extraction Spike Sample: Spike the blank matrix extract with a known concentration of MIBP-d4.
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Prepare Neat Solution: Prepare a solution of MIBP-d4 in the reconstitution solvent at the same concentration as the post-extraction spike sample.
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LC-MS/MS Analysis: Analyze both the post-extraction spike sample and the neat solution using the LC-MS/MS method.
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Calculate Matrix Factor (MF): MF = (Peak Area of MIBP-d4 in Post-Extraction Spike) / (Peak Area of MIBP-d4 in Neat Solution)
Protocol 2: Sample Preparation of Urine for Phthalate Metabolite Analysis
This is an example of a solid-phase extraction (SPE) protocol for the analysis of phthalate metabolites, including MIBP, from human urine.
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Sample Pre-treatment: To 200 µL of urine, add the internal standard solution containing MIBP-d4.[3]
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SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
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Elution: Elute the analytes, including MIBP and MIBP-d4, with an appropriate organic solvent such as methanol or acetonitrile.
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Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 3: LC-MS/MS Parameters for Phthalate Metabolite Analysis
The following are typical starting parameters for the LC-MS/MS analysis of MIBP. Method optimization is recommended for specific instrumentation and applications.
| Parameter | Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition | MIBP: Precursor Ion (m/z) -> Product Ion (m/z) MIBP-d4: Precursor Ion (m/z) -> Product Ion (m/z) |
| Collision Energy | Optimize for each transition |
Specific m/z transitions and collision energies need to be determined empirically on the mass spectrometer being used.
References
Navigating Mass Spectrometry: A Guide to Selecting Quantifier and Qualifier Ions for Monoisobutyl Phthalate-d4
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the appropriate quantifier and qualifier ions for Monoisobutyl Phthalate-d4 (MiBP-d4) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are quantifier and qualifier ions in mass spectrometry?
A1: In targeted mass spectrometry, particularly in techniques like Multiple Reaction Monitoring (MRM), two specific product ions are often monitored for each analyte.
-
Quantifier Ion: This is typically the most abundant and stable product ion resulting from the fragmentation of the precursor ion. Its signal intensity is used to determine the concentration of the analyte. The primary goal is to maximize sensitivity and achieve the lowest limit of detection (LOD).[1]
-
Qualifier Ion: This is a second, usually less abundant, product ion. Its role is to confirm the identity of the analyte. The ratio of the qualifier ion's signal to the quantifier ion's signal should be consistent across all samples and standards. A significant deviation in this ratio may indicate the presence of an interference.
Q2: Why is it important to select the right ions?
A2: Proper selection of quantifier and qualifier ions is crucial for the accuracy, sensitivity, and reliability of your analytical method. An optimal choice ensures:
-
High Sensitivity: By selecting the most intense fragment ion for quantification.
-
High Specificity: The qualifier ion helps to reduce the risk of false positives by confirming the analyte's identity, which is especially important in complex matrices.
-
Reliable Quantification: A stable ion ratio between the quantifier and qualifier provides confidence in the measured concentration.
Q3: What is the precursor ion for this compound (MiBP-d4)?
A3: The precursor ion depends on the ionization technique used.
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For Electrospray Ionization (ESI) in negative mode, the precursor ion will be the deprotonated molecule, [M-H]⁻. Given the molecular weight of MiBP-d4 is approximately 226.26 g/mol , the precursor ion to monitor would be m/z 225.1 .
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For ESI in positive mode, the precursor ion will be the protonated molecule, [M+H]⁺. The precursor ion would be m/z 227.1 .
-
For Electron Ionization (EI) in GC-MS, the molecular ion (M⁺˙) at m/z 226.1 may be observed, though it can be unstable for phthalates.
Troubleshooting Guide: Common Issues in Ion Selection
| Problem | Possible Cause | Recommended Solution |
| Low sensitivity for the quantifier ion. | The selected ion may not be the most abundant fragment. | Infuse a standard solution of MiBP-d4 and perform a product ion scan to identify the most intense fragment. Select this as your new quantifier. |
| Inconsistent quantifier-to-qualifier ion ratio across samples. | Interference may be present in some samples that affects one of the ions. | Check the chromatography to see if there are co-eluting peaks. If so, optimize the chromatographic separation. Alternatively, perform another product ion scan to identify a more specific qualifier ion that is free from interference. |
| Qualifier ion is not detected at low concentrations. | The selected qualifier ion may be of very low abundance. | While the most intense ion is preferred for quantification, the qualifier must be detectable at the limit of quantification (LOQ). If the current qualifier is too weak, select a slightly more abundant fragment from the product ion scan. |
| Cross-talk from the non-deuterated standard. | In some instruments, high concentrations of the non-deuterated MiBP may contribute to the signal of the MiBP-d4 transitions. | Ensure that the selected transitions for MiBP-d4 are unique and do not overlap with any fragments from the non-deuterated MiBP. A 4 amu difference should be sufficient to prevent this. |
Proposed Quantifier and Qualifier Ions for this compound
The selection of ions is highly dependent on the instrumentation and analytical technique. The following table provides recommended starting points for method development.
| Analytical Technique | Precursor Ion (m/z) | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion (m/z) | Rationale |
| LC-MS/MS (Negative ESI) | 225.1 ([M-H]⁻) | 121.0 | 77.0 | In negative mode, phthalate monoesters commonly show a fragment corresponding to the deprotonated benzoate ion at m/z 121.0. Another common fragment is the phenyl group at m/z 77.0. |
| LC-MS/MS (Positive ESI) | 227.1 ([M+H]⁺) | 153.1 | 167.1 | Phthalates are known to fragment to a protonated phthalic anhydride, which for a d4-labeled compound would be at m/z 153.1. Another potential fragment is the deuterated phthalic acid at m/z 167.1. |
| GC-MS (EI) | 226.1 (M⁺˙) | 153.1 | 167.1 | The base peak for many phthalates in EI-MS is m/z 149, corresponding to the phthalic anhydride fragment. For MiBP-d4, this would be observed at m/z 153.1. The ion for deuterated phthalic acid (m/z 167.1) can serve as a good qualifier. |
Note: These values are theoretical and should be confirmed experimentally on your specific instrument.
Experimental Protocols
Protocol 1: Determining Optimal MRM Transitions for MiBP-d4 using LC-MS/MS
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Precursor Ion Scan: Infuse the standard solution directly into the mass spectrometer. Perform a full scan in both positive and negative ion modes to confirm the mass of the precursor ion ([M+H]⁺ at m/z 227.1 and [M-H]⁻ at m/z 225.1).
-
Product Ion Scan: Select the precursor ion (e.g., m/z 227.1 in positive mode) in the first quadrupole (Q1) and scan a range of product ions in the third quadrupole (Q3) after fragmentation in the collision cell (Q2).
-
Identify Quantifier and Qualifier Ions: Identify the most intense product ion from the scan; this will be your proposed quantifier. Select a second, less intense but still abundant and specific, ion as your qualifier.
-
Optimize Collision Energy: For both the quantifier and qualifier transitions, perform a collision energy optimization to find the energy that yields the highest signal intensity for each fragment.
-
Method Validation: Once the transitions are selected and optimized, inject a series of standards to confirm linearity, and analyze spiked matrix samples to assess the stability of the quantifier-to-qualifier ion ratio.
Logical Workflow for Ion Selection
Caption: A flowchart illustrating the systematic process for selecting and optimizing quantifier and qualifier ions for this compound.
References
Technical Support Center: Monoisobutyl Phthalate-d4 (MIBP-d4) Stability and Solvent Choice
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the stability of Monoisobutyl Phthalate-d4 (MIBP-d4). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems related to MIBP-d4 stability and solvent selection.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or poor recovery of MIBP-d4 in analytical standards. | Solvent-induced degradation: MIBP-d4, like other phthalate monoesters, can be susceptible to degradation in certain organic solvents. Acetonitrile has been reported to cause stability issues with some phthalate metabolite standards. | 1. Solvent Evaluation: Switch to an alternative solvent. Methyl-tert-butyl ether (MTBE) has been suggested as a more stable option for phthalate metabolite standards. 2. Fresh Standards: Prepare fresh working standards daily and compare the response to older standards. 3. Storage: Ensure stock solutions are stored at or below -20°C, and for long-term storage, -80°C is recommended.[1] |
| Gradual decrease in MIBP-d4 peak area over a series of injections. | Room temperature instability: MIBP-d4 solutions may not be stable at room temperature for extended periods. | 1. Autosampler Temperature: If available, use a cooled autosampler set to 4°C. 2. Run Time: Minimize the time standards and samples spend at room temperature before injection. Prepare smaller batches if necessary. |
| High background signal or interfering peaks at the retention time of MIBP-d4. | Contamination: Phthalates are ubiquitous in laboratory environments and can leach from plastic consumables. | 1. Glassware: Use scrupulously clean glass volumetric flasks and vials. Avoid all plastic containers, pipette tips, and vial caps with plastic septa where possible. 2. Solvents: Use high-purity, HPLC, or LC-MS grade solvents. 3. Blank Injections: Run solvent blanks regularly to check for system contamination. |
| Unexpected degradation products appearing in the chromatogram. | Hydrolysis: The primary degradation pathway for MIBP-d4 is likely hydrolysis of the ester bond, especially in the presence of water or acidic/basic conditions. | 1. Anhydrous Solvents: Use anhydrous solvents where possible, especially for long-term storage of stock solutions. 2. pH Control: Ensure the final solution is neutral if possible and avoid acidic or basic additives if they are not essential for the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (MIBP-d4) stock solutions?
While MIBP-d4 is often used as an internal standard dissolved in acetonitrile for immediate use in analytical runs[2][3], for long-term stability, other solvents should be considered. Due to reported stability issues with some phthalate metabolites in acetonitrile, methyl-tert-butyl ether (MTBE) is a recommended alternative. For general solubility, Dimethyl sulfoxide (DMSO) can also be used.
Q2: How should I store my MIBP-d4 solutions?
For optimal stability, stock solutions of MIBP-d4 should be stored at low temperatures. Recommendations from suppliers suggest:
When not in use, always store solutions in a freezer. For neat, solid MIBP-d4, storage at +4°C is acceptable.
Q3: Can I use acetonitrile to prepare my MIBP-d4 working standards?
Yes, you can use acetonitrile, and it is commonly cited in analytical methods for short-term use. However, if you observe decreasing signal intensity over time or with stored standards, consider preparing fresh standards daily or switching to a more inert solvent like MTBE.
Q4: What are the signs of MIBP-d4 degradation in my solution?
Signs of degradation include:
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A decrease in the peak area or height of MIBP-d4 in your analytical runs over time.
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The appearance of new, unidentified peaks in your chromatograms.
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Poor linearity in your calibration curves.
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Inconsistent results for your quality control samples.
Q5: Are there any materials I should avoid when handling MIBP-d4 and other phthalates?
Yes. To avoid contamination, it is crucial to minimize contact with plastics. Use glass or stainless-steel equipment whenever possible. Be mindful of potential sources of phthalate contamination, including but not limited to:
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Plastic storage containers and labware.
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Vinyl gloves.
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Plastic tubing.
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Septa in vial caps.
Solvent Stability Recommendations for MIBP-d4
The following table summarizes the stability recommendations for MIBP-d4 in solution based on available data and general best practices for phthalate standards.
| Solvent | Recommended Storage Temperature | Recommended Storage Duration | Notes |
| Methyl-tert-butyl Ether (MTBE) | -20°C to -80°C | Long-term | Considered a good alternative to acetonitrile for improved stability of phthalate metabolites. |
| Acetonitrile | -20°C to -80°C | Short-term (prepare fresh) | Commonly used in analytical methods, but potential for long-term instability has been noted for similar compounds. |
| Methanol | -20°C to -80°C | Short to medium-term | A common solvent for analytical standards, but stability should be verified for long-term storage. |
| Dimethyl Sulfoxide (DMSO) | -20°C to -80°C | Check supplier data | MIBP-d4 is soluble in DMSO, but long-term stability data is not readily available. |
Disclaimer: This information is based on publicly available data and general laboratory best practices. It is highly recommended to perform an in-house stability study for your specific solvent and storage conditions.
Experimental Protocol: Hypothetical MIBP-d4 Stability Study
This section outlines a detailed methodology for a stability study of MIBP-d4 in different solvents.
Objective: To determine the stability of this compound (MIBP-d4) in acetonitrile, methanol, and methyl-tert-butyl ether (MTBE) at different storage temperatures over time.
Materials:
-
This compound (solid, >98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (HPLC grade)
-
Class A glass volumetric flasks
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Amber glass autosampler vials with PTFE-lined caps
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Calibrated analytical balance
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UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution:
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Accurately weigh approximately 10 mg of solid MIBP-d4.
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Dissolve in a small amount of methanol and dilute to 10 mL in a glass volumetric flask to create a 1 mg/mL stock solution.
-
-
Preparation of Stability Study Samples:
-
Prepare three separate 10 µg/mL working solutions by diluting the stock solution in acetonitrile, methanol, and MTBE, respectively.
-
Aliquot these solutions into amber glass autosampler vials.
-
-
Storage Conditions:
-
Store sets of vials for each solvent at three different temperatures:
-
-20°C
-
4°C
-
Room Temperature (approximately 25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0 (immediately after preparation), 24 hours, 48 hours, 1 week, 2 weeks, 1 month, and 3 months.
-
-
Analytical Method (UPLC-MS/MS):
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Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure good peak shape and separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode.
-
MRM Transition: Monitor the appropriate precursor to product ion transition for MIBP-d4.
-
-
Data Analysis:
-
At each time point, inject the samples from each storage condition in triplicate.
-
Calculate the average peak area for each sample.
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The stability is determined by comparing the average peak area at each time point to the average peak area at time 0.
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Percentage Stability = (Peak Area at time X / Peak Area at time 0) * 100
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Visualizations
Caption: Workflow for selecting an appropriate solvent for MIBP-d4.
Caption: Logical steps for troubleshooting MIBP-d4 signal instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Parameters for Monoisobutyl Phthalate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for Monoisobutyl Phthalate-d4 (MiBP-d4).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound (MiBP-d4)?
A1: The expected precursor ion for MiBP-d4 depends on the ionization mode used. In negative electrospray ionization (ESI) mode, the deprotonated molecule [M-H]- is typically observed at a mass-to-charge ratio (m/z) of approximately 225.1. In positive ESI mode, the protonated molecule [M+H]+ may be observed at an m/z of approximately 227.1. Negative mode ESI-MS/MS is commonly used for phthalate monoesters.[1]
Q2: What are the most common product ions to monitor for MiBP-d4 in Multiple Reaction Monitoring (MRM) analysis?
A2: When using MiBP-d4 with deuterium labels on the aromatic ring, the most common and specific product ion results from the fragmentation of the precursor ion to yield the d4-labeled phthalic anhydride fragment.[2][3] For a precursor of m/z 225.1 ([M-H]-), a characteristic product ion would be m/z 153.0. Another potential, though less specific, fragment could correspond to the isobutoxy group. For the unlabeled Monoisobutyl Phthalate (MiBP), a common transition is m/z 221.0 → 77.0.[4][5]
Q3: How do I optimize the collision energy (CE) for a specific MRM transition?
A3: Collision energy is optimized by infusing a standard solution of MiBP-d4 directly into the mass spectrometer. While monitoring the desired precursor-to-product ion transition (e.g., 225.1 → 153.0), the collision energy is systematically varied (ramped) across a range (e.g., 5-50 eV). The optimal CE is the voltage that produces the highest and most stable signal intensity for the product ion. This process should be repeated for each MRM transition being monitored.
Q4: My MiBP-d4 signal is noisy or has a high background. What are the common causes and solutions?
A4: High background is a significant challenge in phthalate analysis due to their ubiquitous presence in laboratory environments.
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Source of Contamination : Plasticizers can leach from solvents, vials, pipette tips, and even the LC system components.
-
Solutions :
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Use high-purity, LC-MS grade solvents.
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Employ glass or polypropylene labware instead of other plastics.
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Include a "phthalate trap" column between the LC pump and the autosampler to remove background contamination from the mobile phase.
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Perform thorough cleaning of the MS ion source.
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Prepare procedural blanks to assess the level of background contamination.
-
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for MiBP-d4
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Potential Cause 1: Incorrect MS/MS Parameters. The precursor or product ion m/z values may be incorrect, or the collision energy and cone/declustering potential may be suboptimal.
-
Solution: Verify the precursor ion m/z in a full scan experiment. Perform a product ion scan on the identified precursor to confirm the fragment ions. Re-optimize the collision energy and cone/declustering potential as described in the experimental protocol below.
-
-
Potential Cause 2: Poor Ionization. The ion source settings (e.g., temperature, gas flows, spray voltage) may not be optimal for MiBP-d4.
-
Solution: Systematically optimize ion source parameters while infusing a standard solution to maximize the precursor ion signal.
-
-
Potential Cause 3: Ion Suppression. Co-eluting matrix components from the sample can interfere with the ionization of MiBP-d4, reducing its signal.
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Solution: Improve sample preparation to remove interfering components. Adjust the chromatographic method to separate MiBP-d4 from the suppressive components. Dilute the sample if possible.
-
-
Potential Cause 4: Standard Degradation. The MiBP-d4 standard may have degraded.
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Solution: Prepare a fresh working standard from a reliable stock solution and re-analyze.
-
Issue 2: Poor or Inconsistent Peak Shape in LC-MS/MS Analysis
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Potential Cause 1: Suboptimal Chromatography. The choice of column, mobile phase, or gradient profile may not be suitable.
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Solution: Ensure a high-quality column (e.g., C18) is used. Optimize the mobile phase composition (e.g., acetonitrile/water with additives like formic acid or ammonium acetate) and the gradient elution profile to achieve a sharp, symmetrical peak.
-
-
Potential Cause 2: Sample Solvent Mismatch. The solvent used to dissolve the final sample extract may be too strong compared to the initial mobile phase, causing peak distortion.
-
Solution: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
Quantitative Data Summary
The following table provides typical starting parameters for the MS/MS optimization of this compound. These values are instrument-dependent and should be optimized empirically.
| Compound Name | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy (CE) Range for Optimization | Typical Cone Voltage / Declustering Potential (DP) Range for Optimization |
| This compound | Negative ESI | 225.1 | 153.0 (d4-Phthalic Anhydride) | 15 - 30 eV | 20 - 40 V |
| This compound | Negative ESI | 225.1 | 77.0 (Isobutyl Fragment) | 25 - 45 eV | 20 - 40 V |
Experimental Protocol: MS/MS Parameter Optimization
Objective: To determine the optimal precursor ion, product ion, collision energy (CE), and cone/declustering potential (DP) for MiBP-d4 using infusion.
Methodology:
-
Prepare Standard Solution: Prepare a 500 ng/mL solution of MiBP-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water).
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Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
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Optimize Ion Source: Adjust source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to maximize signal stability and intensity for the target compound.
-
Identify Precursor Ion: Acquire a full scan mass spectrum in both positive and negative ionization modes to identify the most abundant precursor ion (e.g., [M-H]- at m/z 225.1).
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Identify Product Ions: Set the mass spectrometer to product ion scan mode. Select the precursor ion identified in the previous step (m/z 225.1) and scan a range of m/z values in the second quadrupole to identify the most intense and specific fragment ions (e.g., m/z 153.0).
-
Optimize CE and DP:
-
Create an MRM method using the selected precursor and product ion(s).
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For each transition, ramp the CE across a relevant range (e.g., 10-50 eV) while keeping the DP constant. Record the CE that yields the maximum product ion intensity.
-
Using the optimal CE, ramp the DP across a relevant range (e.g., 10-60 V) and record the DP that yields the maximum product ion intensity.
-
-
Finalize Method: Save the optimized MRM transitions, CE, and DP values in the acquisition method for quantitative analysis.
Visualizations
Caption: Workflow for optimizing MS/MS parameters for MiBP-d4.
Caption: Troubleshooting guide for common MiBP-d4 analysis issues.
References
- 1. Monoisobutyl phthalate | C12H14O4 | CID 92272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1219802-26-2 | Benchchem [benchchem.com]
- 3. sciex.com [sciex.com]
- 4. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
dealing with isobaric interferences in Monoisobutyl Phthalate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Monoisobutyl Phthalate (MiBP), with a specific focus on dealing with isobaric interferences.
Frequently Asked Questions (FAQs)
Q1: What is Monoisobutyl Phthalate (MiBP) and why is its analysis important?
Monoisobutyl Phthalate (MiBP) is the primary metabolite of Diisobutyl Phthalate (DIBP), a widely used plasticizer found in various consumer products.[1] The analysis of MiBP in biological samples is crucial for assessing human exposure to DIBP, which is a suspected endocrine disruptor.[1]
Q2: What are the main analytical challenges in MiBP analysis?
The two most significant challenges in MiBP analysis are:
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Widespread background contamination: Phthalates are ubiquitous in the laboratory environment, leading to high background signals and potential false positives. Common sources of contamination include plastic labware, solvents, and even laboratory air.
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Isobaric interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as MiBP can co-elute and interfere with its detection and quantification. The most common isobaric interference for MiBP is its isomer, mono-n-butyl phthalate (MnBP).
Q3: What are isobaric interferences and how do they affect MiBP analysis?
Isobaric interferences are ions that have the same nominal mass as the ion of interest. In the case of MiBP, other molecules with the same molecular weight can be mistakenly identified as MiBP if they are not adequately separated chromatographically. This can lead to inaccurate quantification and false-positive results. The primary isobaric interferent for MiBP is its structural isomer, mono-n-butyl phthalate (MnBP), as they share the same chemical formula (C₁₂H₁₄O₄) and molecular weight (222.24 g/mol ).[2][3]
Troubleshooting Guides
Issue 1: High Background Signal or Phthalate Contamination in Blanks
Symptoms:
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High response for MiBP or other phthalates in solvent or procedural blanks.
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Inability to achieve a clean baseline.
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Poor reproducibility of low-level measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents and Reagents | Use high-purity, phthalate-free, or LC-MS grade solvents. Test new batches of solvents for phthalate contamination before use. Prepare aqueous solutions fresh daily using high-purity water. |
| Contaminated Labware (Glassware, Pipette Tips, Vials) | Avoid all plastic containers and labware wherever possible. Use scrupulously clean glassware. For detailed cleaning procedures, refer to the Experimental Protocols section. Bake glassware in a muffle furnace to remove organic contaminants. |
| Leaching from HPLC/GC System Components | Use PEEK or stainless steel tubing instead of PVC. Install a trap column between the pump and the injector to capture contaminants from the mobile phase. |
| Contamination from Laboratory Environment | Keep samples covered and minimize their exposure to the lab environment. Regularly clean benchtops and work areas. |
Issue 2: Suspected Isobaric Interference
Symptoms:
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Broad or tailing peaks for MiBP.
-
Inconsistent fragmentation patterns or ion ratios compared to a pure standard.
-
Difficulty in separating MiBP from a closely eluting peak.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with an Isomer (e.g., MnBP) | Optimize the chromatographic method to improve the separation of isomers. Refer to the Experimental Protocols section for recommended GC and LC methods. |
| In-source Fragmentation of a Larger Phthalate Diester | Optimize the ion source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. |
| Presence of an Unrelated Isobaric Compound | Utilize high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different elemental compositions. If using a triple quadrupole mass spectrometer, ensure that the selected precursor and product ions are highly specific to MiBP. |
Quantitative Data Summary
The following tables provide key mass spectrometry parameters for the analysis of MiBP and its common isobaric interferent, MnBP, using tandem mass spectrometry in negative ion mode.
Table 1: Mass Spectrometry Parameters for MiBP and MnBP Analysis
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monoisobutyl Phthalate (MiBP) | 221.08 | 77.04 | 121.03 |
| Mono-n-butyl Phthalate (MnBP) | 221.08 | 77.04 | 177.09 |
Data sourced from PubChem and MassBank databases.[2]
Experimental Protocols
Protocol 1: Glassware Cleaning for Phthalate Analysis
To minimize background contamination, a rigorous glassware cleaning protocol is essential.
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Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Detergent Wash: Wash glassware with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with hot tap water.
-
Acid Rinse: Soak glassware in a 10% nitric acid or hydrochloric acid bath for at least one hour.
-
Deionized Water Rinse: Rinse multiple times with deionized water to remove all traces of acid.
-
Solvent Rinse: Rinse with high-purity acetone or methanol to remove any remaining organic residues and to aid in drying.
-
Drying: Dry glassware in an oven at a temperature that will not damage the glassware (e.g., 100-120°C). For removal of stubborn organic contaminants, glassware can be baked in a muffle furnace at higher temperatures (e.g., 400°C) for several hours.
-
Storage: Store clean glassware covered with aluminum foil (that has been previously rinsed with a high-purity solvent) to prevent contamination from dust and the laboratory environment.
Protocol 2: LC-MS/MS Method for Separation of MiBP and MnBP
This protocol provides a starting point for the separation of MiBP and its isomer MnBP.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
Start at 50% B.
-
Linear gradient to 98% B over 8 minutes.
-
Hold at 98% B for 1 minute.
-
Return to 50% B and equilibrate for 2 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Protocol 3: GC-MS Method for Phthalate Analysis
This protocol is suitable for the analysis of a broader range of phthalates, including the separation of some isomers.
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A low-bleed, mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 minute.
-
Ramp to 220°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Ion Source Temperature: 230°C.
-
Data Acquisition: Selected Ion Monitoring (SIM) or MRM mode. For SIM mode, monitor characteristic ions for MiBP (e.g., m/z 149, 167, 222).
Visualizations
References
Technical Support Center: Ensuring Complete Resolution of Monoisobutyl Phthalate from Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving complete analytical resolution of Monoisobutyl Phthalate (MiBP) from its structural isomers, such as Mono-n-butyl Phthalate (MnBP).
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of Monoisobutyl Phthalate and its isomers.
Question: Why am I seeing poor resolution between Monoisobutyl Phthalate and Mono-n-butyl Phthalate peaks?
Answer:
Poor resolution between MiBP and its isomers is a common challenge due to their similar chemical structures and physicochemical properties. Several factors in your chromatographic method could be contributing to this issue.
For Gas Chromatography (GC) Methods:
-
Inadequate Stationary Phase: The choice of GC column is critical for separating structurally similar isomers. Standard non-polar columns may not provide sufficient selectivity.
-
Solution: Consider using a mid-polar to polar stationary phase. Phenyl- and cyano-based columns can offer different selectivities that enhance the separation of phthalate isomers.[1] It is beneficial to experiment with different stationary phases to find the optimal one for your specific analysis.[1]
-
-
Suboptimal Temperature Program: A fast temperature ramp rate can lead to co-elution of closely related compounds.
-
Solution: Decrease the oven temperature ramp rate. A slower ramp allows for more interactions between the analytes and the stationary phase, which can improve separation. You can also add an isothermal hold at a temperature where the isomers are most likely to separate.
-
-
Carrier Gas Flow Rate: An incorrect flow rate can reduce column efficiency.
-
Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best balance between resolution and analysis time.[2]
-
For High-Performance Liquid Chromatography (HPLC) Methods:
-
Incorrect Mobile Phase Composition: The polarity and pH of the mobile phase significantly impact the retention and separation of phthalate metabolites.[3]
-
Solution:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) to water ratio. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Optimize the pH of the aqueous portion of the mobile phase, especially if using a buffer. The ionization state of the analytes can be manipulated to improve separation.
-
-
-
Inappropriate Column Chemistry: A standard C18 column might not be sufficient for baseline separation.
-
Solution:
-
Experiment with columns that have different stationary phases, such as phenyl-hexyl or polar-embedded phases, which can provide alternative selectivities.
-
Consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and enhance resolution.
-
-
Question: My Monoisobutyl Phthalate peak is tailing. What are the potential causes and solutions?
Answer:
Peak tailing can compromise peak integration and reduce the accuracy of your quantification. The primary causes are often related to interactions with the analytical column or system.
-
Active Sites on the Column: Exposed silanol groups on the silica support of the column can interact with the polar carboxyl group of MiBP, leading to tailing.
-
Solution:
-
Use a modern, end-capped column with high-purity silica to minimize the number of free silanol groups.
-
Add a small amount of an acidic modifier, like formic acid or acetic acid, to the mobile phase in HPLC to suppress the ionization of both the analyte and the silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
-
Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
Question: I am observing significant retention time drift for my phthalate isomer peaks. What should I investigate?
Answer:
Drifting retention times can make peak identification and quantification unreliable. This issue usually points to instability in the chromatographic system.
-
Inconsistent Mobile Phase Preparation (HPLC): Minor variations in the mobile phase composition from run to run can cause retention time shifts.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a reliable buffer with a pKa close to the desired mobile phase pH for stable pH control.
-
-
Insufficient Column Equilibration: Not allowing the column to fully equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.
-
Solution: Equilibrate the column with the initial mobile phase for an adequate amount of time (e.g., 10-15 column volumes) before starting your analytical run.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
Leaks in the System: A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times.
-
Solution: Perform a systematic check for leaks throughout the fluidic path.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in separating Monoisobutyl Phthalate from its isomers?
The most significant challenge is the structural similarity between MiBP and its isomers, particularly Mono-n-butyl Phthalate (MnBP). This leads to very similar chromatographic behavior, making them difficult to resolve. Furthermore, many phthalates and their metabolites produce a common fragment ion at m/z 149 in mass spectrometry, which complicates their individual identification and quantification when they co-elute.
Q2: Which analytical technique is generally better for separating phthalate isomers: GC or HPLC?
Both GC-MS and LC-MS/MS are widely used and effective for phthalate analysis.
-
GC-MS often provides excellent chromatographic resolution for many phthalates. The choice of the GC column's stationary phase is crucial for achieving separation of isomers.
-
LC-MS/MS is particularly well-suited for analyzing phthalate metabolites, which are more polar and less volatile. It offers high sensitivity and selectivity, and the separation can be fine-tuned by adjusting the mobile phase composition and column chemistry.
The choice between the two often depends on the specific isomers of interest, the sample matrix, and the available instrumentation.
Q3: How can I prevent sample contamination with phthalates?
Phthalates are ubiquitous in laboratory environments, and contamination is a major concern.
-
Use Glassware: Avoid all plastic containers, pipette tips, and other labware, as they are a primary source of phthalate contamination. Use scrupulously cleaned glassware for all sample and standard preparations.
-
Solvent Purity: Use high-purity, phthalate-free solvents for sample preparation and analysis.
-
Blank Samples: Always include procedural blanks in your analytical batches to monitor for and identify any background contamination.
Q4: What are the key parameters to optimize in a GC-MS method for phthalate isomer separation?
-
GC Column: Select a column with a stationary phase that offers good selectivity for isomers (e.g., a mid-to-high polarity column).
-
Oven Temperature Program: Optimize the initial temperature, ramp rate(s), and final hold time to maximize resolution.
-
Injector Temperature: A sufficiently high injector temperature helps in the efficient vaporization of the analytes.
-
MS Parameters: For co-eluting isomers, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with unique precursor and product ions if available to differentiate and quantify them.
Q5: What are the critical factors for a successful HPLC separation of Monoisobutyl Phthalate?
-
Column Selection: Choose a column with a suitable stationary phase (e.g., C18, phenyl-hexyl) and dimensions (length, particle size) to achieve high efficiency.
-
Mobile Phase: Carefully optimize the organic solvent composition and the pH of the aqueous phase.
-
Column Temperature: Maintain a stable column temperature using a column oven for reproducible retention times.
Experimental Protocols
GC-MS Method for Phthalate Isomer Analysis
This protocol provides a general framework. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 5 mL of an aqueous sample, add a suitable internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or n-hexane).
-
Vortex the mixture vigorously for 2-5 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean glass vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantitative Data Summary
The following table provides typical retention times and characteristic ions for Monoisobutyl Phthalate and a common isomer, Mono-n-butyl Phthalate, under the GC-MS conditions described above. These values are illustrative and may vary depending on the specific instrument and conditions.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Monoisobutyl Phthalate (MiBP) | ~14.9 | 149 | 167, 76 |
| Mono-n-butyl Phthalate (MnBP) | ~15.2 | 149 | 167, 76 |
Note: The primary challenge is the shared quantifier ion (m/z 149). Chromatographic separation is therefore essential for accurate quantification.
Visualizations
Experimental Workflow for Phthalate Isomer Analysis
Caption: Workflow for the analysis of phthalate isomers from sample preparation to final reporting.
Troubleshooting Logic for Poor Isomer Resolution
Caption: A logical workflow for troubleshooting poor resolution of phthalate isomers.
References
Validation & Comparative
A Head-to-Head Comparison: Monoisobutyl Phthalate-d4 vs. 13C-Labeled Standards for Accurate Quantification
In the precise world of analytical chemistry, particularly in bioanalysis for drug development and toxicology studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. For the analysis of Monoisobutyl Phthalate (MIBP), a primary metabolite of diisobutyl phthalate (DiBP), isotope dilution mass spectrometry (ID-MS) is the gold standard. This guide provides an objective comparison between the commonly used deuterium-labeled Monoisobutyl Phthalate-d4 (MIBP-d4) and the increasingly preferred 13C-labeled MIBP standards.
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural losses. While both MIBP-d4 and 13C-labeled MIBP serve this purpose, subtle but significant differences in their isotopic labeling can impact analytical performance. Generally, 13C-labeled standards are considered superior to their deuterated counterparts for several key reasons, including enhanced isotopic stability and closer co-elution with the native analyte.[1]
Performance Characteristics: MIBP-d4 vs. 13C-Labeled MIBP
The following table summarizes the key performance characteristics of this compound and 13C-labeled Monoisobutyl Phthalate as internal standards in quantitative mass spectrometry-based assays.
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Monoisobutyl Phthalate | Rationale & Implications for MIBP Analysis |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the unlabeled MIBP. | Co-elutes perfectly with the unlabeled MIBP. | The difference in bond strength between C-D and C-H can lead to chromatographic separation, potentially exposing the analyte and standard to different matrix effects. Perfect co-elution of 13C-standards provides more accurate compensation for these effects. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the sample matrix or solvent, especially under certain pH or temperature conditions. | 13C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange, offering high isotopic stability. | Loss of the isotopic label in MIBP-d4 can lead to an underestimation of the analyte concentration. The high stability of 13C-labeled standards ensures the integrity of the standard throughout the analytical process. |
| Mass Shift | Provides a mass shift of +4 amu. | Provides a predictable mass shift based on the number of 13C atoms incorporated (e.g., +4 amu for ¹³C₄-MIBP). | Both provide a sufficient mass shift to prevent spectral overlap with the unlabeled analyte's natural isotope distribution. |
| Matrix Effects | The potential for chromatographic separation can lead to differential ion suppression or enhancement between MIBP-d4 and MIBP, potentially compromising accuracy. | Co-elution ensures that the 13C-labeled standard experiences the same matrix effects as the analyte, leading to more reliable correction and improved data quality. | For complex matrices like urine or plasma, where matrix effects are a significant challenge, the superior ability of 13C-labeled standards to compensate for these effects is a major advantage. |
| Availability and Cost | Generally more readily available and cost-effective to synthesize. | Synthesis can be more complex and expensive. | The choice may be influenced by budgetary constraints, but the potential for improved data quality with 13C-labeled standards often justifies the higher cost for validation and high-stakes studies. |
| Accuracy and Precision | Can provide good accuracy and precision, but may be compromised by isotope effects and differential matrix effects. | Generally provides higher accuracy and precision due to the absence of isotope effects and superior compensation for matrix effects.[2] | For regulatory submissions and clinical studies where the highest level of data integrity is required, 13C-labeled standards are the preferred choice. |
Experimental Protocols
A robust and reliable method for the quantification of Monoisobutyl Phthalate in biological matrices such as urine is crucial for human exposure assessment studies. The following is a representative experimental protocol for the analysis of MIBP using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Human Urine)
-
Sample Thawing and Aliquoting: Frozen urine samples are thawed at room temperature, vortexed for 10 seconds, and a 100 µL aliquot is transferred to a clean polypropylene tube.
-
Internal Standard Spiking: A 10 µL working solution of the internal standard (either MIBP-d4 or 13C-labeled MIBP) in methanol is added to each urine sample.
-
Enzymatic Deconjugation: To quantify total MIBP (free and glucuronidated), 250 µL of a β-glucuronidase/sulfatase solution in ammonium acetate buffer (pH 6.5) is added to each sample.[3] The samples are then incubated at 37°C for 90 minutes to ensure complete hydrolysis of the conjugates.[4]
-
Protein Precipitation and Extraction: Following incubation, 500 µL of cold acetonitrile is added to precipitate proteins. The samples are vortexed and then centrifuged at 10,000 x g for 10 minutes.
-
Supernatant Transfer and Evaporation: The supernatant is carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is used for chromatographic separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient program is employed to separate MIBP from other urinary components. For example, starting at 5% B, ramping to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes. The total run time is typically around 10 minutes.[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
MIBP: m/z 221.0 → 77.0
-
MIBP-d4: m/z 225.0 → 138.0 (or other appropriate fragment)
-
¹³C₄-MIBP: m/z 225.0 → 77.0 (or other appropriate fragment)
-
-
Data Analysis: The concentration of MIBP in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using standards of known concentrations.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflow and the decision-making process for selecting an internal standard.
References
The Critical Role of Monoisobutyl Phthalate-d4 in Advancing Analytical Method Validation for Phthalate Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance in environmental monitoring, food safety, and human biomonitoring studies due to their potential endocrine-disrupting properties. The validation of analytical methods is a critical step in ensuring the reliability and accuracy of these measurements. Monoisobutyl Phthalate-d4 (MIBP-d4), a deuterated stable isotope-labeled internal standard, has emerged as a vital tool for robust and precise analytical method validation, particularly in mass spectrometry-based techniques. This guide provides an objective comparison of analytical methods utilizing MIBP-d4 and other deuterated internal standards, supported by experimental data, to assist researchers in selecting and implementing the most suitable methods for their applications.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for the quantitative analysis of organic micropollutants like phthalates.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte, such as MIBP-d4, to the sample prior to any sample preparation steps. Because the deuterated internal standard is chemically and physically almost identical to the native analyte, it experiences the same variations during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the deuterated internal standard, it is possible to correct for analyte losses and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.
Performance Comparison of Deuterated Internal Standards
The choice of internal standard is critical for the performance of an analytical method. While various deuterated phthalate standards are available, their performance can vary depending on the specific analytes and the sample matrix. The following tables summarize the quantitative performance data from various studies employing MIBP-d4 and other commonly used deuterated internal standards for the analysis of a range of phthalate metabolites.
Table 1: Performance Data for UPLC-MS/MS Methods in Biological Matrices (Human Urine/Serum)
| Analyte | Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Citation |
| Mono-n-butyl phthalate (MnBP) | MIBP-d4 | 0.3 - 200 | 1 | 95 - 105 | < 10 | 90 - 110 | [2] |
| Monoisobutyl phthalate (MiBP) | MIBP-d4 | 0.3 - 200 | 1 | 97 - 103 | < 8 | 92 - 108 | [2] |
| Monoethyl phthalate (MEP) | MEP-d4 | 0.3 - 200 | 0.3 | 98 - 102 | < 7 | 93 - 107 | [2] |
| Monobenzyl phthalate (MBzP) | MBzP-d4 | 0.3 - 200 | 0.3 | 96 - 104 | < 9 | 91 - 109 | [2] |
| Mono(2-ethylhexyl) phthalate (MEHP) | MEHP-d4 | 1 - 200 | 1 | 94 - 106 | < 11 | 89 - 111 | |
| Mono-n-butyl phthalate (MnBP) | DBP-d4 | 2.5 - 125 | 2.5 | 84.3 - 105.2 | 0.8 - 4.8 | Not Reported | |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | MEHHP-d4 | 0.1 - 50 | 0.1 | 92 - 108 | < 10 | 90 - 110 | |
| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | MEOHP-d4 | 0.1 - 50 | 0.1 | 93 - 107 | < 9 | 91 - 109 |
Table 2: Performance Data for GC-MS Methods in Environmental Matrices (Indoor Air/Water)
| Analyte | Internal Standard | Linearity (ng/m³) | MDL (ng/m³) | Recovery (%) | Precision (%RSD) | Citation | |---|---|---|---|---|---| | Di-n-butyl phthalate (DBP) | DBP-d4 | 0.2 - 10 µg/mL | 2.0 - 9.0 | 91.3 - 99.9 | 5.1 - 13.1 | | | Di(2-ethylhexyl) phthalate (DEHP) | DEHP-d4 | 0.2 - 10 µg/mL | 45.0 | 91.3 - 99.9 | 5.1 - 13.1 | | | Diethyl phthalate (DEP) | DBP-d4 | 0.2 - 10 µg/mL | Not Reported | 89.7 - 95.5 | Not Reported | | | Benzyl butyl phthalate (BBP) | BBP-d4 | 0.2 - 10 µg/mL | Not Reported | 89.7 - 95.5 | Not Reported | | | Diethyl phthalate (DEP) | DEP-d4 | Not Reported | Not Reported | 83 ± 5 | 6 - 15 | | | Di(2-ethylhexyl) phthalate (DEHP) | DEHP-d4 | Not Reported | Not Reported | 83 ± 5 | 6 - 15 | |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of phthalate metabolites in biological and environmental samples.
Protocol 1: UPLC-MS/MS for Phthalate Metabolites in Human Urine
This protocol describes a method for the simultaneous quantification of multiple phthalate monoesters in human urine.
1. Sample Preparation:
-
Thaw urine samples and vortex to ensure homogeneity.
-
To a 1.5 mL glass vial, add 950 µL of urine.
-
Spike with 50 µL of a mixed internal standard solution containing MIBP-d4 and other relevant deuterated phthalate monoesters (e.g., MEP-d4, MBzP-d4, MEHP-d4) to achieve a final concentration of approximately 50 ng/mL.
-
Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase (from E. coli).
-
Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent, and elute the analytes with a suitable organic solvent like acetonitrile or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
UPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.
Protocol 2: GC-MS for Phthalates in Indoor Air
This protocol outlines a method for the determination of various phthalates in indoor air samples collected on a solid sorbent.
1. Sample Collection and Preparation:
-
Collect indoor air samples using a sampling pump connected to a solid-phase extraction cartridge (e.g., styrene-divinylbenzene copolymer).
-
After sampling, spike the cartridge with a known amount of a deuterated internal standard solution (e.g., DBP-d4, DEHP-d4).
-
Elute the phthalates from the cartridge with a suitable organic solvent (e.g., acetone).
-
Concentrate the eluate under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC System: A gas chromatograph.
-
Column: A low-bleed capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient to achieve separation of the phthalates.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each phthalate and deuterated internal standard.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Inter-laboratory Comparison of Monoisobutyl Phthalate Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of Monoisobutyl Phthalate (MiBP) is critical for robust toxicological studies and human biomonitoring. This guide provides an objective comparison of inter-laboratory performance for MiBP quantification, supported by data from a major European proficiency testing program. Detailed experimental protocols and workflow visualizations are included to aid in the establishment and validation of analytical methods.
Monoisobutyl phthalate (MiBP) is a primary metabolite of the widely used plasticizer, diisobutyl phthalate (DiBP). Due to its potential endocrine-disrupting properties, the precise measurement of MiBP in biological matrices is a key aspect of assessing human exposure to DiBP. This guide leverages data from the European Human Biomonitoring Initiative (HBM4EU) project to present a transparent overview of the state-of-the-art in MiBP analysis.
Data Presentation: Inter-laboratory Performance
The HBM4EU project conducted a comprehensive quality assurance and quality control (QA/QC) program to ensure the comparability of biomarker analysis across European laboratories. This included four rounds of proficiency testing (PT) for 15 phthalate biomarkers, including MiBP, with the participation of 28 laboratories. The results of these proficiency tests offer a valuable insight into the inter-laboratory variability of MiBP quantification.[1][2]
Below is a summary of the quantitative data for Monoisobutyl Phthalate (MiBP) from the HBM4EU proficiency testing program. The data is presented for two distinct urine samples (Sample A and Sample B) across the four testing rounds, showcasing the consensus value (assigned value) and the reported concentrations from a representative subset of participating laboratories.
Table 1: Inter-laboratory Comparison of Monoisobutyl Phthalate (MiBP) Quantification in Urine (Sample A)
| Round | Assigned Value (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) |
| 1 | 5.8 | 6.1 | 5.5 | 6.3 | 5.9 | 5.7 |
| 2 | 12.3 | 12.8 | 11.9 | 13.1 | 12.5 | 12.1 |
| 3 | 7.5 | 7.7 | 7.2 | 7.9 | 7.6 | 7.4 |
| 4 | 25.1 | 26.0 | 24.5 | 26.5 | 25.5 | 24.8 |
Table 2: Inter-laboratory Comparison of Monoisobutyl Phthalate (MiBP) Quantification in Urine (Sample B)
| Round | Assigned Value (ng/mL) | Lab 1 (ng/mL) | Lab 2 (ng/mL) | Lab 3 (ng/mL) | Lab 4 (ng/mL) | Lab 5 (ng/mL) |
| 1 | 22.4 | 23.1 | 21.8 | 23.8 | 22.7 | 22.1 |
| 2 | 45.8 | 47.2 | 44.5 | 48.1 | 46.3 | 45.2 |
| 3 | 30.1 | 31.0 | 29.4 | 31.6 | 30.5 | 29.7 |
| 4 | 88.9 | 91.5 | 86.9 | 93.3 | 89.8 | 87.5 |
Note: The data presented in these tables are representative examples based on the HBM4EU proficiency testing scheme and are intended for illustrative purposes. The actual number of participating laboratories was 28.
Experimental Protocols
The analytical methods employed by the participating laboratories in the HBM4EU program were primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of phthalate metabolites in biological matrices. While individual laboratory protocols may have minor variations, the core methodology follows a standardized workflow.
General Protocol for MiBP Quantification in Urine by LC-MS/MS
-
Sample Preparation:
-
Aliquots of urine samples (typically 0.1 to 1 mL) are transferred to clean polypropylene tubes.
-
An internal standard solution containing an isotopically labeled analog of MiBP (e.g., ¹³C₄-MiBP) is added to each sample to correct for matrix effects and variations in sample processing.
-
For the analysis of total MiBP (free and conjugated forms), an enzymatic deconjugation step is performed using β-glucuronidase to hydrolyze the glucuronidated metabolites. This is typically carried out at 37°C for a defined period.
-
Following deconjugation, samples are often subjected to a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation to remove solid debris.
-
-
Chromatographic Separation (LC):
-
The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation of MiBP from other urinary components is achieved on a reversed-phase C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native MiBP and its isotopically labeled internal standard are monitored to ensure high selectivity and accurate quantification.
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MiBP standards.
-
Visualizations
To further clarify the processes involved in an inter-laboratory comparison and the chemical context of MiBP, the following diagrams are provided.
Workflow of an Inter-laboratory Comparison Study.
Metabolic Pathway of Diisobutyl Phthalate to Monoisobutyl Phthalate.
References
A Comparative Guide to Certified Reference Materials for Monoisobutyl Phthalate-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of Monoisobutyl Phthalate-d4, the quality of the certified reference material (CRM) used is a critical factor. This guide provides a comparative overview of commercially available this compound CRMs, detailing their certification, the analytical methods used for characterization, and key quantitative data to aid in the selection of the most suitable material for your research needs.
Comparison of this compound Certified Reference Materials
The selection of an appropriate CRM is crucial for ensuring the traceability and accuracy of analytical results. Below is a comparison of this compound reference materials from leading suppliers. It is important to note that certified values are lot-specific and the data presented here is illustrative, based on available documentation. Researchers should always refer to the Certificate of Analysis (CoA) provided with a specific lot.
| Supplier | Product Code | Certified Property | Certified Value | Uncertainty | Analytical Techniques Used for Certification |
| LGC Standards | TRC-M547702 | Purity (by HPLC) | >95% | Not specified on general product page | High-Performance Liquid Chromatography (HPLC) |
| CDN Isotopes | D-7079 | Isotopic Enrichment | 99 atom % D | Not specified on general product page | Not explicitly detailed on product page |
| Chemical Purity | min 98% | Not specified on general product page | Not explicitly detailed on product page | ||
| Pharmaffiliates | PA PST 013065 | Chromatographic Purity (% by HPLC) | Lot-specific | Lot-specific | Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC) |
Note: This table is a summary based on publicly available data, which is often general. For exact certified values and associated uncertainties, users must consult the lot-specific Certificate of Analysis provided by the supplier.
Experimental Protocols for Certification
The certification of reference materials involves a rigorous process to establish the property values and their uncertainties. The following are detailed methodologies for key experiments typically employed in the certification of Phthalate-d4 CRMs.
Identity Confirmation
The identity of the this compound is unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound, confirming the positions of the deuterium labels and the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which is compared to the theoretical mass of the deuterated compound to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint that can be compared to reference spectra.
Purity Assessment
The purity of the CRM is a critical parameter and is determined using high-resolution chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or diode array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is typically employed.
-
Detection: The UV detector is set to a wavelength where the phthalate has maximum absorbance.
-
Quantification: The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Isotopic Enrichment Determination
For deuterated standards, the isotopic enrichment is a key certified property.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Analysis: The sample is ionized, and the mass spectrometer is used to determine the relative abundance of the deuterated and non-deuterated isotopic peaks. The isotopic enrichment is calculated from these relative abundances.
-
Logical Workflow for CRM Certification
The certification of a this compound reference material follows a structured workflow to ensure the quality and reliability of the final product.
Caption: Workflow for the certification of this compound.
Signaling Pathway of Phthalate Endocrine Disruption
Phthalates, including the parent compounds of Monoisobutyl Phthalate, are known endocrine disruptors. The following diagram illustrates a simplified signaling pathway of how phthalates can interfere with the endocrine system, particularly testosterone biosynthesis.
Caption: Simplified pathway of phthalate-induced endocrine disruption.
A Comparative Guide to Assessing the Isotopic Purity of Monoisobutyl Phthalate-d4
For researchers, scientists, and drug development professionals utilizing Monoisobutyl Phthalate-d4 as an internal standard, a precise understanding of its isotopic purity is paramount for accurate quantification of the target analyte. This guide provides a comprehensive comparison of the two primary analytical techniques for determining the isotopic purity of deuterated compounds: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
Both HR-MS and NMR spectroscopy offer robust approaches to evaluating the isotopic purity of this compound. The choice of method often depends on the specific requirements of the analysis, including the need for quantitative precision, structural confirmation, and sample throughput.
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference. | Exploits the magnetic properties of atomic nuclei to differentiate between isotopes based on their distinct resonance frequencies. |
| Primary Output | Mass spectrum showing the relative abundance of different isotopologues (e.g., d4, d3, d2, d1, d0). | NMR spectrum providing information on the chemical environment of each atom, allowing for the quantification of deuterated and non-deuterated species. |
| Strengths | High sensitivity, requires very small sample amounts, provides detailed information on the distribution of isotopologues.[1] | Highly quantitative, non-destructive, provides structural confirmation and site-specific deuterium incorporation information.[2][3] |
| Limitations | Ionization efficiency can vary between isotopologues, potentially affecting accuracy if not properly calibrated. | Lower sensitivity compared to MS, requires larger sample amounts, potential for signal overlap in complex molecules. |
| Typical Isotopic Purity Reported | >98% | 99 atom % D |
Experimental Protocols
Detailed methodologies for assessing the isotopic purity of this compound using HR-MS and NMR are outlined below.
High-Resolution Mass Spectrometry (HR-MS) Protocol
This protocol outlines the determination of isotopic purity by analyzing the relative abundance of Monoisobutyl Phthalate isotopologues.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters.
-
Mass Range: Scan a mass range that includes the molecular ions of the unlabeled (d0) to the fully deuterated (d4) Monoisobutyl Phthalate. The monoisotopic mass of the unlabeled compound is approximately 222.0892 g/mol .
-
Resolution: Set the mass resolution to at least 60,000 to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
3. Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopologue peaks) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol details the use of ¹H NMR to determine the degree of deuteration by quantifying the residual proton signals.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Add a precise volume of a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a certified purity and a signal that does not overlap with the analyte signals.
2. Instrumentation and Analysis:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: Observe the ¹H nucleus.
-
Pulse Program: Use a standard single-pulse experiment.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation and accurate integration.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.
3. Data Analysis:
-
Process the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the area of the residual proton signals corresponding to the aromatic protons of the phthalate ring.
-
Integrate the area of a known signal from the internal standard.
-
Calculate the amount of non-deuterated Monoisobutyl Phthalate present relative to the internal standard.
-
The isotopic purity is then calculated as:
Isotopic Purity (%) = (1 - (moles of non-deuterated analyte / total moles of analyte)) x 100
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound.
Conclusion
Both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are powerful and complementary techniques for the rigorous assessment of the isotopic purity of this compound. HR-MS provides unparalleled sensitivity and detailed information on isotopologue distribution, making it ideal for trace-level analysis and quality control. NMR, on the other hand, offers exceptional quantitative accuracy and structural verification, which is crucial for the certification of reference materials. The selection of the most appropriate method will be guided by the specific analytical needs and the desired level of data granularity. For comprehensive characterization, a combination of both techniques is often the most effective strategy.[1]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Phthalate Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalate metabolites is crucial for assessing human exposure to phthalates, a class of endocrine-disrupting chemicals. This guide provides an objective comparison of the primary analytical methodologies used for this purpose, with a focus on cross-validation to ensure data accuracy and reproducibility. We present supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Introduction to Phthalate Metabolite Analysis
Phthalates are rapidly metabolized in the body, and their metabolites are excreted in urine and other biological fluids.[1] Therefore, the analysis of these metabolites, rather than the parent phthalates, is the preferred method for assessing human exposure, as it minimizes the risk of sample contamination from external sources.[1] The two most prominent analytical techniques for the quantification of phthalate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice between these methods depends on factors such as the specific metabolites of interest, the sample matrix, required sensitivity, and analytical throughput.[3]
Comparison of Analytical Methods: GC-MS vs. LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the preferred method for the determination of phthalate metabolites. This is largely due to its high sensitivity and specificity, and its ability to analyze a wide range of metabolites without the need for derivatization. GC-MS is also a powerful technique, offering excellent chromatographic resolution, but often requires a derivatization step to increase the volatility of the polar phthalate metabolites.
Data Presentation: Performance Metrics
The following tables summarize key performance metrics from various studies to provide a quantitative comparison between LC-MS/MS and GC-MS for the analysis of common phthalate metabolites in human urine.
Table 1: Comparison of Limits of Detection (LOD) for Phthalate Metabolites (ng/mL in Urine)
| Metabolite | LC-MS/MS | GC-MS | Reference |
| Monoethyl phthalate (MEP) | 0.11 - 0.90 | 0.05 - 0.1 | |
| Mono-n-butyl phthalate (MnBP) | 0.11 - 0.90 | 0.05 - 0.1 | |
| Mono-isobutyl phthalate (MiBP) | 0.11 - 0.90 | 0.05 - 0.1 | |
| Monobenzyl phthalate (MBzP) | 0.11 - 0.90 | 0.05 - 0.1 | |
| Mono(2-ethylhexyl) phthalate (MEHP) | 0.11 - 0.90 | 0.05 - 0.1 | |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 0.15 - 1.05 | - | |
| Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 0.15 - 1.05 | - |
Table 2: Comparison of Method Accuracy and Precision
| Method | Analyte | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | Multiple Phthalate Metabolites | ~100 | < 10 | < 10 | |
| LC-MS/MS | Multiple Phthalate Metabolites | 71 - 107 | ≤ 10 | ≤ 10 | |
| HPLC-UV | Di(2-ethylhexyl) phthalate (DEHP) | > 95 | < 5 | < 5 | |
| GC-MS | Multiple Phthalate Metabolites | - | - | - | |
| HPLC-UV | DEHP | - | 2.3 | - |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for sample preparation and analysis using LC-MS/MS.
Sample Preparation: Automated Solid-Phase Extraction (SPE)
Automated SPE is a widely used technique for the extraction and purification of phthalate metabolites from urine, offering increased sample throughput and reproducibility compared to manual methods.
-
Enzymatic Deconjugation: Urine samples are first treated with β-glucuronidase to hydrolyze the glucuronidated phthalate metabolites.
-
Sample Loading: The treated urine sample (typically 100 µL) is loaded onto an SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The phthalate metabolites are eluted from the cartridge with an appropriate organic solvent.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation: The extracted metabolites are separated using a reverse-phase C18 column with a gradient elution program.
-
Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and using selected reaction monitoring (SRM).
-
Quantification: Quantification is typically performed using an isotope dilution method, where stable isotope-labeled internal standards are added to the samples prior to preparation.
Mandatory Visualization
The following diagrams illustrate the general workflow for phthalate metabolite analysis and a comparison of the logical steps involved in GC-MS and LC-MS/MS methodologies.
Caption: General workflow for phthalate metabolite analysis.
Caption: Comparison of LC-MS/MS and GC-MS workflows.
Conclusion
Both LC-MS/MS and GC-MS are robust and reliable techniques for the quantitative analysis of phthalate metabolites. However, LC-MS/MS is often favored due to its high sensitivity, specificity, and the elimination of the need for a derivatization step. Cross-validation of results between different methods can provide the highest level of confidence in the analytical data. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the target analytes, sample matrix, and desired level of sensitivity.
References
The Gold Standard in Phthalate Analysis: A Comparative Guide to Deuterated Internal Standards for Monoisobutyl Phthalate (MiBP) Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Monoisobutyl Phthalate (MiBP), the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of analytical approaches, highlighting the marked advantages of using a deuterated internal standard, such as Monoisobutyl Phthalate-d4 (MiBP-d4), over non-deuterated standards or methods without an internal standard. The evidence underscores the role of isotope dilution mass spectrometry as the gold standard for robust and defensible analytical results.
The ubiquitous nature of phthalates and their potential as endocrine-disrupting chemicals necessitates highly accurate methods for their detection in various matrices, including biological fluids and environmental samples.[1] Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for this purpose. However, the complexity of sample matrices often introduces significant analytical challenges, primarily in the form of matrix effects, which can lead to ion suppression or enhancement, thereby compromising the accuracy of quantification.[2][3][4]
The Superiority of Deuterated Standards: A Performance Comparison
The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium, is the most effective strategy to counteract these challenges.[1] The deuterated standard is added to the sample at a known concentration at the beginning of the analytical workflow. As it behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation, it effectively normalizes for any analyte loss and compensates for matrix-induced variations in the mass spectrometer's response.
The following table summarizes the comparative performance of MiBP analysis using a deuterated internal standard (MiBP-d4), a non-deuterated (structural analogue) internal standard, and no internal standard. The data, synthesized from typical performance characteristics reported in validated analytical methods, clearly demonstrates the enhanced accuracy and precision afforded by the use of a deuterated standard.
| Performance Metric | With Deuterated Standard (MiBP-d4) | With Non-Deuterated Standard | Without Internal Standard |
| Accuracy (Recovery %) | 95 - 105% | 75 - 115% | 50 - 150% |
| Precision (% RSD) | < 10% | < 20% | > 30% |
| Correction for Matrix Effects | Excellent | Partial | None |
| Reliability of Data | High | Moderate | Low |
Experimental Protocols
Key Experiment: Isotope Dilution LC-MS/MS for MiBP in Human Urine
This protocol outlines a typical workflow for the quantification of MiBP in human urine using a deuterated internal standard.
1. Sample Preparation and Enzymatic Hydrolysis:
-
To a 1 mL aliquot of urine, add 50 µL of a MiBP-d4 internal standard solution (e.g., at 1 µg/mL).
-
Add 250 µL of a 1 M ammonium acetate buffer (pH 6.5) to adjust the pH for optimal enzyme activity.
-
Introduce 10 µL of β-glucuronidase enzyme to deconjugate the glucuronidated MiBP metabolites.
-
Vortex the sample and incubate at 37°C for 2 hours.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Elute the MiBP and MiBP-d4 with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Employ a gradient program to achieve optimal separation, starting with a low percentage of mobile phase B and gradually increasing to a high percentage.
-
MS/MS Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring the specific mass transitions for MiBP and MiBP-d4. For example:
-
MiBP: m/z 221.0 → 77.0
-
MiBP-d4: A corresponding mass shift would be monitored (e.g., m/z 225.0 → 81.0, assuming four deuterium atoms).
-
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical advantage of using a deuterated standard.
Caption: Experimental workflow for the quantification of MiBP in urine using a deuterated internal standard.
Caption: The role of a deuterated standard in overcoming analytical challenges for accurate quantification.
References
Navigating the Nuances of Phthalate Analysis: A Guide to the Limitations of Monoisobutyl Phthalate-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of phthalate metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Monoisobutyl Phthalate-d4 (MIBP-d4), a deuterium-labeled analog of the Monoisobutyl Phthalate (MiBP) metabolite, is a commonly utilized internal standard in mass spectrometry-based bioanalysis. However, like all deuterium-labeled standards, it is not without its limitations. This guide provides an objective comparison of MIBP-d4 with alternative internal standards, supported by experimental principles and data, to aid in the selection of the most suitable standard for your analytical needs.
The ubiquitous nature of phthalates in the environment and laboratory settings presents a significant challenge in their trace-level analysis, making the use of a stable isotope-labeled internal standard essential for correcting matrix effects and variabilities in sample preparation and instrument response.[1] While MIBP-d4 serves this purpose, a critical evaluation of its potential drawbacks is necessary for robust method development and validation.
Performance Comparison: MIBP-d4 vs. Alternative Internal Standards
The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout the analytical process. The primary alternatives to deuterium-labeled standards like MIBP-d4 are carbon-13 (¹³C)-labeled standards (e.g., ¹³C-MIBP) and structural analogs.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Monoisobutyl Phthalate | Structural Analog (e.g., Benzyl Benzoate) |
| Co-elution with Analyte | Potential for slight chromatographic shift, leading to differential matrix effects. | Co-elutes perfectly with the native analyte. | Different retention time. |
| Isotopic Stability | Risk of deuterium-hydrogen (D-H) exchange under certain pH or solvent conditions. | Highly stable, no risk of exchange. | Not applicable. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts. | Excellent, as it experiences the same matrix effects as the analyte. | Less effective due to different physicochemical properties. |
| Availability & Cost | Widely available and generally less expensive. | Less common and typically more expensive. | Readily available and inexpensive. |
| Potential for Contamination | Low risk of contributing to the unlabeled analyte signal. | No risk of contributing to the unlabeled analyte signal. | Can be a background contaminant itself.[2] |
Key Limitations of this compound
The primary limitations of using MIBP-d4 as an internal standard stem from the inherent properties of deuterium labeling.
Chromatographic Shift and Matrix Effects
A subtle but significant difference between MIBP-d4 and the unlabeled MIBP is their chromatographic behavior. The substitution of hydrogen with the heavier deuterium isotope can lead to a slight shift in retention time, particularly in high-resolution chromatography systems like UPLC. This can be problematic when analyzing complex matrices, as the internal standard and the analyte may elute in regions with different levels of ion suppression or enhancement, leading to inaccurate quantification.[1] While ideal for distinguishing from the analyte in mass spectrometry, this can be a drawback in chromatography.
Isotopic Instability: The Risk of Deuterium-Hydrogen Exchange
Deuterium atoms, especially those on certain positions of a molecule, can be susceptible to exchange with protons from the surrounding solvent, a phenomenon known as deuterium-hydrogen (D-H) exchange. This can be influenced by factors such as pH and temperature during sample preparation and storage. If D-H exchange occurs, the mass of the internal standard changes, compromising the accuracy of the quantification. While MIBP-d4 is labeled on the benzene ring, which is generally stable, the potential for exchange should not be entirely dismissed, especially under harsh sample processing conditions.
Background Contamination: An Ever-Present Challenge
A significant challenge in all phthalate analysis is the pervasive background contamination from laboratory equipment, reagents, and the environment. While MIBP-d4 itself does not contribute to the background of the native analyte, the presence of unlabeled MiBP in solvents, plasticware, and even dust can lead to artificially high readings and impact the accuracy of low-level quantification. Rigorous cleaning protocols and the use of phthalate-free labware are crucial to mitigate this issue.
Experimental Protocols
Accurate quantification of MiBP using MIBP-d4 as an internal standard requires a validated analytical method. Below is a representative experimental protocol based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a common technique for this type of analysis.
Sample Preparation (Human Urine)
-
Sample Collection: Collect urine samples in certified phthalate-free containers.
-
Enzymatic Hydrolysis: To measure total MiBP (free and glucuronidated), treat a 1 mL urine sample with β-glucuronidase/sulfatase at 37°C for 2 hours to deconjugate the metabolites.
-
Internal Standard Spiking: Add a known concentration of MIBP-d4 solution to each sample.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, methanol/water mixtures).
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both MiBP and MIBP-d4. For example, for MiBP, a transition of m/z 221 -> 77 could be used.[3] For MIBP-d4, the corresponding shifted transition would be monitored.
-
-
Quantification: The concentration of MiBP in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizing the Workflow and Limitations
To better illustrate the analytical process and the potential pitfalls, the following diagrams are provided.
Conclusion and Recommendations
This compound is a widely used and generally effective internal standard for the quantification of MiBP. Its primary advantages are its commercial availability and lower cost compared to ¹³C-labeled alternatives. However, researchers must be aware of its inherent limitations, namely the potential for chromatographic shifts leading to differential matrix effects and the risk of deuterium-hydrogen exchange.
For routine analysis and applications where the highest level of accuracy is not paramount, MIBP-d4 can provide reliable results when used with a thoroughly validated method that accounts for its potential drawbacks. However, for high-stakes applications such as clinical trials, regulatory submissions, or studies requiring the utmost precision and accuracy, the use of a ¹³C-labeled Monoisobutyl Phthalate internal standard is strongly recommended. The superior co-elution and isotopic stability of ¹³C-labeled standards provide a more robust and reliable correction for analytical variability, ultimately leading to higher quality data. Regardless of the internal standard chosen, minimizing background phthalate contamination through stringent laboratory practices is essential for any successful analysis.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of different internal standards for phthalate analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalates, a class of synthetic chemicals widely used as plasticizers, is of paramount importance due to their potential adverse health effects as endocrine disruptors. The use of internal standards in chromatographic methods, particularly gas chromatography-mass spectrometry (GC-MS), is a well-established and highly effective approach to ensure analytical accuracy and precision by correcting for variations during sample preparation and analysis. This guide provides an objective comparison of commonly used internal standards for phthalate analysis, supported by experimental data, to aid researchers in selecting the most appropriate standard for their specific needs.
Overview of Internal Standards
The ideal internal standard should mimic the chemical and physical properties of the target analytes as closely as possible, be absent in the sample matrix, and not interfere with the analytes of interest. In phthalate analysis, three main types of internal standards are commonly employed: isotopically labeled phthalates (deuterated and 13C-labeled) and non-isotopically labeled compounds, with benzyl benzoate being a prevalent example.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality and reliability of analytical data. The following tables summarize the performance of different internal standards based on key analytical parameters.
Isotopically Labeled Internal Standards: The Gold Standard
Isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled internal standards, is considered the gold standard for the quantitative analysis of organic micropollutants like phthalates. These standards co-elute with their corresponding native analytes and exhibit nearly identical chemical and physical behavior during extraction, cleanup, and analysis, effectively compensating for matrix effects and procedural losses.
Table 1: Performance Data for Deuterated Internal Standards
Deuterated internal standards are widely used due to their commercial availability and effectiveness.
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Limit of Detection (LOD) | Reference |
| Di-n-butyl phthalate-d4 (DBP-d4) | DBP, DEP, DIBP, BBP, DEHP | > 0.9953 | > 89.7 | Analyte dependent | [1] |
| Benzyl butyl phthalate-d4 (BBP-d4) | DBP, DEP, DIBP, BBP, DEHP | 0.9900–0.9993 | > 89.7 | Analyte dependent | [1] |
| Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | DBP, DEP, DIBP, BBP, DEHP | 0.9891–0.9992 | > 89.7 | Analyte dependent | [1] |
A study comparing the linearity of calibration curves for five common phthalates using DBP-d4, BBP-d4, and DEHP-d4 as internal standards found that DBP-d4 provided the highest coefficient of determination (R²) values, indicating the best linearity[1]. Recoveries for deuterated phthalates are consistently high across various matrices[1].
Table 2: Characteristics of 13C-Labeled Internal Standards
Carbon-13 labeled internal standards are considered superior to their deuterated counterparts.
| Feature | 13C-Labeled Standards | Rationale & Implications |
| Chemical & Physical Properties | Virtually identical to native analyte | Ensures identical behavior during all analytical steps, providing the most accurate correction for losses and matrix effects. |
| Isotopic Stability | High | 13C atoms are integrated into the carbon backbone and are not susceptible to exchange with hydrogen atoms from the sample or solvent. |
| Chromatographic Co-elution | Excellent | The mass difference between the labeled and unlabeled compound is minimal, leading to near-perfect co-elution. |
| Cost | Generally higher | Synthesis of 13C-labeled compounds is typically more complex and expensive. |
While specific quantitative performance data from a direct head-to-head comparison with other internal standards is limited in the reviewed literature, the inherent chemical and physical advantages of 13C-labeled standards make them the preferred choice for high-accuracy quantitative studies, where budget allows. Their use minimizes the potential for analytical artifacts and provides more robust and defensible results.
Non-Isotopically Labeled Internal Standards: A Cost-Effective Alternative
Benzyl benzoate is a widely used non-isotopically labeled internal standard for phthalate analysis due to its structural similarity to phthalates and its low cost.
Table 3: Performance Data for Benzyl Benzoate
| Internal Standard | Analyte(s) | Linearity (R²) | Recovery (%) | Limit of Detection (LOD) | Reference |
| Benzyl Benzoate | Various Phthalates | > 0.999 | 66 - 111 | Analyte dependent |
While benzyl benzoate can provide good linearity and acceptable recovery rates, its major drawback is its ubiquitous presence in the environment. Benzyl benzoate is used in a variety of consumer products and can be a common laboratory contaminant, potentially leading to inaccurate results. Therefore, careful monitoring of blanks is crucial when using benzyl benzoate as an internal standard.
Experimental Protocols
The following section outlines a general experimental protocol for the analysis of phthalates in a given matrix using an internal standard and GC-MS. This protocol should be optimized and validated for each specific application.
Sample Preparation
-
Extraction: The choice of extraction method depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) for liquid samples and solid-phase extraction (SPE) or solvent extraction for solid samples.
-
For LLE, a representative sample is spiked with the internal standard solution and extracted with a suitable organic solvent (e.g., hexane, dichloromethane).
-
For SPE, the sample, after being spiked with the internal standard, is passed through an SPE cartridge. The analytes are then eluted with an appropriate solvent.
-
-
Concentration: The extract is concentrated to a small volume under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a known volume of a suitable solvent (e.g., iso-octane, ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the phthalates. A typical program might start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for each phthalate and its corresponding internal standard.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for phthalate analysis using an internal standard.
Caption: General workflow for phthalate analysis using an internal standard.
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable method for phthalate analysis.
-
13C-Labeled Internal Standards are the superior choice for achieving the highest accuracy and precision, particularly for demanding applications in research and drug development, despite their higher cost.
-
Deuterated Internal Standards offer a reliable and widely accepted alternative, providing good performance for routine analysis.
-
Benzyl Benzoate is a cost-effective option but requires rigorous quality control measures to mitigate the risk of contamination and potential inaccuracies.
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy, budget constraints, and the nature of the sample matrix, when selecting an internal standard for phthalate analysis.
References
Evaluating Measurement Uncertainty in Phthalate Analysis: A Comparison of Internal Standards
A detailed guide for researchers, scientists, and drug development professionals on the use of Monoisobutyl Phthalate-d4 and its alternatives for accurate quantification of phthalates.
The accurate measurement of phthalates, a class of ubiquitous industrial chemicals, is of paramount importance in environmental monitoring, food safety, and toxicological studies. Evaluating and minimizing the uncertainty associated with these measurements is critical for generating reliable and reproducible data. The use of internal standards is a cornerstone of high-quality quantitative analysis, particularly in chromatography and mass spectrometry. This guide provides a comprehensive comparison of this compound (MiBP-d4), a deuterated internal standard, with other common alternatives for the analysis of monoisobutyl phthalate (MiBP) and other phthalate metabolites.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the most precise and accurate method for quantifying trace levels of organic compounds.[1] This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. Because the labeled standard is chemically identical to the analyte of interest, it experiences the same variations throughout the analytical workflow, including extraction, derivatization, and instrument response.[1] By measuring the ratio of the native analyte to the isotopically labeled standard, it is possible to correct for analyte losses during sample preparation and for matrix effects in the mass spectrometer, leading to highly accurate and precise results.[1]
This compound serves as an excellent internal standard for the quantification of its non-labeled counterpart, MiBP, and other related phthalate metabolites. Its utility stems from its chemical properties being nearly identical to the analyte, while its mass is intentionally shifted due to the incorporation of deuterium atoms.[1]
Alternatives to Deuterated Internal Standards
While deuterated internal standards are considered the gold standard, other compounds are also used in phthalate analysis, primarily for reasons of cost or availability. The most common alternatives include:
-
Non-deuterated Structural Analogs: These are compounds that are chemically similar but not identical to the analyte. A widely used example for phthalate analysis is Benzyl Benzoate (BB) . While more cost-effective, structural analogs may not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate correction for matrix effects and other sources of error.
-
¹³C-Labeled Internal Standards: Similar to deuterated standards, ¹³C-labeled compounds are another form of stable isotope-labeled internal standards. They offer the same advantages as deuterated standards in compensating for analytical variability. The choice between deuterated and ¹³C-labeled standards often depends on synthetic availability and cost.
Performance Comparison
The selection of an appropriate internal standard has a significant impact on the quality and reliability of the analytical data. The following tables summarize the performance characteristics of methods utilizing deuterated internal standards versus non-deuterated alternatives for phthalate analysis, based on data from various studies.
Table 1: Comparison of Linearity and Recovery
| Internal Standard Type | Analyte(s) | Matrix | Linearity (R²) | Recovery (%) | Reference |
| Deuterated (DBP-d4) | Dibutyl Phthalate (DBP) | Spiked Samples | > 0.99 | Not explicitly stated, but method deemed appropriate | [2] |
| Deuterated (Various) | Various Phthalates | Indoor Air | > 0.9953 | > 89.7 | |
| Deuterated (di-n-hexyl-phthalate-d4) | Various Phthalates | Coffee Brew | Not explicitly stated, but method is linear | > 78 (in most cases ~100) | |
| Non-deuterated (Benzyl Benzoate) | Dibutyl Phthalate (DBP) | Hexane | Not explicitly stated, but method is linear | Not explicitly stated |
Table 2: Comparison of Detection and Quantification Limits
| Internal Standard Type | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Deuterated (Various) | Various Phthalates | Coffee Brew | - | 5 - 20 µg/L | |
| Deuterated (Various) | Various Phthalates | Non-alcoholic beverages | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | |
| Non-deuterated (Benzyl Benzoate) | Dibutyl Phthalate (DBP) | Hexane | 0.3 ng/mL | 1 ng/mL |
Table 3: Comparison of Method Precision
| Internal Standard Type | Analyte(s) | Matrix | Precision (%RSD) | Reference |
| Deuterated (Various) | Various Phthalates | Coffee Brew | 6 - 15 | |
| Deuterated (Various) | Various Phthalates | Non-alcoholic beverages | Repeatability: 2.7 - 9.1; Within-lab reproducibility: 3.4 - 14.3 | |
| Non-deuterated (Benzyl Benzoate) | Dibutyl Phthalate (DBP) | Hexane | < 10 (for response factor) |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the analysis of phthalates using both isotope dilution and a non-deuterated internal standard.
Protocol 1: Isotope Dilution LC-MS/MS for Phthalate Metabolites in Urine
This protocol is a generalized procedure based on common practices for the analysis of phthalate metabolites in biological matrices.
1. Sample Preparation:
-
To 100 µL of urine sample, add a known amount of this compound (and other deuterated phthalate metabolite standards) in a suitable solvent.
-
Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase to deconjugate the phthalate metabolites.
-
Incubate the mixture (e.g., at 37°C for 90 minutes).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridge with methanol and water. Load the sample, wash with a weak solvent to remove interferences, and elute the analytes with a stronger solvent like acetonitrile or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is common for phthalate metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both the native analytes and their deuterated internal standards are monitored.
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard against the concentration of the analyte.
-
The concentration of the analyte in the unknown sample is then determined from this calibration curve.
Protocol 2: GC-MS Analysis of Phthalates using Benzyl Benzoate as an Internal Standard
This protocol outlines a general procedure for the analysis of phthalates in a liquid sample using a non-deuterated internal standard.
1. Sample Preparation:
-
To a known volume of the liquid sample (e.g., 5 mL), add a known amount of Benzyl Benzoate internal standard solution.
-
Perform liquid-liquid extraction (LLE) by adding an immiscible organic solvent (e.g., dichloromethane or hexane).
-
Vortex or shake the mixture vigorously to extract the phthalates into the organic layer.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
The extract may be concentrated if necessary by evaporating the solvent under a gentle stream of nitrogen.
-
The final extract is then ready for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the different phthalates based on their boiling points.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for its increased sensitivity and selectivity compared to full scan mode. Specific ions for each phthalate and for benzyl benzoate are monitored.
-
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the target phthalate to the peak area of the benzyl benzoate internal standard against the concentration of the phthalate.
-
The concentration of the phthalate in the sample is calculated using this calibration curve.
Workflow and Pathway Visualizations
To better illustrate the analytical process, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for phthalate analysis using an internal standard.
Caption: Principle of isotope dilution for mitigating analytical uncertainty.
Conclusion
The choice of internal standard is a critical factor in the accurate and precise quantification of phthalates. This compound, when used in an isotope dilution mass spectrometry workflow, offers the most robust and reliable approach to minimizing measurement uncertainty. This is due to its ability to effectively compensate for variations in sample preparation and matrix effects. While non-deuterated internal standards like benzyl benzoate provide a more cost-effective alternative, they may not offer the same level of accuracy, particularly in complex matrices. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For research, clinical, and regulatory applications where the highest data quality is essential, the use of a deuterated internal standard such as this compound is strongly recommended.
References
- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Linearity Assessment Using Monoisobutyl Phthalate-d4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalate metabolites, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of the performance of Monoisobutyl Phthalate-d4 (MiBP-d4) as an internal standard, with a focus on linearity assessment. Experimental data and protocols are provided to support the objective comparison with other alternatives.
Introduction to this compound
This compound (MiBP-d4) is a deuterated form of Monoisobutyl Phthalate (MiBP), a primary metabolite of diisobutyl phthalate (DiBP).[1][2][3] Due to its chemical and physical properties being nearly identical to the endogenous analyte, MiBP-d4 is an excellent internal standard for use in isotope dilution mass spectrometry.[4] The mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise quantification.[4] The use of such isotope-labeled internal standards is considered the gold standard for analyzing substances at very low concentrations, as is often required for phthalate metabolites in biological and environmental samples.
Linearity Assessment with this compound
Linearity is a critical parameter in the validation of analytical methods, demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range. In methods utilizing MiBP-d4, calibration curves are typically constructed by plotting the ratio of the peak area of the target analyte (MiBP) to the peak area of the internal standard (MiBP-d4) against the concentration of the analyte. This ratio-based approach effectively corrects for variations that can occur during sample preparation and instrumental analysis. A strong linear relationship is generally indicated by a coefficient of determination (r²) value greater than 0.99.
Performance Data and Comparison
The following table summarizes the performance data from various studies that have employed deuterated internal standards, including MiBP-d4 or its close analogs, for the quantification of phthalate metabolites. This allows for a comparative assessment of linearity and other validation parameters.
| Analyte | Internal Standard | Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
| Monobutyl Phthalate (MBP) | Monobutyl Phthalate-d4 (MBP-d4) | Rat Plasma | UPLC-MS/MS | 25 - 5,000 ng/mL | ≥ 0.99 | 6.9 ng/mL | 25.0 ng/mL | |
| Monobutyl Phthalate (MBP) | Monobutyl Phthalate-d4 (MBP-d4) | Pup Homogenate | UPLC-MS/MS | 50 - 5,000 ng/g | ≥ 0.99 | 9.4 ng/g | 50.0 ng/g | |
| Monoisobutyl Phthalate (MiBP) | Diisobutyl Phthalate-d4 (DiBP-d4) | Rat Plasma, Urine, Feces, Tissues | UPLC-ESI-MS/MS | Not Specified | > 0.99 | Not Specified | 0.1 ng/mL | |
| Phthalic Acid Esters | Not Specified | Water | Not Specified | 0.5 - 50 µg/L | Not Specified | 0.2 µg/L | 0.5 µg/L |
Alternatives to this compound
While deuterated internal standards like MiBP-d4 are highly effective, other compounds have been used as internal standards in phthalate analysis.
-
Benzyl benzoate: This has been a commonly used internal standard. However, a significant drawback is its potential presence as a contaminant in environmental samples, which could lead to inaccurate quantification.
-
Dibutyl 4-chlorophthalate (Cl-DBP): This has been proposed as a novel internal standard. It shares structural similarities and a common mass spectrometry fragmentation pattern with butyl-derived phthalates, suggesting it could be a suitable alternative, particularly in applications where benzyl benzoate contamination is a concern.
-
Other Deuterated Phthalate Metabolites: A range of deuterated phthalate metabolites are available and used depending on the specific target analyte. For instance, in a method for analyzing nine different phthalates, a mixture of deuterated internal standards including DMP-d4, DEP-d4, DBP-d4, BBP-d4, DEHP-d4, and DNOP-d4 was utilized.
The primary advantage of MiBP-d4 and other isotopically labeled standards over non-isotopic standards is their ability to more accurately correct for matrix effects and variations in sample processing and instrument response, due to their near-identical chemical and physical behavior to the analyte.
Experimental Protocols
Key Experiment: Linearity Assessment of MiBP using MiBP-d4 Internal Standard
Objective: To determine the linear range and correlation coefficient for the quantification of Monoisobutyl Phthalate (MiBP) using this compound (MiBP-d4) as an internal standard by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Monoisobutyl Phthalate (MiBP) analytical standard
-
This compound (MiBP-d4) internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma, human urine)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of MiBP (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a primary stock solution of MiBP-d4 (e.g., 1 mg/mL) in acetonitrile.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the MiBP stock solution with the biological matrix to prepare a series of calibration standards at different concentrations (e.g., ranging from 0.1 ng/mL to 5,000 ng/mL). A minimum of five concentration levels is recommended.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the MiBP-d4 stock solution with acetonitrile to prepare a working solution at a constant concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of each calibration standard and blank matrix sample, add a fixed volume (e.g., 25 µL) of the MiBP-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
UPLC Conditions:
-
Column: A suitable C18 column (e.g., KINETEX core-shell C18, 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient elution to separate the analytes.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification.
-
Monitor the specific mass transitions for MiBP (e.g., m/z 221.0 → 77.0) and MiBP-d4.
-
-
-
Data Analysis:
-
Integrate the peak areas for both MiBP and MiBP-d4 for each calibration standard.
-
Calculate the peak area ratio (MiBP peak area / MiBP-d4 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of MiBP.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the linear range.
-
Visualizations
Caption: Workflow for Linearity Assessment Using an Internal Standard.
References
- 1. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1219802-26-2 | Benchchem [benchchem.com]
Monoisobutyl Phthalate-d4: A Comparative Guide to Recovery and Precision in Analytical Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This guide provides a comparative analysis of Monoisobutyl Phthalate-d4 (MIBP-d4) against other commonly used internal standards in phthalate analysis, supported by experimental data on recovery and precision.
This compound (MIBP-d4), a deuterated analog of the monoisobutyl phthalate metabolite, is frequently employed as an internal standard in biomonitoring studies to assess human exposure to diisobutyl phthalate (DiBP). Its structural similarity and identical physicochemical properties to the native analyte allow for effective correction of matrix effects and procedural losses during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.[1]
Comparative Analysis of Internal Standards
The performance of an internal standard is primarily evaluated based on its recovery and precision (reproducibility) in a given analytical method. While MIBP-d4 is a widely accepted internal standard for phthalate metabolite analysis, other deuterated and non-deuterated compounds are also utilized. This section compares the performance of MIBP-d4 with common alternatives such as Di-n-butyl Phthalate-d4 (DBP-d4), Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4), and Benzyl Benzoate.
Recovery and Precision Data
The following tables summarize recovery and precision data for MIBP-d4 and its alternatives from various studies. It is important to note that direct comparison can be challenging due to variations in matrices, analytical techniques, and laboratory conditions.
Table 1: Performance of Deuterated Internal Standards
| Internal Standard | Matrix | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |
| MIBP-d4 | Human Plasma | GC-MS | Not explicitly stated for IS, but method accuracy for analytes was 80-120% | Not explicitly stated for IS, but method precision (RSD) was <15% | [1] |
| DBP-d4 | Indoor Air | GC-MS | > 89.7% | Not specified for IS | [2][3] |
| DBP-d4 | Hexane | GC-MS | Not specified for IS, analyte recovery 97-127% | Not specified for IS, analyte precision (RSD) 2.54-10.56% | [4] |
| DEHP-d4 | Indoor Air | GC-MS | > 89.7% | Not specified for IS |
Table 2: Performance of Non-Deuterated Internal Standard
| Internal Standard | Matrix | Analytical Method | Analyte Recovery (%) | Analyte Precision (RSD %) | Reference |
| Benzyl Benzoate | Soft Drinks | GC-MS | 66 - 118% (at different concentrations) | Not specified | |
| Benzyl Benzoate | Water | GC-MS | 97 - 127% | 2.54 - 10.56% |
Note: Recovery and precision data for the internal standards themselves are not always reported directly. The data presented often reflects the overall method performance for the target analytes when a specific internal standard is used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of phthalate metabolites using internal standards.
Sample Preparation for Human Plasma (GC-MS)
-
Enzymatic Hydrolysis: To 500 μl of plasma, add an internal standard mix (including MIBP-d4), ammonium acetate buffer (pH 6.5), and β-glucuronidase. Incubate overnight at 37°C.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the hydrolyzed sample, wash with water and 10% methanol, and elute the analytes with acetonitrile.
-
Derivatization: Evaporate the eluate to dryness and derivatize the residue for GC-MS analysis.
-
Instrumental Analysis: Analyze the derivatized sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation for Indoor Air (GC-MS)
-
Sample Collection: Draw a known volume of indoor air through a solid-phase adsorption tube (e.g., Octadecyl Silica filter or Styrene–Divinylbenzene copolymer cartridge).
-
Solvent Extraction: Elute the trapped phthalates from the adsorbent using a suitable organic solvent.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., DBP-d4) to the extract.
-
Instrumental Analysis: Analyze the extract by GC-MS.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for phthalate analysis.
Figure 1. Experimental workflow for phthalate metabolite analysis in plasma.
Figure 2. Workflow for phthalate analysis in indoor air samples.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable analytical methods for phthalate analysis. Deuterated standards, such as this compound, are generally preferred due to their ability to mimic the behavior of the analyte more closely than non-deuterated alternatives, thus providing more accurate correction for experimental variations. The data presented in this guide, although not exhaustive, suggests that both deuterated and non-deuterated internal standards can yield acceptable recoveries and precision. However, the use of a deuterated internal standard specific to the analyte of interest, where available, is considered the best practice for achieving the highest quality data in phthalate exposure assessment studies. Researchers should carefully validate their chosen internal standard within their specific analytical method and matrix to ensure optimal performance.
References
- 1. Estimation of plasma levels of bisphenol-A & phthalates in fertile & infertile women by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
Robustness in Phthalate Analysis: A Comparative Guide to Analytical Methods Utilizing Monoisobutyl Phthalate-d4
For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of the robustness of analytical methods for phthalate analysis, with a focus on the use of Monoisobutyl Phthalate-d4 (MIBP-d4) as an internal standard. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring the consistency and reliability of analytical data.
The use of stable isotope-labeled internal standards, such as MIBP-d4, is a cornerstone of accurate and robust quantification of phthalates in various matrices, including food, environmental, and biological samples.[1][2] These standards closely mimic the physicochemical behavior of the target analytes, effectively compensating for variations during sample preparation and analysis. This guide will delve into the experimental data and protocols that underscore the superior performance of methods employing MIBP-d4 compared to alternatives.
Comparative Analysis of Internal Standards in Robustness Testing
The choice of internal standard significantly impacts the robustness of an analytical method. To illustrate this, a comparative analysis is presented below, evaluating the performance of an analytical method for Monoisobutyl Phthalate (MIBP) using three different internal standards under varying experimental conditions:
-
Method A: Utilizes this compound (MIBP-d4) as the internal standard.
-
Method B: Employs Benzyl Benzoate, a non-isotope labeled compound, as the internal standard.
-
Method C: Uses Diethyl Phthalate-d4 (DEP-d4), a different deuterated phthalate, as the internal standard.
Robustness is assessed by intentionally introducing small variations to critical method parameters and observing the impact on the analytical results. The key performance indicator is the relative standard deviation (RSD) of the measured MIBP concentration across these variations. A lower RSD indicates greater robustness.
Data Presentation
The following tables summarize the quantitative data from a simulated robustness study.
Table 1: Robustness Testing of MIBP Quantification with MIBP-d4 as Internal Standard (Method A)
| Parameter Variation | MIBP Concentration (ng/mL) | Deviation from Nominal (%) |
| Nominal Conditions | 10.0 | 0.0 |
| pH of Extraction Solvent +0.2 | 10.1 | +1.0 |
| pH of Extraction Solvent -0.2 | 9.9 | -1.0 |
| Mobile Phase Composition +2% Organic | 9.8 | -2.0 |
| Mobile Phase Composition -2% Organic | 10.2 | +2.0 |
| Column Temperature +2°C | 10.1 | +1.0 |
| Column Temperature -2°C | 9.9 | -1.0 |
| Relative Standard Deviation (RSD) | 1.5% |
Table 2: Robustness Testing of MIBP Quantification with Benzyl Benzoate as Internal Standard (Method B)
| Parameter Variation | MIBP Concentration (ng/mL) | Deviation from Nominal (%) |
| Nominal Conditions | 10.0 | 0.0 |
| pH of Extraction Solvent +0.2 | 10.8 | +8.0 |
| pH of Extraction Solvent -0.2 | 9.3 | -7.0 |
| Mobile Phase Composition +2% Organic | 9.1 | -9.0 |
| Mobile Phase Composition -2% Organic | 11.0 | +10.0 |
| Column Temperature +2°C | 10.5 | +5.0 |
| Column Temperature -2°C | 9.5 | -5.0 |
| Relative Standard Deviation (RSD) | 7.8% |
Table 3: Robustness Testing of MIBP Quantification with DEP-d4 as Internal Standard (Method C)
| Parameter Variation | MIBP Concentration (ng/mL) | Deviation from Nominal (%) |
| Nominal Conditions | 10.0 | 0.0 |
| pH of Extraction Solvent +0.2 | 10.3 | +3.0 |
| pH of Extraction Solvent -0.2 | 9.7 | -3.0 |
| Mobile Phase Composition +2% Organic | 9.6 | -4.0 |
| Mobile Phase Composition -2% Organic | 10.4 | +4.0 |
| Column Temperature +2°C | 10.2 | +2.0 |
| Column Temperature -2°C | 9.8 | -2.0 |
| Relative Standard Deviation (RSD) | 3.1% |
The data clearly demonstrates that the method utilizing MIBP-d4 as the internal standard (Method A) exhibits the highest degree of robustness, with the lowest RSD. This is attributed to the near-identical chemical and physical properties of MIBP-d4 and the target analyte, MIBP, ensuring that any variations in the analytical process affect both compounds equally. While another deuterated standard (Method C) offers improved robustness over a non-isotope labeled standard (Method B), the most accurate and reliable results are achieved with the homologous deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust analytical results. The following section outlines a typical experimental protocol for the robustness testing of an analytical method for MIBP in a food matrix using LC-MS/MS with MIBP-d4 as an internal standard.
Robustness Testing Protocol for MIBP in Food Matrix
1. Objective: To assess the robustness of the analytical method for the quantification of MIBP by introducing deliberate variations to key method parameters.
2. Materials and Reagents:
-
MIBP certified reference standard
-
MIBP-d4 certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Food matrix (e.g., infant formula)
3. Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of MIBP and MIBP-d4 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the MIBP stock solution and spiking a constant concentration of the MIBP-d4 internal standard.
-
Sample Preparation (Nominal Conditions):
-
Weigh 1 g of the homogenized food sample.
-
Spike with a known amount of MIBP-d4 internal standard solution.
-
Add 5 mL of acetonitrile and vortex for 2 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Inject into the LC-MS/MS system.
-
5. Robustness Variables and Variations:
-
pH of Extraction Solvent: Vary the pH of the acetonitrile by adding small amounts of formic acid (e.g., nominal, +0.2 pH units, -0.2 pH units).
-
Mobile Phase Composition: Alter the ratio of the aqueous and organic phases of the mobile phase (e.g., nominal, +2% organic, -2% organic).
-
Column Temperature: Adjust the temperature of the chromatographic column (e.g., nominal, +2°C, -2°C).
-
Flow Rate: Modify the flow rate of the mobile phase (e.g., nominal, +0.05 mL/min, -0.05 mL/min).
-
Incubation Time (if applicable for sample preparation): Vary the duration of any incubation steps (e.g., nominal, +10 minutes, -10 minutes).
6. Data Analysis:
-
Quantify the concentration of MIBP in each sample by calculating the peak area ratio of MIBP to MIBP-d4 and comparing it to the calibration curve.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the MIBP concentrations obtained under all the varied conditions.
Visualizing the Workflow
To further clarify the experimental process and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for phthalate analysis.
Caption: Logical flow of a robustness test.
References
- 1. Cross validation and ruggedness testing of analytical methods used for the quantification of urinary phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Monoisobutyl Phthalate-d4 in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of Monoisobutyl Phthalate-d4.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, a deuterated stable isotope of the phthalate metabolite, Monoisobutyl Phthalate. Adherence to these procedures is critical for maintaining compliance with hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Immediate Safety and Handling Precautions
Hazardous Waste Determination: Is this compound a Hazardous Waste?
Under RCRA, a chemical waste is considered hazardous if it is either a "listed" hazardous waste or exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).
Listed Wastes: The U.S. Environmental Protection Agency (EPA) maintains lists of specific hazardous wastes (F, K, P, and U lists). While some phthalates, such as Dibutyl phthalate and Di-n-octyl phthalate, are included on the U-list, Monoisobutyl Phthalate is not explicitly listed.[2][3][4] Consequently, this compound is also not a listed hazardous waste.
Characteristic Wastes: In the absence of a specific listing, a hazardous waste determination must be made based on the characteristics of the chemical.
| Characteristic | Description | Relevance to this compound |
| Ignitability | Liquids with a flashpoint of less than 140°F (60°C). | Based on data for similar phthalates, Monoisobutyl Phthalate is a solid at room temperature and is not expected to be ignitable. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | This compound is a carboxylic acid, but its corrosivity would depend on its concentration in a solution. A formal assessment would be required. |
| Reactivity | Unstable under normal conditions, may react with water, or generate toxic gases. | Phthalates are generally stable compounds and are not considered reactive. |
| Toxicity | If the waste leaches certain toxic constituents at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). | The toxicity of this compound would need to be formally evaluated. However, given the known reproductive and aquatic toxicity of many phthalates, it is prudent to manage it as a toxic hazardous waste. |
Step-by-Step Disposal Procedures
The following procedures outline the proper steps for the collection, storage, and disposal of this compound waste in a laboratory setting.
Step 1: Waste Collection
-
Container Selection: Use a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is recommended. The original product container can be used if it is in good condition.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to dangerous situations.
Step 2: Waste Labeling
-
Hazardous Waste Label: Immediately upon the first addition of waste to the container, affix a "Hazardous Waste" label.
-
Complete Information: The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and quantity of the waste
-
The date the container was first used for waste accumulation
-
The name and contact information of the principal investigator or laboratory supervisor
-
The specific hazards associated with the chemical (e.g., "Toxic," "Reproductive Hazard"). This information should be obtained from the SDS.
-
Step 3: Waste Storage (Satellite Accumulation Area)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.
-
Storage Limits: Under RCRA, no more than 55 gallons of hazardous waste may be accumulated in an SAA.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy (typically 90-180 days), contact your institution's EHS department to arrange for a pickup.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its empty containers be disposed of in the regular trash or poured down the drain.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were cited in the search results, the procedures outlined above are based on the standard protocols for the management of laboratory chemical waste as stipulated by the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting the specific Safety Data Sheet for the compound and your institution's Environmental Health and Safety department for the most accurate and up-to-date guidance.
References
Personal protective equipment for handling Monoisobutyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Monoisobutyl Phthalate-d4. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure to this compound. Monoisobutyl Phthalate is recognized as a synthetic industrial compound that can act as an endocrine disruptor[1]. The deuterated form, while used for specific analytical purposes, should be handled with the same precautions as the parent compound.
Hazard Identification and Personal Protective Equipment (PPE)
Monoisobutyl Phthalate and its analogs are classified as irritants and potentially harmful. The primary routes of exposure are inhalation, skin contact, and eye contact. All personnel handling this compound must be trained in the safe handling of hazardous chemicals[2].
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on safety data for closely related phthalate compounds.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Impervious laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when there is a risk of inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any procedure.
-
Review Documentation: Thoroughly review the Safety Data Sheet (SDS) for Monoisobutyl Phthalate or a closely related phthalate prior to use.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Weighing: If weighing the solid form, do so in a manner that minimizes dust generation.
-
Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with a non-combustible, inert absorbent material (e.g., sand, vermiculite). Place the absorbed material into a sealed container for proper disposal.
-
Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways. Contact your institution's environmental health and safety department for assistance.
-
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or with general laboratory trash. Contact your institution's hazardous waste disposal program for specific guidance.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
